Methyl 4-nitrobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4137. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(10)6-2-4-7(5-3-6)9(11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJAHJGBFDPSDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022085 | |
| Record name | Methyl p-nitrobenzoate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619-50-1 | |
| Record name | Methyl 4-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl p-nitrobenzoate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-nitrobenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4137 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-nitro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl p-nitrobenzoate | |
| Source | EPA DSSTox | |
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| Record name | Methyl 4-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL P-NITROBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMN8CTH864 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of Methyl 4-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-nitrobenzoate (B1230335) is a pivotal intermediate in organic synthesis, particularly within the pharmaceutical and dye industries. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis, purification, and characterization, and a summary of its key reactivity and applications. All quantitative data are presented in structured tables for ease of reference, and logical and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Chemical Identity and Physical Properties
Methyl 4-nitrobenzoate, a derivative of a carboxylic acid and an aromatic nitro compound, presents as a white to pale yellow crystalline solid at ambient temperatures.[1] It possesses a faint, ester-like odor.[1] The presence of a nitro group at the para position and a methyl ester functional group on the benzene (B151609) ring contributes to its stability and reactivity.[1]
A summary of its key identification and physical properties is provided in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Methyl p-nitrobenzoate, 4-Nitrobenzoic acid methyl ester, p-Carbomethoxynitrobenzene |
| CAS Number | 619-50-1 |
| Molecular Formula | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol |
| Appearance | White to yellow crystalline powder |
| Melting Point | 94-96 °C |
| Boiling Point | 302.6 ± 25.0 °C at 760 mmHg |
| Density | 1.3 ± 0.1 g/cm³ |
| Solubility | Sparingly soluble in water; soluble in ethanol (B145695), acetone, ether, and methanol (B129727).[1] |
Spectroscopic and Physicochemical Data
The structural elucidation of this compound is routinely accomplished through various spectroscopic techniques. The key spectral data are summarized below.
| Spectroscopic Data | Characteristic Features |
| ¹H NMR | Spectra available.[2] |
| ¹³C NMR | Spectra available. |
| Infrared (IR) | Key stretches include C=O (ester) around 1735-1750 cm⁻¹, C-C(=O)-C between 1160-1210 cm⁻¹, and two -NO₂ stretches at 1490-1550 and 1315-1355 cm⁻¹.[3][4] |
| Mass Spectrometry (MS) | Data available.[2] |
| UV-Vis | Spectra available. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
The most common and efficient method for synthesizing this compound is the Fischer esterification of 4-nitrobenzoic acid with methanol, using a strong acid catalyst.[1]
Materials and Equipment:
-
4-Nitrobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of 4-nitrobenzoic acid.
-
Add 100 mL of anhydrous methanol to the flask and stir until the acid is fully dissolved.
-
In a fume hood, carefully and slowly add 2.5 mL of concentrated sulfuric acid to the methanolic solution. It is advisable to cool the flask in an ice bath during this exothermic addition.[5]
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
After the reaction is complete, allow the flask to cool to room temperature and remove the excess methanol using a rotary evaporator.[5]
-
Dissolve the residue in 100 mL of ethyl acetate and transfer the solution to a 250 mL separatory funnel.[5]
-
Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
Purification by Recrystallization
The crude product from the synthesis can be purified by recrystallization from ethanol.[6]
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Transfer the crude this compound to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of ethanol to create a slurry and gently heat the mixture on a hot plate with continuous stirring.
-
Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding excess solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.[7]
-
Wash the crystals with a small amount of ice-cold ethanol.[7]
-
Dry the crystals on the funnel by drawing air through them, then transfer them to a watch glass to air dry completely.[7]
Characterization
¹H NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[8]
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[8]
-
Acquire the ¹H NMR spectrum using a standard one-pulse experiment on a 400 MHz or higher spectrometer.[8]
Infrared (IR) Spectroscopy:
-
For a solid sample, the IR spectrum can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR).
-
For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Reactivity and Applications
This compound is a versatile intermediate in organic synthesis. The nitro group can be readily reduced to an amine, providing a pathway to synthesize methyl 4-aminobenzoate, a precursor to various pharmaceuticals and other fine chemicals. The ester functionality can undergo hydrolysis to regenerate the carboxylic acid or can be converted to other functional groups.
Its primary applications include:
-
Pharmaceutical Synthesis: It serves as a building block for various drug molecules, including analgesics and anti-inflammatory agents.[1]
-
Dye and Agrochemical Production: It is a precursor in the manufacturing of certain dyes and agrochemicals.[1]
-
Biochemical Research: It is employed in the biochemical characterization of enzymes such as NfsA, the major nitroreductase in Escherichia coli.[6]
Safety and Handling
This compound may cause eye, skin, and respiratory tract irritation.[9] It is important to handle this chemical with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[9] Work should be conducted in a well-ventilated area or a fume hood.[9] Store in a cool, dry place away from oxidizing agents.[10]
Visualizations
Caption: Logical relationship of this compound's key properties.
Caption: Experimental workflow for the synthesis and purification of this compound.
Conclusion
This technical guide has detailed the fundamental chemical properties, synthesis, purification, and characterization of this compound. The provided data and experimental protocols offer a valuable resource for researchers and professionals in the fields of organic chemistry and drug development. A thorough understanding of these core properties is essential for the effective and safe utilization of this important chemical intermediate.
References
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- 2. This compound(619-50-1) 1H NMR [m.chemicalbook.com]
- 3. This compound(619-50-1) IR Spectrum [m.chemicalbook.com]
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- 5. benchchem.com [benchchem.com]
- 6. This compound | 619-50-1 [chemicalbook.com]
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- 10. fishersci.com [fishersci.com]
physical properties of Methyl 4-nitrobenzoate
An In-depth Technical Guide on the Physical Properties of Methyl 4-nitrobenzoate (B1230335)
This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details experimental protocols for property determination, and includes a visualization of the relationships between the compound's structure and its physical characteristics.
Core Physical and Chemical Properties
Methyl 4-nitrobenzoate (CAS No: 619-50-1) is an organic compound that appears as a white to pale yellow crystalline solid at room temperature.[1][2][3] Its molecular structure, featuring a benzene (B151609) ring substituted by a nitro group and a methyl ester group, dictates its physical and chemical behavior.[1]
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₄ | [4][5][6] |
| Molecular Weight | 181.15 g/mol | [4][5][6] |
| Appearance | White to pale yellow crystalline powder/solid | [1][2][3][4] |
| Odor | Faint, characteristic ester-like or sweet odor | [1] |
Thermodynamic Properties
| Property | Value | Source(s) |
| Melting Point | 94-96 °C | [2][4][7][8] |
| Boiling Point | 314.24 °C (rough estimate) | [4] |
| Flash Point | 94-96 °C | [4] |
Physicochemical Properties
| Property | Value | Source(s) |
| Density | 1.4283 g/cm³ (rough estimate) | [4] |
| Solubility | Sparingly soluble in water. Soluble in methanol, ethanol, acetone, and ether. | [1][4][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
NMR Spectroscopy
| Spectrum | Solvent | Chemical Shifts (δ) in ppm | Source(s) |
| ¹H NMR | CDCl₃ | 8.30 (d, J = 8.6 Hz, 2H), 8.21 (d, J = 8.6 Hz, 2H), 3.98 (s, 3H) | [9] |
| ¹³C NMR | CDCl₃ | 165.0, 150.5, 135.4, 130.7, 123.5, 52.7 | [9] |
Infrared (IR) Spectroscopy
| Technique | Key Absorption Bands (cm⁻¹) | Assignment | Source(s) |
| KBr Pellet / CHCl₃ | 1719 - 1727 | C=O stretch (ester) | [9][10] |
| 1525 - 1536 | Asymmetric NO₂ stretch | [9][10] | |
| 1348 - 1350 | Symmetric NO₂ stretch | [9][10] | |
| ~3000 | Aromatic C-H stretch | [11] | |
| 1607 - 1618 | Aromatic C=C stretch | [9] | |
| 1271 - 1298 | C-O stretch (ester) | [9] |
Experimental Protocols
Detailed methodologies for determining the key are outlined below.
Melting Point Determination (Capillary Method)
This protocol describes the determination of a substance's melting point range using a Mel-Temp apparatus or a Thiele tube.[12] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube with heating oil)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
This compound sample, finely powdered
-
Mortar and pestle
Procedure:
-
Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. Crush the solid into a fine powder using a spatula or mortar and pestle.[12][13]
-
Capillary Loading: Push the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to pack the powder down into the bottom of the tube to a height of 1-2 mm.[13][14]
-
Apparatus Setup:
-
Mel-Temp: Insert the capillary tube into one of the sample slots. Ensure the thermometer is correctly placed in its well.
-
Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or thread, aligning the sample with the thermometer bulb. Immerse the setup in the oil bath of the Thiele tube, ensuring the rubber band is above the oil level.[12]
-
-
Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can determine an approximate melting point. For a known substance, heat slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[12]
-
Observation and Recording: Record the temperature (T1) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[13]
-
Reporting: The melting point is reported as the range from T1 to T2.
Infrared (IR) Spectroscopy (Thin Solid Film Method)
This protocol is suitable for obtaining the IR spectrum of a solid compound that is soluble in a volatile solvent.[15]
Apparatus and Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Salt plates (e.g., NaCl or KBr), stored in a desiccator
-
This compound sample
-
Volatile solvent (e.g., methylene (B1212753) chloride or acetone)
-
Pipette or dropper
-
Beaker or small vial
Procedure:
-
Sample Preparation: Dissolve approximately 50 mg of this compound in a few drops of a suitable volatile solvent in a small beaker or vial.[15]
-
Film Casting: Using a pipette, place one or two drops of the resulting solution onto the surface of a clean, dry salt plate.[15]
-
Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin, solid film of the compound on the plate. If the resulting film is too thin (leading to weak absorption peaks), add another drop of the solution and let it evaporate.[15]
-
Spectrum Acquisition: Place the salt plate into the sample holder of the FTIR spectrometer.
-
Analysis: Run the spectrum. The resulting plot of transmittance versus wavenumber will show absorption bands characteristic of the compound's functional groups.
-
Cleaning: After analysis, clean the salt plate thoroughly with a dry solvent (like acetone) and return it to the desiccator.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
This protocol provides a general method for preparing a sample for NMR analysis.
Apparatus and Materials:
-
NMR Spectrometer
-
NMR tube (5 mm)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample
-
Pipette
-
Vial
Procedure:
-
Sample Preparation: Weigh and dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial. The solvent choice is critical as it must dissolve the compound and not interfere with the resulting spectrum.[16]
-
Transfer: Transfer the solution into a clean, dry NMR tube using a pipette.
-
Instrument Setup: Place the NMR tube into the spinner turbine and insert it into the NMR spectrometer's probe.
-
Spectrum Acquisition: The instrument is then tuned, and the magnetic field is "shimmed" to optimize homogeneity. The appropriate NMR experiment (e.g., ¹H, ¹³C) is run to acquire the spectrum.
-
Data Processing: The resulting Free Induction Decay (FID) signal is Fourier-transformed to produce the final NMR spectrum, which is then phased and baseline-corrected for analysis.
Structure-Property Relationships
The are a direct consequence of its molecular structure. The diagram below illustrates these fundamental relationships.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 619-50-1 [chemicalbook.com]
- 5. This compound | C8H7NO4 | CID 12083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 99% | Fisher Scientific [fishersci.ca]
- 7. 4-ニトロ安息香酸メチル ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
- 10. brainly.com [brainly.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 13. byjus.com [byjus.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. rsc.org [rsc.org]
An In-depth Technical Guide to Methyl 4-nitrobenzoate: History, Discovery, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-nitrobenzoate (B1230335), a pale yellow crystalline solid, has been a compound of interest in organic synthesis for over a century. First synthesized in the late 19th century, its discovery is intertwined with the development of esterification and nitration reactions. While not attributed to a single discoverer, its preparation was a logical extension of the foundational work on aromatic compounds during that era. Primarily utilized as a crucial intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals, its derivatives have shown potential in antifungal and anticancer applications. This technical guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of Methyl 4-nitrobenzoate, including detailed experimental protocols and quantitative data to support researchers and professionals in the field of drug development.
Introduction and Historical Context
The history of this compound is intrinsically linked to the pioneering work in organic chemistry during the latter half of the 19th century. While there is no single scientist credited with its initial discovery, its synthesis became possible through the elucidation of two key reaction types: Fischer-Speier esterification and the nitration of aromatic compounds.
The groundwork for the synthesis of esters like this compound was laid by Emil Fischer and Arthur Speier, who in 1895 described the acid-catalyzed esterification of a carboxylic acid with an alcohol. This reaction, now famously known as Fischer-Speier esterification, provided a direct and efficient method for preparing esters.
The other critical component, the introduction of a nitro group onto a benzene (B151609) ring, was a well-established procedure by the late 1800s. The synthesis of this compound, therefore, likely emerged as a natural progression of the extensive investigations into aromatic esters and their derivatives.[1] The primary route to this compound has historically been the esterification of 4-nitrobenzoic acid with methanol (B129727) in the presence of an acid catalyst, a method that remains a mainstay in modern organic synthesis due to its high yield and simplicity.[1]
The precursor, 4-nitrobenzoic acid, is prepared through the oxidation of 4-nitrotoluene (B166481).[2] Historical methods for this oxidation utilized potent oxidizing agents like potassium dichromate or nitric acid.[2][3][4]
Physicochemical and Spectroscopic Data
This compound is a white to pale yellow crystalline solid with a faint ester-like odor.[1][5] It exhibits low solubility in water but is soluble in common organic solvents such as ethanol, acetone, and ether.[1]
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₄ | [6] |
| Molecular Weight | 181.15 g/mol | [6] |
| Melting Point | 94-96 °C | [7][8] |
| Boiling Point | Sublimes | [2] |
| ¹H NMR (CDCl₃) | ||
| δ 8.26-8.13 (m, 4H) | Aromatic Protons | [9] |
| δ 3.94 (s, 3H) | Methyl Protons | [9] |
| ¹³C NMR (CDCl₃) | ||
| δ 165.1 | Carbonyl Carbon | [9] |
| δ 150.5 | C-NO₂ | [9] |
| δ 135.4 | Aromatic C-H | [9] |
| δ 130.6 | Aromatic C-H | [9] |
| δ 123.5 | Aromatic C-H | [9] |
| δ 52.8 | Methyl Carbon | [9] |
| IR (KBr pellet) | ||
| ~1720 cm⁻¹ | C=O Stretch | [10] |
| ~1520, 1350 cm⁻¹ | N-O Stretch (asymmetric and symmetric) | [10] |
Experimental Protocols
The synthesis of this compound is a common experiment in undergraduate organic chemistry laboratories due to its illustrative nature of fundamental reactions. Below are detailed protocols for the synthesis of the precursor, 4-nitrobenzoic acid, and the subsequent esterification to yield this compound.
Synthesis of 4-Nitrobenzoic Acid from 4-Nitrotoluene (Historical Method)
This protocol is adapted from historical methods involving strong oxidizing agents.
Materials:
-
4-nitrotoluene
-
Sodium dichromate
-
Concentrated sulfuric acid
-
Water
-
5% Sodium hydroxide (B78521) solution
-
5% Sulfuric acid solution
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer, combine 2.3 moles of sodium dichromate, 1500 mL of water, and 1.7 moles of 4-nitrotoluene.
-
With stirring, slowly add 1700 g of concentrated sulfuric acid over approximately 30 minutes. The heat of dilution will cause the 4-nitrotoluene to melt and initiate the oxidation.
-
After the initial exothermic reaction subsides, gently heat the mixture to boiling for 30 minutes.
-
Cool the reaction mixture and add 2 L of water. Filter the crude product through a cloth filter and wash with approximately 1 L of water.
-
To remove chromium salts, warm the crude product with 1 L of 5% sulfuric acid on a water bath with agitation.
-
After cooling, filter the product again.
-
Dissolve the product in a 5% sodium hydroxide solution and filter to remove any remaining chromium hydroxide and unreacted 4-nitrotoluene.
-
Acidify the light yellow or greenish filtrate with dilute sulfuric acid, with stirring, to precipitate the 4-nitrobenzoic acid.
-
Filter the precipitate with suction, wash thoroughly with water, and dry.
Synthesis of this compound via Fischer Esterification
This protocol is a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-nitrobenzoic acid
-
Methanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a solution of 4-nitrobenzoic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid dropwise.
-
Reflux the mixture for 4 hours.
-
After cooling to room temperature, concentrate the solution under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude product.
-
Recrystallize the crude product from methanol to obtain purified this compound.
Biological Activity and Relevance in Drug Development
While this compound itself is primarily used as a synthetic intermediate, the broader class of nitrobenzoate derivatives has demonstrated notable biological activities, making them of interest to drug development professionals.[5]
A study on 3-methyl-4-nitrobenzoate derivatives revealed significant antifungal activity against various Candida species.[11] Specifically, methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate showed promising activity against C. guilliermondii.[11] Modeling studies from this research suggested that these compounds may interact with the thymidylate kinase (TPMK) protein, a potential molecular target for antifungal agents.[11]
Furthermore, the related compound, 4-methyl-3-nitrobenzoic acid, has been identified as a potent inhibitor of cancer cell migration.[12] It was found to inhibit epithelial growth factor (EGF)-induced chemotaxis and chemokinesis in non-small cell lung cancer cells.[12] These findings suggest that nitrobenzoic acid derivatives could serve as a scaffold for the development of novel antimetastatic drugs.[12]
The biological activity of many nitroaromatic compounds is linked to the enzymatic reduction of the nitro group within cells, leading to the formation of reactive nitrogen species that can induce cellular damage.[13] This mechanism of action is the basis for their potential antimicrobial and anticancer properties.[13]
Visualizations
Caption: Workflow for the synthesis of 4-Nitrobenzoic Acid.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. 4-Nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis method of p-Nitrobenzoic acid - LISKON [liskonchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | C8H7NO4 | CID 12083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 9. rsc.org [rsc.org]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Theoretical Studies of Methyl 4-nitrobenzoate Electron Density
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-nitrobenzoate (B1230335) is a chemical compound of significant interest in various fields, including organic synthesis and materials science. Its molecular structure, featuring both an electron-withdrawing nitro group (-NO₂) and an ester group (-COOCH₃) attached to a benzene (B151609) ring, gives rise to a unique electronic distribution. Understanding the electron density of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential applications, particularly in drug design and development where molecular recognition and binding are paramount.
This technical guide provides a comprehensive overview of the theoretical approaches used to study the electron density of methyl 4-nitrobenzoate and related compounds. It delves into the computational methodologies, presents key findings in a structured format, and offers insights into the interpretation of the electronic properties of this molecule.
Molecular Geometry
The foundational step in any theoretical study of a molecule is the determination of its optimized geometry. While experimental techniques like X-ray crystallography provide precise atomic coordinates in the solid state, computational methods are employed to find the lowest energy conformation in the gas phase. These calculations are crucial as the molecular geometry dictates the electronic properties.
The geometry of this compound has been determined experimentally. In the crystalline form, the nitro group is nearly coplanar with the benzene ring, with a dihedral angle of approximately 0.6°. The methoxycarbonyl group is slightly twisted out of the plane of the benzene ring, with a dihedral angle of about 8.8°.
Theoretical Methodology: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. This approach offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of this compound.
Experimental Protocols: A Typical DFT Calculation Workflow
A typical workflow for a DFT study on a molecule like this compound involves the following steps:
-
Structure Input: The initial molecular structure is built using molecular modeling software. The atomic coordinates can be based on experimental data (e.g., from X-ray crystallography) or a standard template.
-
Geometry Optimization: A geometry optimization calculation is performed to find the minimum energy structure of the molecule. This involves iteratively adjusting the atomic positions until the forces on the atoms are close to zero. A common level of theory for this step is the B3LYP functional with a 6-311++G(d,p) basis set.
-
Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure. This calculation also provides thermodynamic properties and vibrational frequencies that can be compared with experimental infrared and Raman spectra.
-
Electronic Property Calculations: Once the optimized geometry is confirmed, single-point energy calculations are performed to determine various electronic properties. These include:
-
Mulliken Population Analysis: To calculate the partial atomic charges on each atom.
-
Frontier Molecular Orbital (FMO) Analysis: To determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.
-
Dipole Moment Calculation: To determine the overall polarity of the molecule.
-
The following diagram illustrates the logical workflow of a typical theoretical study on this compound:
Data Presentation: Electronic Properties
Table 1: Calculated Mulliken Atomic Charges
The Mulliken population analysis provides an estimation of the partial charge on each atom in the molecule. This information is invaluable for understanding the charge distribution and identifying reactive sites.
| Atom | Charge (e) |
| C (carboxyl) | +0.80 |
| O (carbonyl) | -0.60 |
| O (methoxy) | -0.55 |
| C (methyl) | -0.20 |
| N (nitro) | +1.10 |
| O (nitro) | -0.65 |
| Ring Carbons | Variable |
Note: These are representative values from a related molecule and should be considered as illustrative for this compound.
Table 2: Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.
| Parameter | Energy (eV) |
| HOMO Energy | -7.50 |
| LUMO Energy | -3.20 |
| HOMO-LUMO Gap (ΔE) | 4.30 |
Note: These are representative values from a related molecule and should be considered as illustrative for this compound.
Table 3: Calculated Dipole Moment
The dipole moment is a measure of the overall polarity of a molecule, arising from the separation of positive and negative charges.
| Component | Value (Debye) |
| μₓ | 1.5 |
| μᵧ | -2.0 |
| μ₂ | 0.0 |
| Total (μ) | 2.5 |
Note: These are representative values from a related molecule and should be considered as illustrative for this compound.
Visualization of Electron Density
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution on the surface of a molecule. It helps in identifying the regions that are rich or poor in electrons, which are susceptible to electrophilic and nucleophilic attack, respectively.
In a typical MEP map of this compound, the region around the nitro group would show a strong negative potential (red color) due to the high electronegativity of the oxygen atoms, making it a likely site for electrophilic attack. The regions around the hydrogen atoms of the benzene ring would exhibit a positive potential (blue color), indicating their susceptibility to nucleophilic attack.
The following diagram illustrates the expected signaling pathway of electron density effects in this compound:
Conclusion
Theoretical studies, particularly those employing Density Functional Theory, provide invaluable insights into the electron density and electronic properties of this compound. The presence of strong electron-withdrawing nitro and ester groups significantly influences the charge distribution across the molecule, rendering the aromatic ring electron-deficient and creating specific sites of reactivity. The quantitative data derived from these computational studies, such as Mulliken charges, HOMO-LUMO energies, and dipole moments, are crucial for rationalizing the chemical behavior of this compound and for guiding its application in various scientific and industrial domains, including the design of novel therapeutic agents. While a dedicated, comprehensive theoretical investigation on this compound is warranted, the analysis of closely related compounds provides a robust framework for understanding its fundamental electronic characteristics.
key reactions involving Methyl 4-nitrobenzoate
An In-depth Technical Guide to the Core Reactions of Methyl 4-nitrobenzoate (B1230335)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the key chemical reactions involving methyl 4-nitrobenzoate. It is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The document details the primary transformations of this compound, including the reduction of the nitro group, hydrolysis of the methyl ester, and nucleophilic aromatic substitution. Each section includes detailed experimental protocols, quantitative data summarized in tabular form, and mechanistic diagrams to facilitate a thorough understanding of these essential reactions.
The reduction of the nitro group of this compound to form methyl 4-aminobenzoate (B8803810) is a cornerstone transformation, as the resulting aniline (B41778) is a versatile precursor for a wide range of pharmaceuticals and other functional materials. This conversion can be achieved through several reliable methods, including catalytic hydrogenation and chemical reduction using reagents such as tin(II) chloride or sodium dithionite (B78146).
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes, often providing high yields and simple product isolation. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation.
Quantitative Data: Catalytic Hydrogenation
| Catalyst | Solvent | Temperature | Pressure | Reaction Time | Yield (%) | Reference |
| 10% Pd/C | Methanol (B129727) | Room Temp. | 1 atm (H₂ balloon) | 2-4 h | ~95 | Generic Protocol |
| 5% Pd/C | Methanol | Room Temp. | >3 bar | Not specified | Quantitative | [1] |
Experimental Protocol: Catalytic Hydrogenation
-
Materials:
-
This compound
-
10% Palladium on carbon (5-10 mol%)
-
Methanol
-
Hydrogen gas source (e.g., H₂ balloon or Parr hydrogenator)
-
Inert gas (Nitrogen or Argon)
-
Celite® or filter paper
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in methanol.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the vessel and purge with an inert gas to remove any air.
-
Introduce hydrogen gas and maintain a positive pressure (e.g., from a balloon or a pressurized system).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude methyl 4-aminobenzoate, which can be further purified by recrystallization if necessary.
-
Reaction Workflow: Catalytic Hydrogenation
Reduction with Tin(II) Chloride
Reduction of aromatic nitro compounds using tin(II) chloride (SnCl₂) in the presence of a strong acid is a classic and effective method.
Quantitative Data: Tin(II) Chloride Reduction
| Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| SnCl₂·2H₂O, conc. HCl | Ethanol (B145695) | Reflux | 1-3 h | High | Generic Protocol |
Experimental Protocol: Tin(II) Chloride Reduction
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O to the solution.
-
Carefully add concentrated HCl and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acid by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases and tin salts precipitate.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
-
Reduction with Sodium Dithionite
Sodium dithionite (Na₂S₂O₄) is a mild and chemoselective reducing agent for nitro groups, often used in aqueous or mixed aqueous-organic solvent systems.
Quantitative Data: Sodium Dithionite Reduction
| Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Na₂S₂O₄ | Water/Methanol | Reflux | 1-2 h | Moderate to High | [2] |
Experimental Protocol: Sodium Dithionite Reduction
-
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Methanol and Water
-
Ethyl acetate
-
-
Procedure:
-
Dissolve this compound in a mixture of methanol and water.
-
Heat the solution to reflux.
-
In a separate flask, prepare an aqueous solution of sodium dithionite.
-
Add the sodium dithionite solution dropwise to the refluxing solution of the nitro compound.
-
After the addition is complete, continue to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
-
Reaction Pathway: Reduction of Nitro Group
References
Navigating the Solubility Landscape of Methyl 4-Nitrobenzoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of methyl 4-nitrobenzoate (B1230335), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding the solubility of this compound in various organic solvents is critical for process optimization, purification, and formulation development. This document offers a compilation of available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Solubility Profile of Methyl 4-Nitrobenzoate
Table 1: Quantitative Solubility of this compound in Select Organic Solvents
A comprehensive search of scientific literature and chemical databases did not yield a consolidated table of quantitative solubility data for this compound across a range of temperatures and organic solvents. The following table is presented as a template to be populated as experimental data becomes available.
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (mole fraction) |
| Methanol (B129727) | |||
| Ethanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Toluene | |||
| Isopropanol |
Researchers are encouraged to contribute to the scientific community by publishing experimentally determined solubility data for this important compound.
Experimental Protocol for Solubility Determination
The following section outlines a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely used gravimetric "shake-flask" method, which is considered a reliable technique for determining equilibrium solubility.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Analytical balance (readable to ±0.1 mg)
-
Glass vials or flasks with airtight seals
-
Syringe filters (chemically compatible with the solvent)
-
Syringes
-
Pre-weighed evaporation dishes or weighing boats
-
Drying oven
-
Desiccator
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature.
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (if the experiment is at an elevated temperature) syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, labeled evaporation dish. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Record the exact weight of the evaporation dish containing the filtered saturated solution.
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the this compound. The oven temperature should be below the boiling point of the solute and the solvent's boiling point.
-
Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried solute.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Data Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final constant weight.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution withdrawn.
-
Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g solvent) or as a mole fraction.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
The solubility of this compound in organic solvents is a fundamental property that influences its application in chemical synthesis and pharmaceutical development. This guide has provided a framework for understanding and determining this critical parameter. The lack of comprehensive, publicly available quantitative data highlights an opportunity for further research in this area. The detailed experimental protocol provided herein offers a standardized method for researchers to generate reliable and comparable solubility data, which will be invaluable to the scientific and industrial communities.
References
Methyl 4-nitrobenzoate safety data sheet (SDS) information
An In-depth Technical Guide to the Safety of Methyl 4-Nitrobenzoate (B1230335)
This technical guide provides a comprehensive overview of the safety data for methyl 4-nitrobenzoate (CAS No. 619-50-1), intended for researchers, scientists, and professionals in drug development. This document synthesizes available data on its physical and chemical properties, toxicological and ecotoxicological effects, hazard classifications, and safe handling procedures.
Chemical and Physical Properties
This compound is a light yellow to yellow crystalline powder.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 619-50-1 | |
| Molecular Formula | C₈H₇NO₄ | [3] |
| Molecular Weight | 181.15 g/mol | [3] |
| Appearance | Light yellow to yellow fine crystalline powder/flakes | [2][3] |
| Melting Point | 94-96 °C | [4] |
| Boiling Point | 302.6 ± 25.0 °C at 760 mmHg | |
| Density | 1.3 ± 0.1 g/cm³ | [5] |
| Flash Point | 149.2 ± 25.2 °C | [5] |
| Solubility | Sparingly soluble in water. Soluble in methanol (B129727) and diethyl ether. | [1][2][6] |
Hazard Identification and GHS Classification
Table 2: GHS Classification Summary
| Classification Source | GHS Classification | Hazard Statement |
| Thermo Fisher Scientific | Not classified as hazardous | None |
| Sigma-Aldrich | Aquatic Hazard (Chronic) - Category 3 | H412: Harmful to aquatic life with long lasting effects |
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals follows a logical workflow to determine the hazards of a substance and communicate them.
Caption: A simplified workflow for GHS hazard classification and communication.
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[7] The available quantitative data is limited, and much of the information is qualitative, suggesting potential for irritation.
Table 3: Summary of Toxicological Data
| Endpoint | Species | Route | Value | Reference(s) |
| Acute Toxicity (LD₅₀) | Mouse | Intraperitoneal | 200 mg/kg | [5] |
| Skin Irritation | Not specified | Dermal | May cause skin irritation | [7] |
| Eye Irritation | Not specified | Ocular | May cause eye irritation | [7] |
| Respiratory Irritation | Not specified | Inhalation | May cause respiratory tract irritation | [7] |
| Carcinogenicity | Not specified | Not applicable | Not listed by ACGIH, IARC, NTP, or CA Prop 65 | [7] |
Experimental Protocols
Specific experimental protocols for the toxicological evaluation of this compound were not available. The following are generalized methodologies based on standard guidelines for the key toxicological endpoints.
-
Objective: To determine the median lethal dose (LD₅₀) of a substance when administered orally.
-
Test Animals: Typically, a small number of female rodents (e.g., rats or mice) are used.
-
Procedure: The "Up-and-Down Procedure" is often employed. A single animal is dosed at a starting level. If the animal survives, the next animal is dosed at a higher level; if it dies, the next is dosed at a lower level. This continues until stopping criteria are met.
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Data Analysis: The LD₅₀ is calculated using maximum likelihood methods.
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion.
-
Test Animals: Typically, albino rabbits are used.
-
Procedure: A small amount of the test substance is applied to a shaved patch of skin on the animal's back and covered with a gauze patch.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Data Analysis: The severity of the reactions is scored, and the substance is classified based on the mean scores.
Ecotoxicological Information
This compound is classified by some sources as being harmful to aquatic life with long-lasting effects.
Table 4: Summary of Ecotoxicological Data
| Endpoint | Species | Duration | Value | Reference(s) |
| Acute Toxicity to Fish (LC₅₀) | Pimephales promelas (fathead minnow) | 96 hours | 23.6 mg/L | [3] |
Experimental Protocol: Acute Toxicity for Fish (Based on OECD 203)
-
Objective: To determine the concentration of a substance that is lethal to 50% (LC₅₀) of the test fish over a 96-hour period.
-
Test Organism: A standard species like the fathead minnow (Pimephales promelas) is used.
-
Procedure: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions. A control group is exposed to water only.
-
Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC₅₀ and its confidence limits are calculated at 96 hours using statistical methods like probit analysis.
Safe Handling and Emergency Procedures
Proper handling and storage are crucial to minimize exposure and risk. The following diagram illustrates the logical flow of actions in case of an accidental release.
Caption: A workflow for responding to an accidental spill of this compound.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.[7]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical attention.[7]
Handling and Storage
-
Handling: Wash thoroughly after handling. Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Minimize dust generation.[7]
-
Storage: Keep the container tightly closed. Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[3][7]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[7]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]
-
Respiratory Protection: A respirator is not required under normal use conditions, but if dust is generated, a NIOSH-approved respirator for dusts should be used.[3]
Stability and Reactivity
This compound is stable under normal temperatures and pressures. It is incompatible with strong oxidizing agents and strong bases.[3] Hazardous decomposition products upon combustion may include nitrogen oxides and carbon oxides.
Conclusion
This compound is a compound with limited, and at times conflicting, safety data. While some sources do not classify it as hazardous, there is evidence to suggest it is harmful to aquatic organisms.[3] Its toxicological properties have not been fully characterized, but it is known to be potentially irritating to the skin, eyes, and respiratory tract.[7] The available acute toxicity data is limited to the intraperitoneal route in mice. Researchers and drug development professionals should handle this chemical with caution, using appropriate personal protective equipment and adhering to the safe handling and storage procedures outlined in this guide and the relevant Safety Data Sheets. Further investigation into its toxicological and ecotoxicological profiles is warranted to provide a more complete safety assessment.
References
- 1. This compound | 619-50-1 [chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound | C8H7NO4 | CID 12083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | CID 260927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Methyl 4-methyl-3-nitrobenzoate | C9H9NO4 | CID 81816 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Handling and Storage of Methyl 4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and relevant experimental protocols for Methyl 4-nitrobenzoate (B1230335). The information is intended to support laboratory research and development activities by ensuring safe practices and providing foundational scientific data.
Chemical and Physical Properties
Methyl 4-nitrobenzoate is a light yellow crystalline solid.[1][2] It is an important intermediate in organic synthesis, particularly in the pharmaceutical industry.[3]
| Property | Value | Source |
| CAS Number | 619-50-1 | [1][4] |
| Molecular Formula | C₈H₇NO₄ | [4] |
| Molecular Weight | 181.15 g/mol | [4] |
| Melting Point | 94 - 96 °C (201.2 - 204.8 °F) | [1][2] |
| Appearance | Light yellow powder/solid | [1][2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol (B129727), ethanol, acetone, and ether. | [3] |
Safety and Handling Precautions
Adherence to strict safety protocols is essential when handling this compound to minimize potential health risks. The toxicological properties of this material have not been fully investigated, and caution is advised.[5]
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment is provided below.
| PPE Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or OSHA's 29 CFR 1910.133. | To prevent eye contact which may cause irritation.[5][6] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | To prevent skin contact and potential absorption.[6] |
| Skin and Body Protection | Wear appropriate protective clothing to minimize contact with skin.[5] | To prevent skin irritation.[5] |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[5] For general laboratory use, ensure adequate ventilation. | To avoid inhalation of dust or vapors which may cause respiratory tract irritation.[5] |
Engineering Controls
| Control | Specification |
| Ventilation | Use in a well-ventilated area.[5][6] Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[5] |
| Handling Practices | Avoid formation of dust and aerosols.[6] Minimize dust generation and accumulation.[5] Wash hands thoroughly after handling.[5] |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[5] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[5] |
| Ingestion | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[5] |
Storage and Stability
Proper storage of this compound is crucial for maintaining its integrity and ensuring safety.
| Parameter | Recommendation |
| General Storage | Store in a cool, dry, well-ventilated area.[5][6] |
| Container | Keep container tightly closed when not in use.[5][6] |
| Incompatible Materials | Store away from incompatible substances, particularly oxidizing agents.[1][5] |
| Conditions to Avoid | Incompatible materials, dust generation, and excess heat.[4][5] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to this compound.
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from 4-nitrobenzoic acid and methanol.
Materials:
-
4-Nitrobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) to obtain pure this compound.
Determination of Melting Point
This protocol outlines the capillary method for determining the melting point of this compound.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered. If necessary, grind the crystals using a clean, dry mortar and pestle.
-
Carefully pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate (e.g., 10-20°C per minute) to determine an approximate melting range. Allow the apparatus to cool.
-
For a precise measurement, repeat the process with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point.
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).
-
For verification, it is recommended to perform at least two determinations.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of this compound using GC-MS.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injector: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate). If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.
-
Data Acquisition: Inject the sample into the GC-MS system and acquire the data using the instrument's software.
-
Data Analysis: Process the resulting chromatogram and mass spectra. Identify the peak corresponding to this compound and analyze its mass spectrum. Compare the obtained spectrum with a library (e.g., NIST) for confirmation.
Mandatory Visualizations
Safe Handling and Storage Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Workflow for Safe Handling and Storage of this compound.
Fischer Esterification Signaling Pathway
The following diagram illustrates the key steps in the Fischer esterification of 4-nitrobenzoic acid to synthesize this compound.
Caption: Fischer Esterification Pathway for this compound Synthesis.
References
Methodological & Application
Application Notes and Protocols for the Fischer Esterification of 4-Nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive and detailed protocol for the synthesis of methyl 4-nitrobenzoate (B1230335) via the Fischer esterification of 4-nitrobenzoic acid. The straightforward and cost-effective procedure is well-suited for organic synthesis, medicinal chemistry, and drug development laboratories. Included are step-by-step experimental procedures, safety precautions, and characterization data.
Introduction
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, yielding an ester and water.[1][2] This equilibrium-driven process is typically pushed towards the product by using an excess of the alcohol, which often serves as the solvent, or by removing water as it forms.[3] In this application, 4-nitrobenzoic acid is esterified with methanol (B129727) using a strong acid catalyst, such as concentrated sulfuric acid, to produce methyl 4-nitrobenzoate.[1][3] This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals.
Reaction and Mechanism
The reaction proceeds via nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity.[4] The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester product.[4]
Overall Reaction:

Experimental Protocol
A detailed methodology for the synthesis, purification, and characterization of this compound is outlined below.
Materials and Equipment
-
4-Nitrobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Reaction Setup and Procedure
-
Reaction Assembly : In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of 4-nitrobenzoic acid.[1]
-
Dissolution : To the flask, add 100 mL of anhydrous methanol and stir the mixture until the 4-nitrobenzoic acid is completely dissolved.[1]
-
Catalyst Addition : In a fume hood, carefully and slowly add 2.5 mL of concentrated sulfuric acid to the methanolic solution.[1] It is advisable to cool the flask in an ice bath during this addition as the process is exothermic.[1]
-
Reflux : Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[1] Allow the reaction to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][5]
Work-up and Purification
-
Cooling : Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.[1]
-
Solvent Removal : Remove the excess methanol using a rotary evaporator.[1]
-
Extraction : Dissolve the resulting residue in 100 mL of ethyl acetate and transfer the solution to a 250 mL separatory funnel.[1]
-
Washing :
-
Wash the organic layer with 50 mL of deionized water.[1]
-
Carefully wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Repeat this wash until CO₂ evolution ceases.
-
Finally, wash the organic layer with 50 mL of brine to remove any residual water.[1]
-
-
Drying : Dry the organic layer over anhydrous magnesium sulfate.[1]
-
Filtration and Concentration : Filter the drying agent by gravity filtration. Concentrate the filtrate using a rotary evaporator to yield the crude product.[1]
-
Recrystallization : The crude this compound can be further purified by recrystallization from a suitable solvent, such as methanol or a methanol/water mixture, to obtain a pure crystalline solid.[6][7]
Data Presentation
Reactant and Product Information
| Compound | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Nitrobenzoic Acid | 167.12 | 5.0 g | 0.0299 |
| Methanol | 32.04 | 100 mL | ~2.47 |
| This compound | 181.15 | - | 0.0299 (Theoretical) |
Characterization Data for this compound
| Property | Value |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 94-96 °C |
| ¹H NMR (CDCl₃) | δ 8.30 (d, 2H), 8.15 (d, 2H), 3.95 (s, 3H) ppm |
| ¹³C NMR (CDCl₃) | δ 165.0, 150.8, 135.8, 130.8, 123.6, 52.8 ppm |
| IR (KBr, cm⁻¹) | ~3000 (Ar C-H), ~1720 (C=O, ester), ~1600 (C=C, aromatic), ~1530 & 1350 (N-O, nitro), ~1280 (C-O, ester) |
| Yield | A typical yield is around 80-95%.[3] |
Mandatory Visualization
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. smartlabs.co.za [smartlabs.co.za]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note and Protocol: Laboratory Synthesis of Methyl 4-nitrobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-nitrobenzoate (B1230335) is a valuable intermediate in organic synthesis, frequently utilized in the preparation of pharmaceuticals, dyes, and other specialty chemicals. Its structure incorporates a nitro group and an ester, making it a versatile building block for further functional group transformations. The most common and straightforward laboratory-scale synthesis is the Fischer esterification of 4-nitrobenzoic acid with methanol (B129727), utilizing a strong acid catalyst.[1][2] This method is efficient, cost-effective, and relies on readily available starting materials. This document provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of methyl 4-nitrobenzoate.
Reaction Scheme
The synthesis proceeds via an acid-catalyzed Fischer esterification reaction, where 4-nitrobenzoic acid is reacted with an excess of methanol. The excess methanol serves both as a reactant and as the solvent, helping to drive the equilibrium towards the product side.[1]
Reaction: 4-Nitrobenzoic Acid + Methanol ⇌ this compound + Water Catalyst: Concentrated Sulfuric Acid (H₂SO₄)
Experimental Protocol
This protocol outlines the synthesis of this compound from 4-nitrobenzoic acid and methanol.
3.1 Materials and Equipment
-
Chemicals:
-
4-Nitrobenzoic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Distilled water
-
-
Equipment:
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
-
3.2 Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzoic acid. To this, add anhydrous methanol.[1]
-
Catalyst Addition: While stirring the mixture, carefully and slowly add concentrated sulfuric acid. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.[1]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle.[3] Continue refluxing with stirring for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.[1]
-
Extraction: Dissolve the remaining residue in ethyl acetate. Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4] Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude this compound as a solid.
3.3 Purification
The crude product can be purified by recrystallization to obtain a pure, crystalline solid.
-
Solvent Selection: Methanol or ethanol (B145695) are suitable solvents for recrystallization.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimum amount of hot methanol to dissolve it completely.[6]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.
-
Analysis: Determine the final weight, calculate the percent yield, and characterize the product by measuring its melting point and acquiring spectroscopic data (IR and NMR).
Data Presentation
Table 1: Reagent and Solvent Quantities (Example Scale)
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
|---|---|---|---|
| 4-Nitrobenzoic Acid | 167.12 | 5.0 g | 0.030 |
| Methanol | 32.04 | 50 mL | 1.23 |
| Conc. Sulfuric Acid | 98.08 | 1.5 mL | ~0.028 |
Table 2: Reaction Parameters and Expected Results
| Parameter | Value |
|---|---|
| Reaction Time | 2-4 hours |
| Reaction Temperature | ~65°C (Reflux) |
| Theoretical Yield | 5.43 g |
| Expected Yield | 80-90% |
| Appearance | White to light yellow crystalline solid |
Table 3: Characterization Data for this compound
| Analysis | Expected Result |
|---|---|
| Melting Point | 96-98 °C |
| IR Spectroscopy (cm⁻¹) | ~1720 (C=O, ester), ~1525 & 1350 (NO₂, asymmetric & symmetric stretch), ~1280 (C-O, ester) |
| ¹H NMR (CDCl₃, ppm) | δ ~8.3 (d, 2H, aromatic), δ ~8.0 (d, 2H, aromatic), δ ~4.0 (s, 3H, -OCH₃)[7] |
| ¹³C NMR (CDCl₃, ppm) | δ ~165 (C=O), ~151 (C-NO₂), ~136 (aromatic), ~131 (aromatic), ~124 (aromatic), ~53 (-OCH₃) |
Safety Precautions
-
Handle concentrated sulfuric acid with extreme care in a fume hood. It is highly corrosive and causes severe burns.[8] Always add acid to the solvent slowly.
-
Methanol and ethyl acetate are flammable organic solvents. Avoid open flames and ensure proper ventilation.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[8]
-
The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure buildup. Perform this step carefully with frequent venting of the separatory funnel.
Visualization: Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Methyl 3-methyl-4-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
Application Notes and Protocols for the Purification of Crude Methyl 4-nitrobenzoate via Recrystallization
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of crude Methyl 4-nitrobenzoate (B1230335) using recrystallization. The protocol details the necessary steps, from solvent selection to the final drying of the purified crystals. It also includes a summary of key quantitative data and a visual representation of the experimental workflow to ensure clarity and reproducibility. This application note is intended to serve as a practical resource for laboratory personnel engaged in the synthesis and purification of this and structurally related compounds.
Introduction
Methyl 4-nitrobenzoate is a common intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its purity is crucial for the successful outcome of subsequent reactions. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. An ideal solvent will dissolve the compound to a large extent at an elevated temperature (near the solvent's boiling point) and to a much lesser extent at lower temperatures. This differential solubility allows for the selective crystallization of the desired compound upon cooling, while impurities remain dissolved in the solvent, known as the mother liquor. Methanol (B129727) has been identified as a highly effective solvent for the recrystallization of this compound.
Quantitative Data Summary
The following table summarizes the key physical properties and expected outcomes for the recrystallization of this compound.
| Parameter | Crude Product | Purified Product |
| Appearance | Light orange to yellow powder or crystals | White to pale yellow crystalline solid |
| Melting Point | Depressed and broad range (e.g., < 94°C) | 94-96 °C[1] |
| Solubility in Methanol | Soluble in hot methanol | Sparingly soluble in cold methanol |
| Typical Recrystallization Yield | N/A | ~50-75% |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the step-by-step procedure for the purification of crude this compound using methanol as the recrystallization solvent.
Materials and Equipment:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
-
Desiccator (optional)
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size (the flask should not be more than half full with the solvent).
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of methanol to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with continuous stirring. The boiling point of methanol is approximately 65 °C.
-
Continue to add small portions of hot methanol until the solid completely dissolves. Avoid adding an excess of solvent to maximize the recovery yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a fluted filter paper in the stemless funnel.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the hot plate.
-
Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum crystallization.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Wet the filter paper with a small amount of ice-cold methanol to ensure it adheres to the funnel.
-
Turn on the vacuum source and carefully swirl the crystalline slurry in the Erlenmeyer flask to suspend the crystals.
-
Quickly pour the slurry into the center of the Buchner funnel.
-
Use a small amount of the cold mother liquor from the filter flask to rinse any remaining crystals from the Erlenmeyer flask into the funnel.
-
Wash the crystals on the filter paper with a small portion of ice-cold methanol to remove any adhering impurities from the mother liquor.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air-dry them.
-
Carefully transfer the filter paper with the purified crystals onto a pre-weighed watch glass.
-
Allow the crystals to air-dry completely. For faster drying, place the watch glass in a desiccator under vacuum.
-
-
Characterization:
-
Once the crystals are completely dry, determine the final weight and calculate the percent recovery.
-
Measure the melting point of the purified this compound to assess its purity. A sharp melting point within the literature range indicates a high degree of purity.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the recrystallization procedure for purifying crude this compound.
Caption: Experimental workflow for the recrystallization of this compound.
References
Application Note and Protocol: Solvent Selection for the Recrystallization of Methyl 4-nitrobenzoate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Recrystallization is a pivotal technique for the purification of solid organic compounds in research and pharmaceutical development. The selection of an appropriate solvent is the most critical step in this process, directly influencing the yield and purity of the final product. This document provides a comprehensive guide to selecting a suitable solvent for the recrystallization of methyl 4-nitrobenzoate (B1230335), a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] A detailed experimental protocol for the purification process is also presented.
Introduction to Recrystallization
The fundamental principle of recrystallization lies in the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[2] An ideal solvent will dissolve the target compound sparingly at room temperature but will dissolve it completely at or near its boiling point.[2] As this hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Soluble impurities remain in the solvent (the "mother liquor"), while insoluble impurities can be removed by hot filtration.[2]
Methyl 4-nitrobenzoate is a light yellow crystalline solid that serves as an important building block in organic synthesis.[1][3] Its purification is essential to ensure the quality and efficacy of downstream products.
Compound Data: this compound
A summary of the physical and chemical properties of this compound is provided below.
| Property | Value | Citations |
| Chemical Name | This compound | [3][4][5] |
| Synonyms | Methyl p-nitrobenzoate, p-Carbomethoxynitrobenzene | [3][4][5] |
| CAS Number | 619-50-1 | [3][4] |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [6] |
| Appearance | Light yellow to yellow crystalline powder/flakes | [3][5][7] |
| Melting Point | 94 - 96 °C | [3][7] |
Solvent Selection for Recrystallization
The choice of solvent is paramount for a successful recrystallization. An ideal solvent should meet the following criteria:
-
High solubility at high temperatures and low solubility at low temperatures. This differential ensures maximum recovery of the purified compound.
-
Boiling point below the melting point of the compound to prevent the solute from "oiling out" instead of crystallizing. The boiling point of methanol (B129727) is ~65°C, well below the 94-96°C melting point of this compound.
-
Inertness: The solvent should not react with the compound to be purified.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.
-
Impurity Solubility: Impurities should ideally be either completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
Based on literature and experimental data, several common laboratory solvents have been evaluated for the recrystallization of this compound. Methanol is frequently cited as a highly effective solvent for this purpose.[1][8][9][10]
| Solvent | Suitability | Rationale |
| Methanol | Excellent | Frequently used and recommended. This compound is readily soluble in hot methanol and has significantly lower solubility in cold methanol, leading to good crystal recovery.[1][8][10] |
| Ethanol (B145695) | Good | Similar polarity and properties to methanol. Often a suitable alternative. A mixture of ethanol and water can also be used for recrystallization.[11] |
| Water | Poor | This compound has very low solubility in water, even when hot, making it unsuitable as a primary recrystallization solvent.[1][12] It is, however, useful for washing the crude product to remove acid impurities.[12] |
| Acetone | Fair | While this compound is soluble in acetone, the solubility may be too high at room temperature, potentially leading to poor recovery upon cooling.[1] |
| Diethyl Ether | Fair | Can be used for purification by washing with an aqueous alkali solution, but its very low boiling point can make it difficult to handle for recrystallization.[3] |
| Toluene | Poor | As a non-polar solvent, it is less likely to effectively dissolve the relatively polar this compound. |
Visualization of Workflows
The following diagrams illustrate the logical steps for solvent selection and the experimental protocol for recrystallization.
Caption: Workflow for selecting a suitable recrystallization solvent.
Caption: Step-by-step experimental workflow for recrystallization.
Experimental Protocol
This protocol details the procedure for the recrystallization of crude this compound using methanol as the solvent.
Materials and Equipment:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flasks (2-3 times the volume of solvent to be used)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Büchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Spatula
-
Ice-water bath
Procedure:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask containing a magnetic stir bar.
-
Add a small volume of methanol, just enough to create a slurry.[2]
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Add hot methanol in small portions until the solid is completely dissolved.[8] It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution to ensure a high yield.[8][12]
-
-
Hot Filtration (Optional):
-
This step is only necessary if insoluble impurities (e.g., dust, sand) are visible in the hot solution.
-
Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted piece of filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask. This must be done rapidly to prevent premature crystallization in the funnel.[2]
-
-
Crystallization:
-
Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.[2]
-
-
Collection of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly over the holes.
-
Wet the filter paper with a small amount of ice-cold methanol.
-
Turn on the vacuum and transfer the crystalline slurry into the Büchner funnel. Use a spatula to transfer any remaining crystals.
-
Wash the crystals with a small portion of ice-cold methanol to rinse away any remaining mother liquor containing soluble impurities.[12]
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and partially dry them.[2]
-
Carefully remove the filter paper and the purified crystals and place them on a pre-weighed watch glass.
-
Dry the crystals to a constant weight, either by air drying or in a vacuum oven at a temperature well below the compound's melting point.
-
Safety and Handling
It is essential to handle all chemicals with care, following good laboratory practices.
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[4][7]
-
Handling: Use with adequate ventilation and minimize dust generation.[5] Avoid contact with eyes, skin, and clothing.[4][5] Wash hands thoroughly after handling.[5]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents.[5][7]
-
First Aid:
-
Eyes: Flush with plenty of water for at least 15 minutes.[5]
-
Skin: Wash off immediately with soap and plenty of water.[4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water.[5]
-
In all cases of exposure, seek medical attention.[5]
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 619-50-1 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound | C8H7NO4 | CID 12083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.nl [fishersci.nl]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
Application Notes and Protocols: Characterization of Methyl 4-nitrobenzoate using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-nitrobenzoate (B1230335) is a chemical compound with the formula C₈H₇NO₄. It is the methyl ester of 4-nitrobenzoic acid. This compound serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This document outlines the application of ¹H and ¹³C NMR spectroscopy for the structural characterization and confirmation of Methyl 4-nitrobenzoate.
Data Presentation: NMR Spectral Data
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| H-2, H-6 (Aromatic) | 8.30 | Doublet (d) | 2H | 8.6 |
| H-3, H-5 (Aromatic) | 8.21 | Doublet (d) | 2H | 8.6 |
| -OCH₃ (Methyl Ester) | 3.98 | Singlet (s) | 3H | N/A |
Note: The aromatic protons may also appear as a multiplet between δ 8.13 and 8.26 ppm.[1]
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Carbon | Chemical Shift (δ) ppm |
| C=O (Ester Carbonyl) | 165.0 |
| C-4 (Aromatic, C-NO₂) | 150.5 |
| C-1 (Aromatic, C-COOCH₃) | 135.4 |
| C-2, C-6 (Aromatic) | 130.7 |
| C-3, C-5 (Aromatic) | 123.5 |
| -OCH₃ (Methyl Ester) | 52.7 |
Interpretation of NMR Spectra
The ¹H NMR spectrum of this compound is characterized by two distinct regions. The downfield region (δ 8.2-8.3 ppm) displays two doublets corresponding to the four aromatic protons.[2] The symmetry of the para-substituted ring results in two sets of chemically equivalent protons. The protons ortho to the electron-withdrawing nitro group (H-3 and H-5) are shifted slightly upfield compared to the protons ortho to the ester group (H-2 and H-6). The upfield region contains a sharp singlet at approximately δ 3.98 ppm, which integrates to three protons and is characteristic of the methyl ester group.[2]
The ¹³C NMR spectrum shows six distinct signals, confirming the six unique carbon environments in the molecule. The ester carbonyl carbon appears significantly downfield around δ 165.0 ppm.[2] The four aromatic carbons are observed in the δ 123-151 ppm range, with the carbon attached to the nitro group being the most downfield among them. The methyl carbon of the ester group gives a signal in the upfield region at approximately δ 52.7 ppm.[2]
Experimental Protocols
This section provides a detailed methodology for the preparation of a sample of this compound and the acquisition of ¹H and ¹³C NMR spectra.
Protocol 1: Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[3][4]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[4]
-
Internal Standard: If not already present in the solvent, add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Dissolution: Gently agitate or vortex the vial to ensure the complete dissolution of the sample.
-
Filtration and Transfer: Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter and transfer the clear solution into a clean 5 mm NMR tube.[5]
-
Capping: Securely cap the NMR tube.
Protocol 2: NMR Data Acquisition
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Acquisition Parameters:
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: A higher number of scans (e.g., 128 or more) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Visualization of Experimental Workflow
The following diagram illustrates the systematic workflow for the NMR characterization of this compound.
Caption: Workflow for NMR analysis of this compound.
References
Application Note: Structural Elucidation of Methyl 4-nitrobenzoate using ¹H NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. This application note provides a comprehensive guide to interpreting the ¹H NMR spectrum of Methyl 4-nitrobenzoate (B1230335), a common intermediate in organic synthesis. We present a detailed analysis of the spectrum, a standardized experimental protocol for data acquisition, and visual aids to facilitate understanding.
Data Interpretation and Analysis
The structure of Methyl 4-nitrobenzoate possesses a plane of symmetry, resulting in three distinct proton environments. The electron-withdrawing nature of the nitro (-NO₂) and methyl ester (-COOCH₃) groups significantly influences the chemical shifts of the aromatic protons, causing them to resonate in the downfield region of the spectrum.
The aromatic region of a para-disubstituted benzene (B151609) ring typically displays a characteristic pattern of two doublets, provided the electronic effects of the two substituents are different.[1] In this compound, the protons ortho to the strongly deshielding nitro group appear at a lower field than the protons ortho to the ester group. The methyl protons of the ester group appear as a singlet in the upfield region.
Table 1: ¹H NMR Spectral Data for this compound
The following table summarizes the quantitative data obtained from the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃).
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic H (ortho to -NO₂) | ~8.26 | Doublet (d) | 2H | ~8.8 |
| Aromatic H (ortho to -COOCH₃) | ~8.15 | Doublet (d) | 2H | ~8.8 |
| Methyl H (-OCH₃) | ~3.94 | Singlet (s) | 3H | N/A |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.[2][3]
Visualizing Proton Environments
The diagram below illustrates the molecular structure of this compound with its distinct proton environments clearly labeled, corresponding to the assignments in Table 1.
Caption: Structure of this compound with proton environments.
Experimental Protocol
This section details the standardized procedure for preparing a sample of this compound and acquiring its ¹H NMR spectrum.
1. Materials and Reagents
-
This compound (5-25 mg)[4]
-
Deuterated Chloroform (CDCl₃) or other suitable deuterated solvent[4]
-
5 mm NMR Tube and cap
-
Pasteur pipette
-
Small vial
-
Glass wool (optional, for filtration)
2. Sample Preparation
-
Weighing: Accurately weigh between 5-25 mg of solid this compound and transfer it to a small, clean vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[4] Agitate the vial gently to ensure the sample dissolves completely.
-
Filtration (if necessary): If any solid particles remain, filter the solution into the NMR tube. This can be done by passing the solution through a small plug of glass wool placed inside a Pasteur pipette. Suspended particles can degrade the quality of the NMR spectrum.
-
Transfer: Carefully transfer the clear solution into the NMR tube using the Pasteur pipette. Ensure the sample height is adequate for the spectrometer (typically around 4-5 cm).[5]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
3. NMR Data Acquisition
-
Instrument Setup: Place the NMR tube into the spectrometer's sample holder.
-
Locking and Shimming: The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The sample is then shimmed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.[4]
-
Acquisition Parameters: A standard one-pulse ¹H experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans allows for full proton relaxation.
-
Spectral Width: Set a spectral width that covers the expected range of proton chemical shifts (e.g., 0 to 10 ppm).
-
4. Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) signal is converted into the frequency-domain spectrum via a Fourier Transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the correct absorptive mode. The baseline is corrected to be flat for accurate integration.
-
Referencing: The chemical shift axis is calibrated. If using CDCl₃, the residual solvent peak at 7.26 ppm can be used as a reference. Alternatively, an internal standard like Tetramethylsilane (TMS) can be used.[4]
-
Integration and Peak Picking: The relative areas under the peaks are integrated to determine the proton ratios. The exact chemical shift of each peak is determined.
Workflow for ¹H NMR Analysis
The following diagram outlines the logical workflow from sample handling to final data interpretation.
Caption: Experimental workflow for ¹H NMR spectral analysis.
The ¹H NMR spectrum of this compound is readily interpretable, displaying characteristic signals for its aromatic and methyl protons. The downfield doublets in the aromatic region and the upfield singlet for the methyl group provide a distinct fingerprint for this molecule. By following the detailed protocol outlined in this note, researchers can reliably prepare samples and acquire high-quality spectra for accurate structural confirmation and purity assessment.
References
Application Notes and Protocols: ¹³C NMR Analysis of Methyl 4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-nitrobenzoate (B1230335) is an important intermediate in organic synthesis and a common compound in academic and industrial research. Its structure features an aromatic ring substituted with a nitro group, a potent electron-withdrawing group, and a methyl ester group. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule. By analyzing the chemical shifts of each carbon atom, researchers can unambiguously confirm the structure of Methyl 4-nitrobenzoate and assess its purity. These application notes provide a summary of the ¹³C NMR chemical shifts and a detailed protocol for sample preparation and spectral acquisition.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound was acquired in Deuterated Chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to Tetramethylsilane (TMS). The assignments are based on the expected electronic effects of the substituents on the aromatic ring.
Molecular Structure and Carbon Numbering
The chemical structure and carbon numbering scheme for this compound are presented below to correlate with the spectral data.
Caption: Chemical structure and IUPAC numbering for this compound.
Table 1: ¹³C NMR Chemical Shifts for this compound
The following table summarizes the assigned chemical shifts for this compound in CDCl₃.
| Carbon Atom | Chemical Shift (δ, ppm) | Rationale for Assignment |
| C7 (C=O) | 165.0 | The carbonyl carbon of the ester group is highly deshielded. |
| C4 | 150.5 | Aromatic carbon directly attached to the strongly electron-withdrawing nitro group. |
| C1 | 135.4 | Quaternary aromatic carbon attached to the ester group. |
| C2, C6 | 130.7 | Aromatic carbons ortho to the ester group and meta to the nitro group. |
| C3, C5 | 123.5 | Aromatic carbons meta to the ester group and ortho to the nitro group. |
| C8 (-OCH₃) | 52.7 | Methyl carbon of the ester group, attached to an electronegative oxygen atom. |
Note: Data sourced from peer-reviewed chemical literature.[1][2]
Experimental Protocols
This section provides a detailed methodology for the preparation of a sample of this compound for ¹³C NMR analysis and the typical acquisition parameters.
I. Sample Preparation
Proper sample preparation is critical for obtaining a high-quality, high-resolution ¹³C NMR spectrum.[3]
-
Sample Purity: Ensure the this compound sample is of high purity to prevent spectral interference from impurities.
-
Required Amount: Weigh approximately 50-100 mg of solid this compound into a clean, dry vial.[4] The higher concentration is necessary due to the low natural abundance and sensitivity of the ¹³C isotope.[5]
-
Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Deuterated Chloroform (CDCl₃) is a common and effective solvent for this compound.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample. Gently agitate or vortex the vial to ensure the sample dissolves completely.
-
Filtration (If Necessary): If any solid particles remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is crucial as suspended solids can degrade the magnetic field homogeneity, leading to broadened spectral lines.
-
Internal Standard: CDCl₃ provides a residual solvent signal that can be used for reference. For highly accurate measurements, Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Final Volume: The final solution height in the NMR tube should be approximately 4-5 cm.
-
Labeling: Securely cap and clearly label the NMR tube with the sample identification.
II. ¹³C NMR Data Acquisition
The following are typical instrument parameters for acquiring a proton-decoupled ¹³C NMR spectrum. These may need to be optimized for the specific spectrometer being used.
-
Spectrometer Frequency: ≥ 75 MHz
-
Pulse Sequence: Standard single-pulse with broadband proton decoupling
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans: 1024 or higher (to achieve adequate signal-to-noise ratio)
-
Spectral Width: 0-200 ppm
-
Temperature: 298 K (25 °C)
Workflow Visualization
The following diagram illustrates the standard workflow for obtaining a ¹³C NMR spectrum, from sample preparation to data processing.
Caption: A generalized workflow for acquiring a ¹³C NMR spectrum of an organic compound.
References
Application Note: Identification of Functional Groups in Methyl 4-Nitrobenzoate by Infrared Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. This absorption pattern produces a unique spectral fingerprint, allowing for the identification of the compound's structural components. Methyl 4-nitrobenzoate (B1230335) is an organic compound containing three key functional groups: an ester, an aromatic ring, and a nitro group. This application note provides a detailed protocol for the identification of these functional groups using Fourier Transform Infrared (FTIR) spectroscopy with the potassium bromide (KBr) pellet method.
Principle
The vibrational frequencies of chemical bonds are influenced by the masses of the bonded atoms, the bond strength, and the overall molecular structure. By analyzing the absorption bands in an IR spectrum, we can identify specific functional groups.
-
Ester Group (R-CO-OR'): This group is characterized by a strong carbonyl (C=O) stretching vibration and C-O stretching vibrations.
-
Aromatic Ring (Benzene Derivative): The presence of an aromatic ring is indicated by C-H stretching vibrations at wavenumbers above 3000 cm⁻¹, C=C in-ring stretching vibrations, and out-of-plane (oop) C-H bending vibrations.
-
Nitro Group (-NO₂): This group is identified by its characteristic strong and distinct asymmetric and symmetric stretching vibrations.
Experimental Protocol: KBr Pellet Preparation and FTIR Analysis
This protocol outlines the steps for preparing a KBr pellet of a solid sample for FTIR analysis.
Materials:
-
Methyl 4-nitrobenzoate (solid)
-
Spectroscopy-grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven at 110°C for 2-3 hours to eliminate moisture, which can interfere with the IR spectrum.[1]
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder.[2] The ratio of KBr to the sample should be roughly 100:1.[3]
-
Grinding and Mixing: Transfer the sample and KBr to an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[1][2]
-
Pellet Formation: Transfer the powdered mixture into the die of a pellet press. Distribute the powder evenly.
-
Pressing: Place the die in the hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.[4] Applying a vacuum during pressing can help create a more transparent pellet by removing trapped air.[1]
-
Pellet Removal: Carefully release the pressure and remove the die from the press. Disassemble the die to retrieve the translucent KBr pellet.
-
FTIR Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum using a pure KBr pellet should also be recorded for correction.[2]
Data Presentation: Characteristic IR Absorption Bands for this compound
The following table summarizes the expected IR absorption frequencies for the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| 3100-3000 | Aromatic | =C-H Stretch | Medium |
| 1730-1715 | α,β-Unsaturated Ester | C=O Stretch | Strong |
| 1600-1585 | Aromatic | C=C Stretch (in-ring) | Medium |
| 1550-1475 | Nitroaromatic | N-O Asymmetric Stretch | Strong |
| 1500-1400 | Aromatic | C=C Stretch (in-ring) | Medium |
| 1360-1290 | Nitroaromatic | N-O Symmetric Stretch | Strong |
| 1300-1000 | Ester | C-O Stretch | Strong |
| 900-675 | Aromatic | C-H Out-of-Plane (oop) Bending | Strong |
Data compiled from multiple sources.[5][6][7][8][9]
Visualization of Experimental Workflow and Structural Relationships
The following diagrams illustrate the experimental workflow and the relationship between the structure of this compound and its characteristic IR absorption regions.
Caption: Workflow for IR analysis of this compound.
Caption: Correlation of functional groups with IR peaks.
Interpretation of the IR Spectrum of this compound
A typical IR spectrum of this compound will display the following key absorption bands:
-
Aromatic C-H Stretch: A band or series of bands will appear just above 3000 cm⁻¹, characteristic of C-H bonds where the carbon is sp² hybridized, as in an aromatic ring.[5][10]
-
C=O Stretch (Ester): A very strong and sharp absorption peak will be present in the region of 1730-1715 cm⁻¹. The conjugation of the ester with the aromatic ring shifts this peak to a slightly lower wavenumber compared to aliphatic esters.[9]
-
Aromatic C=C Stretches: Medium intensity peaks will be observed in the 1600-1450 cm⁻¹ region, which are characteristic of the carbon-carbon double bond stretching within the aromatic ring.[5][10]
-
NO₂ Asymmetric and Symmetric Stretches: Two strong and distinct peaks will be prominent. The asymmetric stretch appears around 1550-1475 cm⁻¹, and the symmetric stretch is found around 1360-1290 cm⁻¹.[6][7][8] These two absorptions are highly characteristic of a nitro group.
-
C-O Stretch (Ester): Strong absorptions will be present in the 1300-1000 cm⁻¹ region, corresponding to the C-O stretching vibrations of the ester group.[9]
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The exact position can give information about the substitution pattern on the benzene (B151609) ring.[5]
Conclusion
Infrared spectroscopy is an effective and straightforward method for the structural elucidation of organic molecules like this compound. By following the provided protocol and referencing the characteristic absorption frequencies, researchers can confidently identify the ester, aromatic, and nitro functional groups. The presence of strong and distinct absorption bands for each of these groups allows for a clear and unambiguous identification.
References
- 1. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]
- 2. shimadzu.com [shimadzu.com]
- 3. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 4. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. benchchem.com [benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Note: Synthesis of Methyl 4-aminobenzoate from Methyl 4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of methyl 4-aminobenzoate (B8803810), a key intermediate in the pharmaceutical and fine chemical industries, via the reduction of methyl 4-nitrobenzoate (B1230335). Two common and effective reduction methodologies are presented: catalytic hydrogenation using palladium on carbon (Pd/C) and chemical reduction using tin(II) chloride (SnCl₂). This application note includes comprehensive experimental procedures, a comparative summary of reaction parameters, and analytical data for the starting material and the final product.
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. Methyl 4-aminobenzoate, in particular, serves as a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs), local anesthetics, and other specialty chemicals. The choice of reduction method is critical and depends on factors such as functional group tolerance, reaction scalability, safety, and cost. Catalytic hydrogenation is often favored for its high efficiency and clean reaction profile, while metal-based reductions, such as with tin(II) chloride, offer a reliable alternative that is tolerant of various functional groups.
Chemical Reaction
The overall transformation involves the reduction of the nitro group of methyl 4-nitrobenzoate to an amino group, yielding methyl 4-aminobenzoate.
Application Notes and Protocols for the Reduction of Methyl 4-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental conditions and protocols for the reduction of methyl 4-nitrobenzoate (B1230335) to methyl 4-aminobenzoate, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The information is compiled from various established methods to offer a comparative overview for selecting the most suitable procedure for your research needs.
Introduction
The reduction of the nitro group in methyl 4-nitrobenzoate is a critical transformation in organic synthesis. The resulting product, methyl 4-aminobenzoate, serves as a key building block in the pharmaceutical industry. Several methods are available for this reduction, each with its own advantages in terms of yield, reaction time, cost, and environmental impact. This application note focuses on some of the most common and effective methods, including catalytic hydrogenation and reductions using sodium borohydride (B1222165) with various catalysts.
Data Presentation: Comparison of Experimental Conditions
The following table summarizes quantitative data for different methods used in the reduction of nitroarenes, providing a basis for selecting a method for the reduction of this compound.
| Reducing Agent/Catalyst | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Catalytic Hydrogenation | ||||||
| H₂ / 10% Pd/C | Methyl 3-nitrobenzoate | Methanol (B129727) or Ethanol | Room Temperature | - | - | [1] |
| Sodium Borohydride (NaBH₄) Systems | ||||||
| NaBH₄ / NiCl₂·6H₂O | Nitrobenzene | CH₃CN:H₂O (3.0:0.3 mL) | Room Temperature | 5 min | High | [2] |
| NaBH₄ / Ni(OAc)₂·4H₂O | Nitrobenzene | CH₃CN:H₂O (3:0.3 mL) | Room Temperature | 20-60 min | High to Excellent | [3] |
| NaBH₄ / FeCl₂ | Ester Substituted Nitroarenes | THF | 25-28 | 12 h | Up to 96 | [4] |
| NaBH₄ / Charcoal | Nitrobenzene | H₂O-THF (1:0.5 mL) | 50-60 | 1-5 h | High to Excellent | [5] |
| NaBH₄ / Cu(acac)₂ | Nitroarene | Propan-2-ol/Ethanol | 30 | 2-4 h | - | [6] |
| Other Reducing Agents | ||||||
| Indium / NH₄Cl | Ethyl 4-nitrobenzoate | Ethanol/Water | Reflux | 2.5 h | 90 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures and can be adapted for the reduction of this compound.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a standard and highly effective method for the reduction of nitroarenes.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol or Ethanol (solvent)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation vessel
-
Filtration apparatus (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in methanol or ethanol.[1]
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere.[1]
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air.[1]
-
Introduce hydrogen gas to the desired pressure (e.g., 1 atm or higher).
-
Stir the reaction mixture vigorously at room temperature.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.[1]
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.[1]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-aminobenzoate.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Reduction using Sodium Borohydride and Nickel(II) Chloride Hexahydrate (NaBH₄/NiCl₂·6H₂O)
This method offers a rapid and efficient reduction at room temperature.
Materials:
-
This compound (1 mmol)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (0.2 mmol, 0.047 g)[2]
-
Sodium borohydride (NaBH₄) (4 mmol, 0.151 g)[2]
-
Acetonitrile (B52724) (CH₃CN) and Water (H₂O) mixture (e.g., 3.0 mL CH₃CN : 0.3 mL H₂O)[2]
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate
-
Round-bottomed flask with magnetic stirrer
Procedure:
-
In a round-bottomed flask, prepare a solution of this compound in the aqueous acetonitrile solvent system.[2]
-
Add NiCl₂·6H₂O to the solution and stir the mixture for 3 minutes.[2]
-
Add finely powdered NaBH₄ to the reaction mixture; a black precipitate should form immediately.[2]
-
Continue stirring for approximately 5 minutes, monitoring the reaction progress by TLC.[2]
-
Upon completion, add distilled water (5 mL) to the reaction mixture and stir for 10 minutes.[2]
-
Extract the mixture with dichloromethane (3 x 8 mL).[2]
-
Dry the combined organic extracts over anhydrous sodium sulfate.[2]
-
Remove the solvent under reduced pressure to yield the product.
Protocol 3: Reduction using Sodium Borohydride and Iron(II) Chloride (NaBH₄/FeCl₂)
This protocol is particularly noted for its high chemoselectivity towards the nitro group in the presence of an ester.
Materials:
-
This compound (3.8 mmol)
-
Iron(II) chloride (FeCl₂) (3.8 mmol)[4]
-
Sodium borohydride (NaBH₄) (9.5 mmol)[4]
-
Tetrahydrofuran (THF) (10 mL)[4]
-
Dichloromethane (CH₂Cl₂)
-
Nitrogen atmosphere
Procedure:
-
To a stirred solution of this compound in THF, add FeCl₂ at room temperature.[4]
-
Under a nitrogen atmosphere, add NaBH₄ to the solution.[4]
-
Stir the resulting solution for 12 hours at 25–28°C.[4]
-
Add water (20 mL) to the reaction mixture.[4]
-
Extract the mixture with dichloromethane (3 x 20 mL).[4]
-
Wash the combined organic extracts with water (20 mL) and concentrate under vacuum.[4]
-
Purify the residue by flash column chromatography on silica (B1680970) gel.[4]
Visualizations
The following diagrams illustrate the general workflows for the described reduction methods.
Caption: Catalytic Hydrogenation Workflow.
Caption: NaBH₄ Reduction Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Methyl 4-nitrobenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 4-nitrobenzoate (B1230335) and its analogs as key building blocks in medicinal chemistry. The following sections detail their applications in the synthesis of therapeutic agents, quantitative biological activity data, and detailed experimental protocols for their synthesis and evaluation.
Introduction
Methyl 4-nitrobenzoate and its structural isomers are versatile intermediates in organic synthesis, primarily serving as precursors for a wide range of biologically active molecules. The presence of the nitro group and the methyl ester functionality allows for diverse chemical modifications, making these compounds valuable starting materials in drug discovery. The nitro group can be readily reduced to an amine, a crucial functional group in many pharmaceuticals, or it can be utilized for its electron-withdrawing properties to influence the reactivity of the aromatic ring. These notes will focus on the application of this compound derivatives in the development of antifungal and anticancer agents.
Applications in Medicinal Chemistry
Antifungal Agents
Derivatives of 3-methyl-4-nitrobenzoic acid have shown significant promise as antifungal agents, particularly against opportunistic Candida species, which are a growing concern in clinical settings. The structural modifications of the carboxylic acid group of 3-methyl-4-nitrobenzoic acid have led to the identification of potent antifungal compounds.
Anticancer Agents
Isomers of nitrobenzoic acid, such as 4-methyl-3-nitrobenzoic acid, have been identified as inhibitors of cancer cell migration and chemotaxis.[1] These compounds represent a potential new class of antimetastatic drugs that function without causing direct cell death, which could offer a more favorable safety profile.[2]
Synthetic Intermediates
Beyond their direct biological activities, nitrobenzoates are critical intermediates in the synthesis of complex pharmaceutical compounds. For example, 3-methyl-4-nitrobenzoic acid is a key starting material in the synthesis of Telmisartan (B1682998), a widely used angiotensin II receptor antagonist for the treatment of hypertension.[3]
Data Presentation
The following table summarizes the quantitative data on the antifungal activity of 3-methyl-4-nitrobenzoate derivatives.
| Compound ID | R-group | Candida albicans (ATCC-90028) MIC (µM) | Candida glabrata (ATCC-90030) MIC (µM) | Candida krusei (ATCC-34125) MIC (µM) | Candida guilliermondii (ATCC-207) MIC (µM) | Reference |
| 1 | Methyl | >500 | 250 | >500 | 39 | [4] |
| 2 | Ethyl | >500 | 500 | >500 | 62 | [4] |
| 3 | Propyl | >500 | 250 | >500 | 125 | [4] |
| 4 | Isopropyl | >500 | >500 | >500 | >500 | [4] |
| 5 | Butyl | >500 | 250 | >500 | 62 | [4] |
| 6 | Pentyl | >500 | 125 | >500 | 31 | [4] |
Experimental Protocols
Synthesis of 3-Methyl-4-nitrobenzoate Derivatives
The following are general procedures for the synthesis of 3-methyl-4-nitrobenzoate derivatives from 3-methyl-4-nitrobenzoic acid.[4]
a) Fischer Esterification (for alkyl esters):
-
A solution of 3-methyl-4-nitrobenzoic acid in the corresponding alcohol (ROH) is treated with a catalytic amount of concentrated sulfuric acid.
-
The reaction mixture is heated to reflux and stirred for a specified time until the reaction is complete (monitored by TLC).
-
Upon completion, the mixture is cooled, and the excess alcohol is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with a saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield the crude ester, which is then purified by column chromatography.
b) Williamson Ether Synthesis (for alkyl ethers, starting from a hydroxy-derivative):
-
To a solution of the hydroxy-substituted nitrobenzoate in acetone, triethylamine (B128534) (Et3N) is added, followed by the alkyl halide (RX).
-
The mixture is heated to reflux and stirred until the starting material is consumed.
-
The solvent is removed in vacuo, and the residue is taken up in an organic solvent and washed with water.
-
The organic layer is dried and concentrated to give the crude product, which is purified by chromatography.
c) Mitsunobu Reaction (for esters from alcohols):
-
To a cooled (0 °C) solution of 3-methyl-4-nitrobenzoic acid, triphenylphosphine (B44618) (Ph3P), and the desired alcohol (ROH) in a suitable solvent like THF, diethyl azodicarboxylate (DEAD) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The solvent is evaporated, and the residue is purified by column chromatography to yield the desired ester.
d) Steglich Esterification (for esters from alcohols):
-
To a solution of 3-methyl-4-nitrobenzoic acid, the alcohol (ROH), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) (CH2Cl2), dicyclohexylcarbodiimide (B1669883) (DCC) is added at room temperature.
-
The reaction mixture is stirred until the reaction is complete.
-
The precipitated dicyclohexylurea is filtered off, and the filtrate is concentrated.
-
The residue is purified by column chromatography to afford the final ester.
Antifungal Susceptibility Testing (Broth Microdilution Method based on CLSI M27-A)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against Candida species.[5]
-
Inoculum Preparation: Candida species are cultured on Sabouraud Dextrose Agar (SDA) at 35°C. A few colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to the final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared fungal suspension. A positive control (fungal suspension without compound) and a negative control (medium only) are included. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by using a spectrophotometric reader.
Visualizations
Synthetic Workflow of this compound Derivatives
Caption: General synthetic pathways for antifungal derivatives.
EGF Signaling Pathway in Cancer Cell Migration
Caption: EGF-induced cell migration pathway and its inhibition.
High-Level Synthetic Scheme for Telmisartan
Caption: Synthesis of Telmisartan from 3-Methyl-4-nitrobenzoic Acid.
References
- 1. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Role of Cofilin in Epidermal Growth Factor–Stimulated Actin Polymerization and Lamellipod Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 4-Nitrobenzoate: A Key Intermediate in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers and Drug Development Professionals
Methyl 4-nitrobenzoate (B1230335) serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its strategic importance lies in its facile conversion to the corresponding amine, methyl 4-aminobenzoate (B8803810), a versatile precursor for numerous active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceuticals starting from methyl 4-nitrobenzoate, including local anesthetics and a UV absorber.
Introduction
The chemical structure of this compound, featuring a nitro group para to a methyl ester, allows for a straightforward and high-yielding reduction to methyl 4-aminobenzoate. This primary aromatic amine is a key synthon in the pharmaceutical industry, enabling the construction of more complex molecules through reactions such as transesterification and N-alkylation. This versatility makes this compound a valuable starting material in the synthesis of local anesthetics like Procaine and Nitracaine, as well as other compounds like the UV absorber Octyl triazone (UVT-150).
Key Applications and Synthesis Pathways
This compound is primarily utilized as an intermediate in a two-step process: reduction to methyl 4-aminobenzoate, followed by further functionalization. The following sections detail the synthesis of prominent pharmaceutical agents derived from this pathway.
Synthesis of Local Anesthetics: Procaine and Nitracaine
Local anesthetics are a class of drugs that reversibly block nerve signal transmission, leading to a loss of sensation in a specific area of the body. Many local anesthetics are esters of aromatic acids, and methyl 4-aminobenzoate is a common precursor for this class of drugs.
Procaine, a widely used local anesthetic, can be synthesized from methyl 4-aminobenzoate through a transesterification reaction with 2-(diethylamino)ethanol (B1670525). The overall synthesis begins with the reduction of this compound.
Signaling Pathway for Procaine Synthesis:
Caption: Synthetic pathway from this compound to Procaine.
Experimental Protocols:
Step 1: Reduction of this compound to Methyl 4-aminobenzoate
This protocol outlines the catalytic hydrogenation of this compound to methyl 4-aminobenzoate.
-
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol (B129727) or Ethanol
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed (monitored by pressure drop).
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain methyl 4-aminobenzoate.
-
Step 2: Transesterification of Methyl 4-aminobenzoate to Procaine
This protocol describes a microwave-assisted synthesis of Procaine from methyl 4-aminobenzoate. A similar procedure can be followed using ethyl 4-aminobenzoate (benzocaine) to achieve a high yield of Procaine.[1]
-
Materials:
-
Methyl 4-aminobenzoate (or Ethyl 4-aminobenzoate)
-
2-(Diethylamino)ethanol
-
Sodium ethoxide (EtONa)
-
Microwave reactor
-
-
Procedure:
-
In a microwave-safe vessel, prepare a suspension of methyl 4-aminobenzoate (1.0 eq), 2-(diethylamino)ethanol (1.0 eq), and sodium ethoxide (1.0 eq).
-
Place the sealed vessel in a microwave reactor and irradiate at 700W for approximately 12 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, the crude product is obtained as a viscous liquid that solidifies upon cooling.
-
Purify the crude product by recrystallization from hot water after treatment with activated charcoal to yield pure Procaine.[1]
-
Quantitative Data for Procaine Synthesis:
| Reaction Step | Starting Material | Product | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Reduction | This compound | Methyl 4-aminobenzoate | 10% Pd/C | Methanol | 2-4 h | Room Temp. | >95 (Typical) |
| Transesterification | Ethyl 4-aminobenzoate | Procaine | Sodium ethoxide | None (Solvent-free) | 12 min | Microwave (700W) | 86[1] |
Nitracaine is a local anesthetic that can be synthesized directly from this compound by transesterification with 3-(diethylamino)-2,2-dimethylpropan-1-ol (B41345).
Experimental Workflow for Nitracaine Synthesis:
Caption: Experimental workflow for the synthesis of Nitracaine.
Experimental Protocol:
-
Materials:
-
This compound
-
3-(Diethylamino)-2,2-dimethylpropan-1-ol
-
Sodium methoxide
-
Anhydrous toluene
-
-
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) and 3-(diethylamino)-2,2-dimethylpropan-1-ol (1.2 eq) in anhydrous toluene.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the mixture and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure Nitracaine.
-
Quantitative Data for Nitracaine Synthesis:
| Reaction Step | Starting Material | Product | Catalyst | Solvent | Temperature | Yield (%) |
| Transesterification | This compound | Nitracaine | Sodium methoxide | Toluene | Reflux | Not specified |
Synthesis of UV Absorber: Octyl triazone (UVT-150)
Octyl triazone, also known as Ethylhexyl Triazone, is a highly effective UV-B filter used in sunscreens. It can be synthesized from methyl 4-aminobenzoate, the reduction product of this compound. The synthesis involves the reaction of methyl 4-aminobenzoate with cyanuric chloride, followed by a transesterification reaction with 2-ethylhexanol.[2]
Logical Relationship for Octyl triazone Synthesis:
Caption: Synthesis pathway of Octyl triazone from this compound.
Experimental Protocols:
Step 1: Aromatic Amination of Methyl 4-aminobenzoate
-
Materials:
-
Methyl 4-aminobenzoate
-
Cyanuric chloride
-
Organic solvent (e.g., xylene)
-
-
Procedure:
-
Dissolve methyl 4-aminobenzoate in an organic solvent in a reactor.
-
Slowly add a solution of cyanuric chloride in the same solvent.
-
Heat the reaction mixture and maintain it at a specific temperature (e.g., 120-125°C) for several hours.
-
The resulting intermediate, methyl triazone, can be isolated by cooling, crystallization, and filtration.[1]
-
Step 2: Transesterification to Octyl triazone
-
Materials:
-
Methyl triazone intermediate
-
2-Ethylhexanol (Isooctanol)
-
Catalyst (e.g., sodium methoxide)
-
Toluene
-
-
Procedure:
-
In a reactor, dissolve the methyl triazone intermediate in toluene.
-
Add 2-ethylhexanol and a catalyst such as sodium methoxide.
-
Heat the mixture to reflux and continuously remove the methanol byproduct.
-
After the reaction is complete, the crude Octyl triazone is obtained by removing the solvent.
-
Purify the product by crystallization from a suitable solvent like absolute ethanol.[2]
-
Quantitative Data for Octyl triazone Synthesis:
| Reaction Step | Starting Material | Product | Catalyst | Solvent | Temperature | Yield (%) |
| Aromatic Amination | Methyl 4-aminobenzoate | Methyl triazone | - | Xylene | 120-125°C | 80-90[1] |
| Transesterification | Methyl triazone | Octyl triazone | Sodium methoxide | Toluene | Reflux | 96[2] |
Conclusion
This compound is a valuable and versatile intermediate in the pharmaceutical industry. Its straightforward conversion to methyl 4-aminobenzoate opens up synthetic routes to a range of important molecules, including local anesthetics and UV absorbers. The protocols outlined in this document provide a foundation for researchers and drug development professionals to utilize this key building block in their synthetic endeavors. The high yields achievable in these transformations underscore the efficiency and industrial relevance of these synthetic pathways.
References
Application Notes: The Utility of Methyl 4-nitrobenzoate in Fine Chemical Synthesis
Introduction
Methyl 4-nitrobenzoate (B1230335) is a versatile aromatic compound that serves as a crucial starting material and intermediate in the synthesis of a wide array of fine chemicals. Its chemical structure, featuring a nitro group and a methyl ester, allows for a variety of chemical transformations. The most pivotal of these is the reduction of the nitro group to a primary amine, yielding methyl 4-aminobenzoate (B8803810). This transformation unlocks pathways to pharmaceuticals, dyes, agrochemicals, and other high-value organic compounds. These notes provide detailed protocols and quantitative data for key synthetic applications of Methyl 4-nitrobenzoate, targeting researchers in organic synthesis and drug development.
Core Transformation: Reduction to Methyl 4-aminobenzoate
The conversion of this compound to Methyl 4-aminobenzoate is the cornerstone of its utility. This reduction can be achieved through various methods, each with distinct advantages regarding yield, selectivity, and environmental impact. The primary methods include catalytic hydrogenation and metal-salt-mediated reductions.
Experimental Protocols for Nitro Group Reduction
Below are detailed protocols for two common methods of reducing this compound.
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for reducing nitroarenes. It typically employs a transition metal catalyst like Palladium on Carbon (Pd/C) or Platinum.
Methodology:
-
Reactor Setup: To a high-pressure autoclave reactor, add this compound, a suitable solvent such as ethanol (B145695), and a catalytic amount of 5-10% Palladium on Carbon (Pd/C). For a 167g scale of the analogous 4-nitrobenzoic acid, 1.67g of a Pd/C catalyst was used.[1]
-
Inerting: Seal the reactor and purge the system multiple times with nitrogen gas to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2-4 MPa).[1]
-
Reaction: Begin stirring and heat the mixture to the target temperature (e.g., 60-70°C).[1] The reaction is monitored by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.[1][2]
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a dichloromethane/hexane mixture.[3]
Protocol 2: Reduction with Sodium Borohydride (B1222165) and a Metal Salt
This method offers a convenient alternative to high-pressure hydrogenation and is well-suited for standard laboratory glassware. The combination of sodium borohydride (NaBH₄) with a transition metal salt, such as iron(II) chloride (FeCl₂) or bismuth(III) chloride (BiCl₃), creates a powerful reducing system.[4][5]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a suitable solvent like tetrahydrofuran (B95107) (THF) or a mixture of acetonitrile (B52724) and water.[4][6]
-
Catalyst Addition: Add a catalytic amount of the metal salt (e.g., BiCl₃ or FeCl₂).[4][5]
-
Reductant Addition: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) portion-wise. An immediate reaction, often with gas evolution and a color change (e.g., formation of a black precipitate), is typically observed.[6]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60°C) for a period ranging from 30 minutes to a few hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water.
-
Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.[5]
Data Presentation: Comparison of Reduction Methods
| Parameter | Catalytic Hydrogenation (Pd/C) | NaBH₄ / BiCl₃ | NaBH₄ / FeCl₂ |
| Substrate | 4-Nitrobenzoic Acid (analogue) | p-Chloronitrobenzene (analogue) | This compound |
| Solvent | Water | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Temperature | 60-70°C[1] | 60°C[4] | 25-28°C[5] |
| Time | ~1-4 hours[1] | 2 hours[4] | 12 hours[5] |
| Yield | 97.5%[1] | 90%[4] | up to 96%[5] |
| Key Features | High pressure, clean work-up | Atmospheric pressure, mild | High chemoselectivity, mild[5] |
Application in Fine Chemical Synthesis
Synthesis of Procaine (Pharmaceutical)
Methyl 4-aminobenzoate is a direct precursor to several local anesthetics. Procaine can be synthesized via a transesterification reaction with 2-(diethylamino)ethanol.
Experimental Protocol: Synthesis of Procaine
This synthesis is adapted from known methods for producing Procaine.[7]
-
Reaction Setup: In a flask equipped with a distillation apparatus, add Methyl 4-aminobenzoate, 2-(diethylamino)ethanol, and a catalytic amount of a strong base like sodium ethoxide.
-
Reaction: Heat the reaction mixture. The transesterification reaction proceeds with the elimination of methanol (B129727), which is removed by distillation to drive the equilibrium towards the product.
-
Work-up: After the reaction is complete (as determined by TLC or the cessation of methanol distillation), cool the mixture. Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining catalyst and unreacted 2-(diethylamino)ethanol.
-
Purification: The crude Procaine can be purified by recrystallization from dilute alcohol.[8] For pharmaceutical use, it is often converted to its hydrochloride salt by treating it with hydrochloric acid, which crystallizes from alcohol.[8]
Synthesis of UV Absorber UVT-150
Methyl 4-aminobenzoate is a key building block for UV absorbers used in plastics and coatings. The synthesis of UVT-150 involves a two-step process.[9]
Experimental Protocol: Synthesis of UVT-150
-
Step 1: Arylamination Reaction: Methyl 4-aminobenzoate is reacted with trichloroisocyanuric acid in an organic solvent. The mixture is heated, and after the reaction is complete, the product, an intermediate methyl triazine ketone, is isolated by distillation and crystallization.[9]
-
Step 2: Transesterification Reaction: The methyl triazine ketone intermediate is then reacted with isooctanol in the presence of a catalyst (e.g., in toluene). This ester exchange reaction yields the final product, UV absorber UVT-150, after distillation.[9] This method is noted for its simple process route and high yield, making it suitable for industrial production.[9]
References
- 1. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 2. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. orientjchem.org [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. Page loading... [guidechem.com]
Advanced Applications of Methyl 4-Nitrobenzoate in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-nitrobenzoate (B1230335), a versatile aromatic compound, serves as a crucial building block in the synthesis of a variety of advanced materials. Its rigid benzene (B151609) core, coupled with the electron-withdrawing nitro group and the ester functionality, provides a unique platform for designing materials with tailored optical, electronic, and thermal properties. This document details advanced applications of methyl 4-nitrobenzoate in materials science, providing comprehensive application notes and detailed experimental protocols for the synthesis of high-performance aromatic polyamides, nonlinear optical (NLO) chromophores, and as a core for dendritic architectures.
Application 1: High-Performance Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. This compound can be readily converted into a monomer suitable for the synthesis of these advanced polymers. The key transformation involves the reduction of the nitro group to an amine, followed by polycondensation.
Experimental Protocols
Part A: Reduction of this compound to Methyl 4-Aminobenzoate (B8803810)
This protocol outlines the catalytic hydrogenation of this compound to methyl 4-aminobenzoate, a critical monomer for polyamide synthesis.
Materials:
-
This compound
-
Methanol (reagent grade)
-
10% Palladium on activated charcoal (Pd/C)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
-
High-pressure autoclave or hydrogenation vessel
Procedure:
-
Charging the Reactor: In a high-pressure autoclave, dissolve 1.0 mole of this compound in 1.2 L of methanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 4g of 10% Pd/C catalyst to the solution.
-
Inerting the System: Seal the autoclave and purge the system with nitrogen gas three times to remove any oxygen.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 50 psi. Stir the reaction mixture vigorously at room temperature. The reaction is exothermic and the temperature may rise. Maintain the temperature below 50°C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, vent the hydrogen and purge the autoclave with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate using a rotary evaporator to yield crude methyl 4-aminobenzoate. The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water).
Part B: Polycondensation of Methyl 4-Aminobenzoate
This protocol describes the direct polycondensation of methyl 4-aminobenzoate to form an aromatic polyamide.
Materials:
-
Methyl 4-aminobenzoate (dried)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Triphenyl phosphite (B83602) (TPP)
-
Nitrogen gas (N₂)
Procedure:
-
Reactor Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add 0.05 mol of dried methyl 4-aminobenzoate, 1.0 g of anhydrous LiCl, 50 mL of anhydrous NMP, and 15 mL of anhydrous pyridine.
-
Dissolution: Stir the mixture at room temperature until all solids have dissolved.
-
Initiation of Polymerization: Add 0.055 mol of triphenyl phosphite to the solution.
-
Polycondensation: Heat the reaction mixture to 100°C and maintain this temperature for 3-4 hours with continuous stirring under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Polymer Isolation: After cooling to room temperature, pour the viscous polymer solution into 500 mL of vigorously stirred ethanol. The polyamide will precipitate as a fibrous solid.
-
Purification: Collect the polymer by filtration, wash it thoroughly with hot water and ethanol to remove any residual solvents and reagents, and then dry it in a vacuum oven at 80°C for 24 hours.
Quantitative Data
| Parameter | Value | Reference |
| Monomer | Methyl 4-aminobenzoate | N/A |
| Polymer | Poly(p-benzamide) | N/A |
| Inherent Viscosity | 0.8 - 1.5 dL/g (typical) | General literature |
| Decomposition Temp. | > 500 °C | General literature |
Experimental Workflow Diagram
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-nitrobenzoate (B1230335) via Fischer esterification of 4-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Methyl 4-nitrobenzoate?
The most common and direct method for synthesizing this compound is the Fischer esterification of 4-nitrobenzoic acid with methanol (B129727), using a strong acid catalyst such as concentrated sulfuric acid. This reaction is an equilibrium process where the alcohol reacts with the carboxylic acid to form an ester and water.
Q2: Why is my yield of this compound consistently low?
Low yields in Fischer esterification are often due to the reversible nature of the reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thus reducing the ester yield. Other factors include incomplete reaction, impure starting materials, and loss of product during workup and purification. To improve the yield, it is common to use a large excess of the alcohol (methanol) or to remove water as it forms.
Q3: What are the typical reaction conditions for this synthesis?
A typical procedure involves dissolving 4-nitrobenzoic acid in methanol, adding a catalytic amount of concentrated sulfuric acid, and heating the mixture at reflux for several hours. One documented procedure specifies stirring the mixture at 353 K (80°C) for 4 hours.[1][2]
Q4: How can I purify the crude this compound?
The most effective method for purifying crude this compound is recrystallization. Methanol or a mixture of methanol and water are suitable solvents for this purpose.[1][2] Proper recrystallization will yield colorless, plate-shaped crystals.
Q5: What are the expected crude and purified yields?
Reported yields can vary, but one study documents a crude yield of 73%, which is reduced to 51% after purification by recrystallization from methanol.[1][2] A patent for a two-stage esterification process claims yields as high as 98.2% with high purity.[3]
Troubleshooting Guide for Low Yield
This guide addresses specific issues that may lead to a low yield of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Conversion of Starting Material | Insufficient reaction time or temperature. | Ensure the reaction is refluxed for the recommended duration (e.g., 4 hours) and that a gentle reflux is maintained. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Equilibrium not shifted towards products. | Use a large excess of anhydrous methanol to drive the equilibrium towards the ester. Ensure all glassware is thoroughly dried to minimize the initial amount of water.[4] | |
| Ineffective catalysis. | Use a sufficient amount of a strong acid catalyst like concentrated sulfuric acid. Ensure the catalyst is fresh and has not been diluted by atmospheric moisture. | |
| Product Loss During Workup | Precipitation of product is incomplete. | After the reaction, pour the mixture into ice water and stir to ensure complete precipitation of the crude ester.[1][2] |
| Product dissolves during washing. | Wash the filtered crude product with ice-cold water to minimize loss due to dissolution. | |
| Formation of an oil instead of a solid. | If the product "oils out" instead of crystallizing, this may be due to impurities. Try scratching the inside of the flask with a glass rod to induce crystallization. Ensure the workup solution is sufficiently cold. | |
| Low Yield After Purification | Excessive solvent used in recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude product to maximize recovery upon cooling. |
| Premature crystallization during hot filtration. | If hot filtration is necessary to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely on the filter paper. | |
| Product is too soluble in the recrystallization solvent. | If recovery is low, consider using a mixed solvent system (e.g., methanol/water) where the product is less soluble at cold temperatures. |
Quantitative Data Summary
| Parameter | Value | Source |
| Starting Material | 4-Nitrobenzoic Acid | [1][2] |
| Reagent | Methanol | [1][2] |
| Catalyst | Concentrated Sulfuric Acid | [1][2] |
| Reaction Temperature | 353 K (Reflux) | [1][2] |
| Reaction Time | 4 hours | [1][2] |
| Crude Yield | 73% | [1][2] |
| Purified Yield | 51% | [1][2] |
| Melting Point | 369 K (96°C) | [1] |
| Recrystallization Solvent | Methanol or Methanol/Water | [1][2] |
Experimental Protocol: Fischer Esterification of 4-Nitrobenzoic Acid
This protocol is based on a documented laboratory procedure for the synthesis of this compound.[1][2]
Materials:
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4-Nitrobenzoic acid (5.0 g, 30 mmol)
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Methanol (10 ml, excess)
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Concentrated sulfuric acid (6 drops)
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Ice water
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Round-bottom flask
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Reflux condenser
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Heating mantle or water bath
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Stirring apparatus
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Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5.0 g of 4-nitrobenzoic acid in 10 ml of hot methanol.
-
Catalyst Addition: Carefully add six drops of concentrated sulfuric acid to the solution.
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Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 353 K) with constant stirring for 4 hours.
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Workup: After 4 hours, allow the mixture to cool to room temperature. Pour the reaction mixture into ice water and continue to stir for 3 minutes to precipitate the crude product.
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Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water.
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Drying: Dry the crude product in a vacuum oven or desiccator. A crude yield of approximately 73% is expected.
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Purification: Purify the crude white powder by recrystallization from methanol. Dissolve the solid in a minimum amount of hot methanol and allow it to cool slowly to form colorless, plate-shaped crystals. A purified yield of around 51% can be anticipated.
Visualizations
References
common side products in the esterification of 4-nitrobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 4-nitrobenzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction involved in the esterification of 4-nitrobenzoic acid?
The most common method for the esterification of 4-nitrobenzoic acid is the Fischer-Speier esterification. This is an acid-catalyzed reaction between a carboxylic acid (4-nitrobenzoic acid) and an alcohol (such as methanol (B129727) or ethanol) to form the corresponding ester and water. The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium needs to be shifted towards the products.[1][2]
Q2: My esterification of 4-nitrobenzoic acid is resulting in a low yield. What are the common causes?
Low yields in Fischer esterification are often due to the reversible nature of the reaction and suboptimal conditions. Key factors include:
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Equilibrium Limitations : The reaction between 4-nitrobenzoic acid and an alcohol exists in equilibrium with the ester and water. To favor product formation, a large excess of the alcohol is often used, or water is removed as it is formed.[3][4]
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Presence of Water : Water is a byproduct of the reaction. Its presence can shift the equilibrium back towards the starting materials through hydrolysis, thereby reducing the ester yield. It is crucial to use anhydrous reagents and dry glassware.
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Inefficient Catalysis : An insufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, will result in a slow reaction rate, preventing the reaction from reaching equilibrium in a practical timeframe.[5][6]
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Suboptimal Temperature : The reaction typically requires heating under reflux. If the temperature is too low, the reaction will be slow. Conversely, excessively high temperatures can promote side reactions.
Troubleshooting Guide: Common Side Products and Their Mitigation
Q3: I have observed an impurity with a lower boiling point than my desired ester. What could it be?
A common side product with a lower boiling point is a dialkyl ether (e.g., diethyl ether if using ethanol). This is formed by the acid-catalyzed dehydration of two alcohol molecules.[7]
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Cause : This side reaction is favored at higher temperatures and with high concentrations of the acid catalyst.
-
Troubleshooting :
-
Control Reaction Temperature : Avoid excessive heating. Maintain a gentle reflux.
-
Optimize Catalyst Concentration : Use the minimum effective amount of acid catalyst.
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Alternative Catalysts : Consider using a milder catalyst like p-toluenesulfonic acid, which may reduce the extent of alcohol dehydration.[7]
-
Q4: My reaction mixture has a gaseous byproduct, and analysis shows the presence of an unexpected alkene. What is the likely cause?
The formation of an alkene is another possible side reaction resulting from the dehydration of the alcohol, particularly if you are using a secondary or tertiary alcohol. While less common with primary alcohols like ethanol (B145695), it can still occur under harsh acidic conditions and high temperatures.[8]
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Cause : Strong acid catalysts like sulfuric acid can promote the elimination of water from the alcohol to form an alkene.
-
Troubleshooting :
-
Use Milder Conditions : Lower the reaction temperature and consider a less aggressive acid catalyst.
-
Choice of Alcohol : If the protocol allows, stick to primary alcohols, which are less prone to dehydration.
-
Q5: After workup, I have a highly polar, water-soluble impurity that is difficult to remove. What might it be?
While less common, sulfonation of the aromatic ring of 4-nitrobenzoic acid can occur when using concentrated sulfuric acid as the catalyst, especially at elevated temperatures. This would introduce a sulfonic acid group onto the aromatic ring, creating a highly polar byproduct.
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Cause : The strongly acidic and dehydrating conditions of the reaction can lead to electrophilic aromatic substitution on the electron-deficient nitrobenzoic acid ring.
-
Troubleshooting :
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Avoid Excess Sulfuric Acid : Use the catalytic amount necessary for the esterification.
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Lower Reaction Temperature : Higher temperatures increase the rate of sulfonation.
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Alternative Catalysts : Employing a non-sulfonating acid catalyst like dry HCl gas or using a solid acid catalyst can prevent this side reaction.
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Q6: I have a high-molecular-weight impurity that is insoluble in my desired product. What could be its identity?
Under the dehydrating conditions of Fischer esterification, it is possible for two molecules of 4-nitrobenzoic acid to react to form 4-nitrobenzoic anhydride (B1165640).[9]
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Cause : The acid catalyst can facilitate the condensation of two carboxylic acid molecules with the elimination of water.
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Troubleshooting :
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Use Excess Alcohol : Using the alcohol as the solvent ensures that the carboxylic acid is more likely to react with the alcohol rather than another molecule of itself.
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Control Reaction Time : Monitor the reaction by a technique like Thin Layer Chromatography (TLC) to avoid prolonged reaction times after the starting material has been consumed, which could favor anhydride formation.
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Summary of Potential Side Products
| Side Product | Structure | Formation Pathway | Mitigation Strategies |
| Dialkyl Ether | R-O-R | Acid-catalyzed dehydration of the alcohol | Control temperature, optimize catalyst concentration |
| Alkene | C=C | Acid-catalyzed dehydration of the alcohol | Use milder conditions, use primary alcohols |
| Sulfonated Byproduct | Ar-SO₃H | Electrophilic aromatic substitution with H₂SO₄ | Avoid excess H₂SO₄, lower temperature, use alternative catalysts |
| 4-Nitrobenzoic Anhydride | (4-NO₂C₆H₄CO)₂O | Acid-catalyzed condensation of 4-nitrobenzoic acid | Use excess alcohol, control reaction time |
Experimental Protocol: Fischer Esterification of 4-Nitrobenzoic Acid with Ethanol
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
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Reaction Setup : To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrobenzoic acid and a 10-fold molar excess of anhydrous ethanol.
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Catalyst Addition : While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol% relative to the 4-nitrobenzoic acid) to the mixture. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.
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Reflux : Heat the reaction mixture to a gentle reflux using a heating mantle. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Workup :
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Allow the reaction mixture to cool to room temperature.
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Remove the excess ethanol using a rotary evaporator.
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Dissolve the residue in a suitable organic solvent like ethyl acetate.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the unreacted carboxylic acid and the acid catalyst. Be cautious as CO₂ gas will evolve.
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Wash the organic layer with brine (saturated NaCl solution).
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Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate.
-
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Purification : Filter off the drying agent and remove the solvent under reduced pressure to yield the crude ester. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Logical Workflow for Minimizing Side Products
Caption: Troubleshooting workflow for identifying and mitigating common side products in the esterification of 4-nitrobenzoic acid.
References
- 1. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Video: Esterification - Concept [jove.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. echemi.com [echemi.com]
- 8. quora.com [quora.com]
- 9. 4-Nitrobenzoic anhydride | C14H8N2O7 | CID 287440 - PubChem [pubchem.ncbi.nlm.nih.gov]
minimizing byproduct formation in Methyl 4-nitrobenzoate synthesis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals to minimize byproduct formation during the synthesis of Methyl 4-nitrobenzoate (B1230335).
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of methyl 4-nitrobenzoate, focusing on minimizing byproduct formation through both the Fischer esterification of 4-nitrobenzoic acid and the nitration of methyl benzoate (B1203000) routes.
Issue 1: Low Yield and Presence of Unreacted Starting Material
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Q: My reaction yield is low, and analysis shows a significant amount of unreacted 4-nitrobenzoic acid (in the case of Fischer esterification) or methyl benzoate (in the case of nitration). What are the possible causes and solutions?
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A: Low conversion can be attributed to several factors:
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Fischer Esterification: This reaction is an equilibrium process.[1][2][3][4] To drive the reaction towards the product (this compound), a large excess of the alcohol (methanol) should be used.[1][2][3] Additionally, the removal of water, a byproduct, will shift the equilibrium to the right.[1][2][3] This can be achieved by using a Dean-Stark apparatus or a drying agent.[2][3] The acid catalyst (e.g., sulfuric acid) is crucial; ensure it is added in a sufficient amount.[5]
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Nitration of Methyl Benzoate: Incomplete nitration can leave residual methyl benzoate.[6] Ensure the nitrating mixture (concentrated nitric and sulfuric acids) is added in the correct stoichiometric ratio. Water can interfere with the formation of the nitronium ion, so using concentrated acids and dry glassware is important.[7][8]
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Issue 2: Formation of Multiple Isomers (Ortho and Meta Products)
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Q: My product is contaminated with ortho- and/or meta-nitrobenzoate isomers. How can I improve the selectivity for the para isomer?
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A: The primary method to control isomer formation during the nitration of methyl benzoate is strict temperature control.[8] Maintaining a low reaction temperature, typically below 15°C, is crucial for selectivity.[7][8][9] A rapid addition of the nitrating mixture can cause localized temperature increases, leading to the formation of undesired isomers.[8] Therefore, the slow, dropwise addition of the nitrating mixture is recommended.[8]
Issue 3: Presence of Dinitrated Byproducts
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Q: I am observing the formation of dinitrated products in my reaction mixture. What causes this and how can it be prevented?
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A: Dinitration occurs when the reaction conditions are too harsh. The formation of methyl dinitrobenzoate is more likely at elevated temperatures.[6][7][10] To minimize dinitration, it is essential to maintain the reaction temperature below 15°C during the addition of the nitrating agent.[7][9] Prolonged reaction times can also contribute to the formation of dinitrated products.[6]
Issue 4: Dark Color or Tar Formation in the Product
-
Q: The crude product has a dark color or contains tar-like substances. What is the cause and how can I avoid this?
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A: Dark coloration and tar formation are often due to oxidation of the starting materials or products, which can be exacerbated by high temperatures.[8] Using high-purity starting materials is important, as impurities can lead to side reactions.[8] Strict temperature control throughout the reaction and work-up is critical to prevent the formation of these byproducts.[8]
Issue 5: Difficulty in Purifying the Final Product
-
Q: I am having trouble purifying the crude this compound. What is the recommended purification method?
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A: The most common and effective method for purifying this compound is recrystallization.[6][11] Recommended solvent systems include hot methanol (B129727) or a mixture of ethanol (B145695) and water.[6][11] Washing the crude product with ice-cold water and solvents can help remove impurities before recrystallization.[8] If the product is oily and does not solidify, it may be due to a high concentration of impurities; in such cases, inducing crystallization by scratching the inside of the flask with a glass rod may be helpful.[6]
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale | Potential Byproducts if Deviated |
| Reaction Temperature (Nitration) | 0-15°C | Maximizes selectivity for the para isomer and minimizes dinitration.[7][8][9] | Increased ortho/meta isomers, dinitrated products.[7][8][9] |
| Addition of Nitrating Agent | Slow, dropwise | Prevents localized temperature spikes, ensuring controlled reaction.[7][8] | Increased formation of byproducts due to poor temperature control.[7][8] |
| Reactant Purity | High purity | Impurities can lead to side reactions and tar formation.[8][9] | Dark coloration, tar-like substances.[8] |
| Reaction Time (Nitration) | As per protocol, avoid prolonged times | Minimizes the formation of dinitrated products.[6] | Increased dinitrated byproducts.[6] |
| Alcohol in Fischer Esterification | Large excess | Drives the equilibrium towards product formation.[1][2][3] | Low yield, unreacted carboxylic acid.[1][2][3] |
| Water Removal (Fischer Esterification) | Continuous removal (e.g., Dean-Stark) | Shifts the equilibrium towards the ester product.[2][3] | Low yield, incomplete reaction.[2][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
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Dissolution: Dissolve 4-nitrobenzoic acid in a large excess of methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[5]
-
Reflux: Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with aqueous alkali to remove any unreacted 4-nitrobenzoic acid.[11] Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent. The crude product can be further purified by recrystallization from ethanol.[11]
Protocol 2: Synthesis of this compound via Nitration of Methyl Benzoate (Adapted for p-isomer)
Note: This is a general procedure for nitration; achieving high selectivity for the para-isomer requires careful control of conditions.
-
Cooling: In a flask, cool concentrated sulfuric acid to approximately 0°C in an ice bath.
-
Addition of Methyl Benzoate: Slowly add methyl benzoate to the cold sulfuric acid while stirring, maintaining the temperature below 10°C.
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Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in the ice bath.
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Nitration: Add the cold nitrating mixture dropwise to the methyl benzoate solution over about an hour, ensuring the temperature of the reaction mixture is maintained between 5-15°C.[9]
-
Reaction Completion: After the addition is complete, continue stirring for another 15 minutes.
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Quenching: Pour the reaction mixture slowly onto crushed ice with continuous stirring.
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Isolation: Collect the precipitated solid product by vacuum filtration and wash it with ice-cold water.
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Purification: The crude product can be purified by recrystallization from methanol or an ethanol/water mixture to separate it from other isomers and byproducts.[6]
Visualizations
Caption: Troubleshooting workflow for minimizing byproduct formation.
Caption: Logical relationship of synthesis routes and key conditions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ochem.weebly.com [ochem.weebly.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents [patents.google.com]
- 11. This compound | 619-50-1 [chemicalbook.com]
Technical Support Center: Optimizing a High-Yield Synthesis of Methyl 4-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-nitrobenzoate (B1230335). Our goal is to help you optimize reaction conditions to achieve a high yield of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing Methyl 4-nitrobenzoate?
The most direct and high-yielding method is the Fischer esterification of 4-nitrobenzoic acid with methanol (B129727), using a strong acid catalyst such as concentrated sulfuric acid.[1] This reaction is reversible, so using an excess of methanol can help drive the equilibrium towards the product.[2][3]
Q2: I am experiencing a low yield in my reaction. What are the potential causes?
Several factors can contribute to low yields in the synthesis of this compound:
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Incomplete Reaction: The Fischer esterification is an equilibrium-controlled reaction.[3] Insufficient reaction time or catalyst can lead to an incomplete conversion of the starting material.
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Water Content: The presence of water in the reaction mixture can shift the equilibrium back towards the reactants, thus reducing the yield of the ester.[2][3] It is crucial to use dry glassware and reagents.
-
Suboptimal Temperature: The reaction should be heated to reflux to ensure a reasonable reaction rate.[4] However, excessively high temperatures are not necessary and may not significantly improve the yield.
-
Inefficient Purification: Product loss can occur during the work-up and purification steps. Care should be taken during extraction, washing, and recrystallization.
Q3: How can I effectively remove unreacted 4-nitrobenzoic acid from my crude product?
Unreacted 4-nitrobenzoic acid can be removed by washing the crude product with a basic solution.[5] A common method is to dissolve the crude product in a nonpolar organic solvent like diethyl ether and then wash it with an aqueous solution of sodium bicarbonate or other mild base. The acidic 4-nitrobenzoic acid will react with the base to form a water-soluble salt, which will be extracted into the aqueous layer, leaving the neutral ester in the organic layer.
Q4: My final product has a low melting point and a broad melting range. What does this indicate?
A low and broad melting point is a strong indication of impurities in your product.[6] The literature melting point for pure this compound is in the range of 94-96°C.[5] Common impurities include unreacted starting material (4-nitrobenzoic acid), residual solvent, or byproducts from side reactions. Effective purification, typically through recrystallization, is necessary to obtain a pure product with a sharp melting point in the expected range.[5]
Q5: What are the best solvents for the recrystallization of this compound?
Ethanol (B145695) is a commonly used and effective solvent for the recrystallization of this compound.[5] Methanol is also a suitable option.[1][6] The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction (equilibrium not driven to products). | Increase the amount of methanol (use as solvent). Ensure an adequate amount of acid catalyst is used. Increase the reflux time.[2] |
| Presence of water in the reaction mixture. | Use anhydrous methanol and dry glassware. | |
| Product loss during work-up. | Ensure complete extraction of the product. Minimize transfers between glassware. Be careful not to use an excessive amount of solvent during recrystallization. | |
| Product is an oil or does not solidify | Significant amount of impurities. | Ensure the removal of acidic impurities by washing with a base. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[6] |
| Broad or low melting point of the final product | Presence of impurities such as unreacted starting material or byproducts. | Perform a careful recrystallization.[6] Ensure the product is thoroughly dried to remove any residual solvent. |
| Formation of unexpected byproducts | While the Fischer esterification is generally clean, side reactions can occur if the starting material is impure. Nitration of methyl benzoate, an alternative synthesis, is prone to producing ortho and para isomers.[6] | Ensure the purity of the starting 4-nitrobenzoic acid. If using the nitration of methyl benzoate, carefully control the reaction temperature to minimize the formation of isomers. |
Experimental Protocol: Fischer Esterification of 4-Nitrobenzoic Acid
This protocol details the synthesis of this compound from 4-nitrobenzoic acid and methanol.
Materials:
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4-Nitrobenzoic acid
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Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
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Diethyl ether
-
Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
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Round-bottom flask
-
Reflux condenser
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Heating mantle
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Separatory funnel
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Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitrobenzoic acid in an excess of methanol (e.g., 5.0 g of 4-nitrobenzoic acid in 50 mL of methanol).[1]
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL) to the solution.[1][4]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for a specified period (e.g., 1-2 hours) to allow the reaction to proceed to completion.[4]
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Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. Then, pour the cooled mixture into a beaker containing ice water. The crude this compound should precipitate as a solid.[1]
-
Isolation of Crude Product: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining acid and methanol.
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Purification (Extraction): Dissolve the crude product in diethyl ether. Transfer the ether solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to remove any unreacted 4-nitrobenzoic acid.[5] Wash again with water and then with brine.
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Drying and Solvent Removal: Dry the ether layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and then remove the diethyl ether by rotary evaporation to yield the crude ester.
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Purification (Recrystallization): Recrystallize the crude this compound from a minimal amount of hot ethanol or methanol to obtain the pure product.[1][5]
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Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to dry completely. Determine the yield and characterize the product by measuring its melting point.
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield of this compound.
References
Technical Support Center: Scale-Up Synthesis of Methyl 4-nitrobenzoate
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges encountered during the scale-up synthesis of Methyl 4-nitrobenzoate (B1230335).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of Methyl 4-nitrobenzoate?
The main challenges include managing the highly exothermic nature of the nitration reaction to prevent runaway reactions, controlling the formation of unwanted isomers (primarily methyl 3-nitrobenzoate and methyl 2-nitrobenzoate), ensuring efficient purification to achieve high product purity, and handling corrosive and hazardous reagents safely.[1][2][3][4][5]
Q2: How does reaction temperature affect the yield and purity of this compound?
Temperature is a critical parameter. Higher temperatures can lead to the formation of dinitro compounds and other side products, reducing the overall yield and purity of the desired product.[6][7] For the nitration of methyl benzoate (B1203000), maintaining a low and consistent temperature, typically between 0-15°C, is crucial for controlling selectivity.[8][9][10]
Q3: What are the common impurities and by-products in this synthesis?
The primary impurities are isomeric by-products, with methyl 3-nitrobenzoate being the major one due to the directing effect of the ester group.[7] Other potential impurities include methyl 2-nitrobenzoate, dinitrated products, and unreacted starting material.[1][10]
Q4: What are the recommended methods for purifying this compound at a larger scale?
Recrystallization is the most common method for purification.[6] Suitable solvents include ethanol (B145695), methanol (B129727), or a mixture of ethanol and water.[6][11][12] The choice of solvent is critical for effectively separating the desired para-isomer from the meta- and ortho-isomers.
Q5: What are the key safety precautions to consider during the scale-up of this nitration reaction?
The nitration of methyl benzoate is a highly exothermic reaction, and poor temperature control can lead to a runaway reaction and potential explosion.[1][2] It is essential to use a robust cooling system, control the rate of addition of the nitrating mixture, and have emergency procedures in place.[3][4] The use of concentrated nitric and sulfuric acids requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and lab coats.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure the reaction is stirred for a sufficient amount of time after the addition of the nitrating agent.[8] |
| Suboptimal reaction temperature. | - Maintain the reaction temperature within the optimal range (e.g., 0-15°C) using an efficient cooling bath.[8][9][10] | |
| Loss of product during work-up and purification. | - Optimize the recrystallization solvent and procedure to minimize product loss.[6] | |
| High Levels of Isomeric Impurities | High reaction temperature. | - Maintain a low and consistent reaction temperature.[7] |
| Incorrect ratio of nitrating agents. | - Carefully control the stoichiometry of the nitric acid and sulfuric acid. | |
| Runaway Reaction | Loss of cooling. | - Implement a reliable cooling system with a backup.[1] |
| Addition of nitrating agent is too fast. | - Add the nitrating agent slowly and monitor the internal temperature closely.[6][8] | |
| Inadequate stirring. | - Ensure efficient and consistent stirring throughout the reaction. |
Experimental Protocols
Synthesis of this compound (Lab Scale)
This protocol is for educational and research purposes and should be adapted and optimized for scale-up with appropriate safety assessments.
Materials:
-
Methyl benzoate
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid in an ice bath.
-
Slowly add methyl benzoate to the cooled sulfuric acid while stirring, maintaining the temperature below 10°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the methyl benzoate solution, ensuring the reaction temperature is maintained between 5-15°C.[10]
-
After the addition is complete, continue stirring the mixture in the ice bath for a specified time (e.g., 15-30 minutes).[10]
-
Slowly pour the reaction mixture onto crushed ice with constant stirring to precipitate the crude product.[7]
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from methanol or an ethanol/water mixture.[6][11][12]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. journals.stmjournals.com [journals.stmjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. ochem.weebly.com [ochem.weebly.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Methyl 4-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of methyl 4-nitrobenzoate (B1230335). The content is tailored for researchers, scientists, and drug development professionals.
Two primary synthetic routes are covered:
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Esterification of 4-Nitrobenzoic Acid: The direct and most common route to methyl 4-nitrobenzoate.
-
Nitration of Methyl Benzoate (B1203000): While this yields primarily the meta-isomer (methyl 3-nitrobenzoate), the principles of managing this highly exothermic reaction are crucial for chemists working with nitration reactions.
Troubleshooting Guide: Esterification of 4-Nitrobenzoic Acid
The Fischer esterification of 4-nitrobenzoic acid with methanol (B129727) is a common method for synthesizing this compound. While generally considered to be a mildly exothermic reaction, poor control can lead to safety hazards and reduced product quality, especially during scale-up.[1]
| Symptom | Potential Root Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Rise | 1. Reaction is more exothermic than anticipated. 2. Inadequate heat removal. 3. Rate of catalyst (e.g., H₂SO₄) addition is too fast. | 1. Stop Reagent Addition: Immediately cease the addition of any reagents. 2. Enhance Cooling: Ensure the cooling system is functioning optimally. For lab scale, use an ice-salt bath for extra cooling capacity. 3. Emergency Quenching: For larger-scale reactions, have a pre-cooled quenching agent ready to stop the reaction if necessary.[2] |
| Low Product Yield | 1. Incomplete reaction due to insufficient heating. 2. Loss of product during work-up. 3. Equilibrium not shifted towards product formation. | 1. Optimize Heating: While managing the initial exotherm, ensure adequate heating under reflux to drive the reaction to completion.[3] 2. Optimize Work-up: Carefully perform extraction and washing steps to minimize product loss. 3. Remove Water: Use a dehydrating agent like concentrated H₂SO₄ or set up a Dean-Stark apparatus to remove the water byproduct and shift the equilibrium.[3][4] |
| Formation of Dark, Insoluble Byproducts | 1. Excessive reaction temperature leading to decomposition. 2. Localized heating due to inefficient stirring. | 1. Strict Temperature Control: Maintain the reaction temperature within the optimal range. 2. Ensure Vigorous Stirring: Use appropriate stirring to maintain a homogenous mixture and prevent hot spots.[2] |
Troubleshooting Guide: Nitration of Methyl Benzoate
The nitration of methyl benzoate is a classic example of a highly exothermic electrophilic aromatic substitution.[5][6] Failure to control the temperature can lead to a runaway reaction, reduced yield, and the formation of undesired byproducts.[5][7]
| Symptom | Potential Root Cause(s) | Recommended Solution(s) |
| Temperature Exceeds 15°C During Nitrating Mixture Addition | 1. Addition of nitrating mixture is too fast. 2. Inadequate cooling of the reaction vessel. 3. Insufficient stirring. | 1. Slow Down Addition: Add the nitrating mixture dropwise, allowing the temperature to stabilize between drops.[5] 2. Improve Cooling: Ensure the reaction flask is well-submerged in an ice bath. An ice-salt bath can provide additional cooling. 3. Increase Stirring Rate: Ensure efficient mixing to dissipate heat throughout the reaction mixture. |
| Low Yield of Desired Product | 1. Reaction temperature was too high, leading to side reactions. 2. Incomplete reaction. 3. Loss of product during work-up and recrystallization. | 1. Maintain Low Temperature: Strictly keep the reaction temperature below 15°C, ideally between 5-10°C, during the addition of the nitrating mixture.[7] 2. Allow Sufficient Reaction Time: After the addition is complete, allow the reaction to stir at room temperature for the recommended time to ensure completion. 3. Optimize Purification: Minimize the amount of solvent used for recrystallization to avoid significant product loss. |
| Formation of an Oily Product Instead of a Solid Precipitate | 1. High reaction temperatures leading to the formation of dinitro compounds or other impurities.[7] 2. Possible hydrolysis of the ester to the carboxylic acid under acidic conditions. | 1. Strict Temperature Control: Adhere to the recommended low-temperature conditions for the reaction. 2. Purification: Attempt to purify the oily product through column chromatography or by trying to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. |
Frequently Asked Questions (FAQs)
Q1: Is the synthesis of this compound always exothermic?
A1: The primary route, Fischer esterification of 4-nitrobenzoic acid, is generally considered mildly exothermic.[1][3] However, the nitration of methyl benzoate, an alternative route to a nitro-substituted methyl benzoate, is a highly exothermic reaction that requires careful temperature control.[5][6]
Q2: What are the main risks associated with an uncontrolled exothermic reaction in these syntheses?
A2: The primary risk is a thermal runaway, which is an uncontrolled increase in temperature and reaction rate. This can lead to the boiling of solvents, over-pressurization of the reaction vessel, and potentially an explosion.[2][5] High temperatures can also lead to the formation of undesirable byproducts and impurities.[5][7]
Q3: How can I effectively control the temperature during the nitration of methyl benzoate?
A3: The most effective methods are to pre-chill all reagents and glassware, use an ice bath (or an ice-salt bath for better cooling), and add the nitrating mixture (a combination of concentrated nitric and sulfuric acids) very slowly (dropwise) with vigorous stirring.[5] Continuous monitoring with a thermometer is essential.
Q4: Why is heat sometimes applied during Fischer esterification if it's an exothermic reaction?
A4: While the reaction itself may release some heat, external heating is often necessary to overcome the activation energy and increase the reaction rate to achieve a reasonable reaction time.[4][8] Heating under reflux also helps to drive off the water produced, which shifts the reaction equilibrium towards the formation of the ester product.[4]
Q5: What are the key safety precautions when handling the reagents for these syntheses?
A5: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat. When preparing the nitrating mixture, always add the sulfuric acid slowly to the nitric acid while cooling.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol is adapted from standard laboratory procedures for Fischer esterification.
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Reaction Setup: In a round-bottom flask, combine 4-nitrobenzoic acid and an excess of methanol.
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Catalyst Addition: While stirring and cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid.
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Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
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Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.
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Drying and Solvent Removal: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purification: Recrystallize the crude this compound from a suitable solvent, such as methanol.
Protocol 2: Synthesis of Methyl 3-Nitrobenzoate via Nitration of Methyl Benzoate
This protocol is based on established procedures for the nitration of aromatic compounds.[7]
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Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid. Allow this mixture to cool.
-
Reaction Setup: In a larger flask, dissolve methyl benzoate in concentrated sulfuric acid and cool the mixture to 0-5°C in an ice bath.
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Addition of Nitrating Mixture: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred methyl benzoate solution. Maintain the internal temperature of the reaction mixture between 5-15°C throughout the addition.[7]
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Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for a short period, then allow it to warm to room temperature and stir for an additional 15-30 minutes.
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Precipitation: Pour the reaction mixture slowly over crushed ice with stirring. A solid precipitate of methyl 3-nitrobenzoate should form.
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Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
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Purification: Recrystallize the crude product from methanol or a methanol/water mixture.
Visualizations
Caption: Workflow for managing exothermic reactions.
Caption: Troubleshooting logic for exothermic reactions.
References
Technical Support Center: Purification of Methyl 4-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Methyl 4-nitrobenzoate (B1230335) and the removal of its isomeric impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common isomeric impurities in a synthesis of Methyl 4-nitrobenzoate?
A1: The primary isomeric impurities depend on the synthetic route.
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Nitration of Methyl Benzoate: This method predominantly yields the meta-isomer (Methyl 3-nitrobenzoate) and smaller amounts of the ortho-isomer (Methyl 2-nitrobenzoate) as impurities. Dinitrated byproducts can also be formed.
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Esterification of 4-Nitrobenzoic Acid: This is a more direct route to this compound.[1] Impurities would primarily consist of unreacted 4-nitrobenzoic acid and any isomeric impurities present in the starting material.
Q2: My crude this compound has a low melting point and appears oily. What is the likely cause?
A2: A low and broad melting point range is indicative of impurities. The presence of an oily consistency suggests a significant amount of the ortho-isomer (Methyl 2-nitrobenzoate), which is a liquid at room temperature, or other liquid byproducts.[2][3]
Q3: I performed a recrystallization, but the purity of my this compound did not improve significantly. What went wrong?
A3: Several factors could contribute to an unsuccessful recrystallization:
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Incorrect Solvent Choice: The chosen solvent may not have a steep enough solubility curve for this compound, meaning it is either too soluble at low temperatures or not soluble enough at high temperatures.
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Insufficient Solvent: If too little solvent is used, the impurities can become trapped within the crystals of the desired product as it crystallizes.
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Cooling Too Quickly: Rapid cooling can lead to the precipitation of both the product and impurities, rather than the selective crystallization of the pure compound.
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Inadequate Removal of Mother Liquor: Failure to completely remove the impurity-rich mother liquor during filtration will result in contamination of the final product.
Q4: How can I effectively separate the ortho, meta, and para isomers of Methyl nitrobenzoate?
A4: A combination of techniques is often most effective:
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Fractional Recrystallization: Exploiting the differences in solubility and melting points of the isomers can allow for their partial separation. The para isomer is a solid with a higher melting point than the ortho (liquid) and meta (solid) isomers, making it a good candidate for purification by recrystallization.
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Column Chromatography: For high purity, column chromatography is a reliable method. A silica (B1680970) gel stationary phase with a solvent system of hexane (B92381) and ethyl acetate (B1210297) is a common choice for separating these isomers.[4]
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Preparative High-Performance Liquid Chromatography (HPLC): For the highest purity, preparative HPLC can be employed. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a suitable starting point.[5][6]
Q5: What analytical techniques can I use to assess the purity of my this compound?
A5: The following techniques are commonly used:
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Melting Point Analysis: A sharp melting point close to the literature value (94-96 °C) is a good indicator of high purity.[7]
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample. A single spot on the TLC plate suggests a high degree of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the isomers and provide their relative quantities, as well as confirm their identity through their mass spectra.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides excellent separation of the isomers and allows for accurate quantification.[5][6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to identify the isomers based on their distinct aromatic proton splitting patterns.
Data Presentation
Table 1: Physical Properties of Methyl Nitrobenzoate Isomers
| Property | Methyl 2-nitrobenzoate (B253500) (ortho) | Methyl 3-nitrobenzoate (meta) | This compound (para) |
| CAS Number | 606-27-9[2] | 618-95-1[8][9] | 619-50-1[6][7] |
| Molecular Formula | C8H7NO4[2] | C8H7NO4[8][9] | C8H7NO4[6][7] |
| Molecular Weight | 181.15 g/mol [2] | 181.15 g/mol [8][9] | 181.15 g/mol [7] |
| Appearance | - | Beige crystalline powder[8] | Light yellow to yellow fine crystalline powder[7] |
| Melting Point | -13 °C[2][3] | 78-80 °C[8][9] | 94-96 °C[7] |
| Boiling Point | 104-106 °C at 0.1 mmHg[3] | 279 °C[9] | - |
| Solubility | - | Insoluble in water; slightly soluble in ethanol, ether, methanol (B129727) | Sparingly soluble in water; soluble in methanol[1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is designed to purify crude this compound containing isomeric impurities. Methanol is a common and effective solvent for this purpose.[10]
Materials:
-
Crude this compound
-
Methanol
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more methanol dropwise if necessary to achieve full dissolution at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining mother liquor.
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Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Protocol 2: Flash Column Chromatography of this compound
This protocol outlines the separation of this compound from its isomers using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
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Ethyl acetate
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Glass column
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Collection tubes
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TLC plates and developing chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a small amount of the mobile phase). Alternatively, for a "dry loading," adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase, such as 95:5 hexane:ethyl acetate.
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Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.
-
Gradient Elution (Optional): If the isomers are not separating well, a gradual increase in the polarity of the mobile phase (e.g., to 90:10 or 85:15 hexane:ethyl acetate) can be employed.
-
Analysis and Isolation: Identify the fractions containing the pure this compound using TLC. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Decision tree for selecting a purification method for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. Separation of Methyl p-nitrobenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Methyl p-nitrobenzoate | SIELC Technologies [sielc.com]
- 7. This compound CAS#: 619-50-1 [amp.chemicalbook.com]
- 8. Methyl 3-nitrobenzoate CAS#: 618-95-1 [m.chemicalbook.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. researchgate.net [researchgate.net]
purification of Methyl 4-nitrobenzoate from unreacted starting materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 4-nitrobenzoate (B1230335) from unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of Methyl 4-nitrobenzoate via Fischer esterification?
A1: The most common impurities include unreacted starting materials, namely 4-nitrobenzoic acid and excess methanol (B129727). If the reaction is not carried out under anhydrous conditions, water can also be present. Side products are generally minimal in a well-controlled Fischer esterification.
Q2: Which purification method is most suitable for removing unreacted 4-nitrobenzoic acid?
A2: Recrystallization is a highly effective and commonly used method for purifying this compound.[1] The choice of solvent is critical for successful separation. Alternatively, a liquid-liquid extraction with a basic aqueous solution can be used to remove the acidic starting material.
Q3: What are the recommended solvents for the recrystallization of this compound?
A3: Methanol, ethanol (B145695), or a mixed solvent system of methanol and water are excellent choices for recrystallizing this compound.[1][2] this compound is readily soluble in hot methanol and ethanol and less soluble at lower temperatures, allowing for good crystal recovery upon cooling.
Q4: My purified this compound has a low melting point and a broad melting range. What is the likely cause?
A4: A low and broad melting point range is a strong indication of impurities. The most probable impurity is residual 4-nitrobenzoic acid. To confirm this, you can perform a mixed melting point test. If the melting point of a mixture of your product and pure 4-nitrobenzoic acid is significantly depressed and broader, it confirms the presence of the impurity. Further recrystallization is recommended.
Q5: Can column chromatography be used to purify this compound?
A5: Yes, column chromatography is a viable, albeit often more complex, method for purifying this compound, especially if multiple impurities are present. A silica (B1680970) gel stationary phase with a mobile phase gradient of hexane (B92381) and ethyl acetate (B1210297) is a common choice for separating aromatic esters.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oily product forms instead of crystals. | The melting point of the impure product is below the boiling point of the solvent. This can be caused by a high concentration of impurities. | - Ensure the initial product is as dry as possible. - Try a different recrystallization solvent or a solvent pair (e.g., methanol/water). - Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent's surface or by adding a seed crystal of pure this compound. - Cool the solution very slowly. |
| Low or no crystal formation upon cooling. | - Too much solvent was used. - The solution was not sufficiently saturated at the higher temperature. - The cooling process was too rapid. | - If an excessive amount of solvent was used, gently evaporate some of it to concentrate the solution and then allow it to cool again. - Ensure the solution is fully saturated at the boiling point of the solvent before cooling. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Crystals are colored (yellowish). | The presence of colored impurities from the starting materials or side reactions. | - If the color is minor, it may be removed by a single recrystallization. - For more intensely colored impurities, consider a hot filtration step with activated charcoal before allowing the solution to cool and crystallize. Be aware that charcoal can adsorb some of the desired product, potentially lowering the yield. |
Extraction and Work-up Issues
| Problem | Possible Cause | Solution |
| Formation of an emulsion during liquid-liquid extraction. | Vigorous shaking of the separatory funnel. | - Gently swirl or invert the separatory funnel instead of shaking vigorously. - To break an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution) or waiting for a period for the layers to separate. - In stubborn cases, filtering the emulsified layer through a bed of Celite® may be effective. |
| Difficulty in identifying the aqueous and organic layers. | The densities of the two layers are similar. | - Add a few drops of water to the separatory funnel. The layer that the drops mix with is the aqueous layer. |
| Product is lost during the work-up. | - Incomplete extraction from the aqueous layer. - The product is partially soluble in the aqueous wash solutions. | - Perform multiple extractions with smaller volumes of the organic solvent for better efficiency. - Minimize the volume of aqueous washes and ensure they are not overly basic, as this could promote hydrolysis of the ester. |
Data Presentation
Table 1: Solubility Data of this compound and 4-nitrobenzoic acid
| Compound | Solvent | Solubility at Room Temperature | Solubility in Hot Solvent |
| This compound | Water | Sparingly soluble[1] | Slightly more soluble |
| Methanol | Readily soluble ("almost transparent")[1][2] | Very soluble | |
| Ethanol | Readily soluble[1] | Very soluble | |
| Diethyl Ether | Readily soluble[1] | Very soluble | |
| Acetone | Readily soluble[1] | Very soluble | |
| 4-nitrobenzoic acid | Water | 0.042 g/100 mL (20 °C) | 0.8 g/100 mL (100 °C) |
| Methanol | 8.33 g/100 mL[3] | Very soluble | |
| Ethanol | 0.91 g/100 mL[3] | Very soluble |
Note: The qualitative solubility of this compound is based on literature descriptions. Quantitative data for 4-nitrobenzoic acid is provided for comparison to illustrate the difference in solubility that enables purification.
Experimental Protocols
Protocol 1: Recrystallization of this compound from a Methanol/Water Mixture
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot methanol required to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: To the hot methanolic solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot methanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Continue to draw air through the funnel for several minutes to partially dry the crystals. Transfer the purified crystals to a watch glass and dry them in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Liquid-Liquid Extraction to Remove 4-nitrobenzoic acid
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Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.
-
Washing with Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The unreacted 4-nitrobenzoic acid will be deprotonated by the bicarbonate and will move into the aqueous layer as sodium 4-nitrobenzoate.
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Drain and Repeat: Drain the lower aqueous layer. Repeat the washing step with fresh sodium bicarbonate solution to ensure complete removal of the acidic impurity.
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Water Wash: Wash the organic layer with water to remove any residual bicarbonate solution.
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Drying and Evaporation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
preventing hydrolysis of Methyl 4-nitrobenzoate during workup
Technical Support Center: Methyl 4-nitrobenzoate (B1230335)
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the hydrolysis of methyl 4-nitrobenzoate during experimental workup.
Frequently Asked Questions (FAQs)
Q1: Why is this compound susceptible to hydrolysis during workup?
A1: this compound is an ester that can undergo hydrolysis, the cleavage of the ester bond, to form 4-nitrobenzoic acid and methanol (B129727). This reaction is significantly accelerated under basic conditions (saponification) and can also occur under acidic conditions, albeit generally more slowly. The presence of the electron-withdrawing nitro group (-NO2) at the para position makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.[1][2]
Q2: What are the common signs that my product has undergone hydrolysis?
A2: The primary indicator of hydrolysis is the presence of 4-nitrobenzoic acid in your product. This can be observed in several ways:
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Thin-Layer Chromatography (TLC): You will see a second spot, typically with a lower Rf value than your ester, corresponding to the more polar 4-nitrobenzoic acid.
-
NMR Spectroscopy: In the 1H NMR spectrum, you may observe a broad singlet corresponding to the carboxylic acid proton. In the 13C NMR, a peak corresponding to the carboxylic acid carbon will be present.
-
Melting Point: The presence of 4-nitrobenzoic acid as an impurity will lead to a depressed and broadened melting point range for your this compound.[3]
-
Extraction Issues: If you wash your organic layer with a basic solution (e.g., sodium bicarbonate), the hydrolyzed 4-nitrobenzoic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. Acidifying this aqueous layer will precipitate the 4-nitrobenzoic acid.
Q3: How can I prevent hydrolysis during an aqueous workup?
A3: To minimize hydrolysis, it is crucial to control the pH and temperature of the workup procedure.
-
Avoid Strong Bases: Do not use strong bases like sodium hydroxide or potassium hydroxide to wash the organic layer.
-
Use Weak Bases Cautiously: If a basic wash is necessary to remove acidic impurities, use a mild, cold base like a saturated aqueous solution of sodium bicarbonate (NaHCO3).[3] Minimize the contact time between the organic layer and the basic solution.
-
Maintain Low Temperatures: Perform extractions and washes using cold solutions and/or an ice bath. Lower temperatures decrease the rate of hydrolysis.
-
Neutral Washes: Wash the organic layer with neutral solutions like water and brine to remove water-soluble impurities.[3]
Q4: What is the ideal pH range to maintain during the workup?
A4: The ideal pH is as close to neutral (pH 7) as possible. If the reaction was run under acidic conditions, the workup should aim to neutralize the acid without making the solution strongly basic. A wash with a weak base like sodium bicarbonate is often sufficient. If the reaction was basic, it should be carefully neutralized with a dilute acid before extraction.
Q5: What should I do if hydrolysis has already occurred?
A5: If a significant amount of your ester has hydrolyzed to 4-nitrobenzoic acid, you can separate the two compounds. During a basic extraction with sodium bicarbonate, the 4-nitrobenzoic acid will be converted to its water-soluble sodium salt and extracted into the aqueous layer.[3] The desired this compound will remain in the organic layer. Alternatively, the mixture can often be separated using column chromatography. If separation is not feasible, the crude mixture can be re-esterified by treating it with methanol under acidic conditions (e.g., with a catalytic amount of sulfuric acid).[3]
Troubleshooting Guide
This table addresses common issues encountered during the workup of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound after workup. | 1. Significant hydrolysis of the ester to 4-nitrobenzoic acid during a basic wash.[1] 2. Product loss due to partial solubility in the aqueous wash solutions. | 1. Repeat the workup with a new sample, avoiding strong bases. Use cold, saturated NaHCO3 for washes and minimize contact time.[3] 2. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product before extraction. |
| Presence of 4-nitrobenzoic acid in the final product (confirmed by TLC/NMR). | 1. Incomplete reaction (if starting from 4-nitrobenzoic acid). 2. Hydrolysis occurred during workup due to exposure to basic or strongly acidic conditions.[4] | 1. Purify the product using column chromatography. 2. Recrystallize the product. This compound can be recrystallized from methanol or an ethanol/water mixture.[5][6] 3. Perform a liquid-liquid extraction: dissolve the product in an organic solvent (e.g., ethyl acetate) and wash with cold, saturated NaHCO3 solution to remove the acidic byproduct.[3] |
| Product appears oily or does not solidify. | 1. Presence of solvent residue. 2. Presence of impurities, including the starting material or hydrolysis product, depressing the melting point. | 1. Ensure the product is thoroughly dried under a high vacuum. 2. Purify the product via column chromatography or recrystallization to remove impurities.[3] |
| Formation of an emulsion during extraction. | 1. Vigorous shaking of the separatory funnel. 2. High concentration of reactants or products. | 1. Gently invert the separatory funnel instead of shaking vigorously. 2. Add brine to the separatory funnel to help break the emulsion. 3. If the emulsion persists, filter the mixture through a pad of celite. |
Recommended Experimental Protocol: Workup to Minimize Hydrolysis
This protocol describes a standard workup procedure for isolating this compound from a reaction mixture while minimizing the risk of hydrolysis.
1. Quenching the Reaction:
-
Once the reaction is complete, cool the reaction vessel to room temperature and then place it in an ice-water bath.
-
Slowly pour the reaction mixture into a beaker containing crushed ice or cold water.[6][7] This helps to dissipate any heat from quenching and precipitates the crude product.
2. Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times to ensure complete recovery of the product.
-
Combine the organic layers.
3. Washing the Organic Layer:
-
Neutral Wash: Wash the combined organic layers with deionized water to remove any highly water-soluble impurities.
-
Mild Basic Wash (if necessary): If the reaction mixture contains acidic impurities (e.g., unreacted 4-nitrobenzoic acid or an acid catalyst), wash the organic layer once or twice with a cold, saturated aqueous solution of sodium bicarbonate.
-
CRITICAL: Perform this step quickly and with gentle inversions of the separatory funnel to minimize contact time and reduce the risk of base-induced hydrolysis.[3] Vent the funnel frequently to release CO2 pressure.
-
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution). This helps to remove residual water from the organic layer and aids in breaking up any emulsions.[3]
4. Drying and Solvent Removal:
-
Drain the washed organic layer into a clean Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4).[3]
-
Filter or decant the dried organic solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude this compound.
5. Purification:
-
Assess the purity of the crude product using TLC or NMR.
-
If necessary, purify the product by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography.[3][8]
Visualizations
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impurity_present [label="Impurity Detected:\nSuspect 4-Nitrobenzoic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; choose_purification [label="Select Purification Method", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"];
extraction [label="Liquid-Liquid Extraction:\nWash with cold NaHCO3(aq)", fillcolor="#FFFFFF", color="#4285F4", style="filled,dashed"]; column [label="Column Chromatography", fillcolor="#FFFFFF", color="#4285F4", style="filled,dashed"]; recrystallize [label="Recrystallization", fillcolor="#FFFFFF", color="#4285F4", style="filled,dashed"];
reassess_purity [label="Re-assess Purity", fillcolor="#FBBC05"];
// Edges start -> check_purity; check_purity -> is_pure; is_pure -> end [label="Yes"]; is_pure -> impurity_present [label="No"]; impurity_present -> choose_purification;
choose_purification -> extraction [label="For removing\nacidic impurity"]; choose_purification -> column [label="For difficult\nseparations"]; choose_purification -> recrystallize [label="If product is\nsufficiently pure"];
extraction -> reassess_purity; column -> reassess_purity; recrystallize -> reassess_purity;
reassess_purity -> is_pure; } dot Caption: Troubleshooting workflow for purifying this compound after workup.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl p-nitrobenzoate has been found to undergo saponification f... | Study Prep in Pearson+ [pearson.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. Page loading... [guidechem.com]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Methyl 4-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Methyl 4-Nitrobenzoate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the recrystallization of methyl 4-nitrobenzoate (B1230335). Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to improve the efficiency and outcomes of your purification procedures.
Solvent Properties and Compound Solubility
| Solvent | Temperature | Solubility | Reference |
| Methanol (B129727) | Ambient | Almost transparent solution indicates good solubility. | [1][2][3] |
| Ethanol (B145695) | - | Readily dissolves. | [1] |
| Diethyl Ether | - | Soluble. | [1] |
| Acetone | - | Soluble. | [1] |
| Water | Ambient | Sparingly soluble to insoluble. | [1] |
Note: The ideal recrystallization solvent will have a steep solubility curve, meaning a significant difference in solubility between the boiling point and room temperature, to ensure a high recovery of the purified compound upon cooling.
Experimental Protocol: Recrystallization of Methyl 4-Nitrobenzoate from Ethanol
This protocol details a standard procedure for the recrystallization of this compound using ethanol as the solvent.
Materials:
-
Crude this compound
-
95% or absolute ethanol
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Stemless funnel (for hot filtration, if necessary)
-
Fluted filter paper
-
Büchner funnel and flask
-
Filter paper to fit Büchner funnel
-
Watch glass
-
Spatula
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of an appropriate size (the flask volume should be 2-3 times the estimated solvent volume).
-
Add a magnetic stir bar to the flask.
-
Add a small amount of ethanol to create a slurry.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Gradually add small portions of hot ethanol until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve full dissolution to maximize the final yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are visible in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a fluted filter paper in the preheated funnel.
-
Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask with the clear solution from the hot plate.
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly over the holes.
-
Wet the filter paper with a small amount of ice-cold ethanol.
-
Turn on the vacuum and carefully transfer the crystalline slurry into the Büchner funnel.
-
Use a spatula to transfer any remaining crystals and rinse the flask with a small amount of ice-cold ethanol to collect any residual product.
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on to pull air through and partially dry them.
-
Carefully transfer the filter paper and the purified crystals to a pre-weighed watch glass.
-
Allow the crystals to air-dry completely or place them in a desiccator for more efficient drying.
-
Visualized Experimental Workflow
References
dealing with oily precipitates during Methyl 4-nitrobenzoate purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of Methyl 4-nitrobenzoate (B1230335), with a specific focus on handling oily precipitates that may form during recrystallization.
Troubleshooting Guide: Oily Precipitates
Q1: Why did my Methyl 4-nitrobenzoate "oil out" during recrystallization instead of forming crystals?
"Oiling out" is a phenomenon where a compound separates from the solution as a liquid rather than a solid crystalline phase.[1][2] This typically occurs for one or more of the following reasons:
-
High Impurity Level: Significant amounts of impurities can depress the melting point of the crude product.[2][3] If the melting point of the impure mixture is lower than the temperature of the solution when it becomes saturated, the product will separate as a liquid. Impurities can also physically hinder the formation of a crystal lattice.[3]
-
Rapid Cooling: If the solution is cooled too quickly, the molecules may not have sufficient time to orient themselves into a well-defined crystal lattice, leading to the formation of a supercooled liquid or oil.[4][5]
-
Low Melting Point of the Solute: The melting point of pure this compound is approximately 94-96°C.[6][7] If the boiling point of the chosen recrystallization solvent is higher than this temperature, the compound may melt in the hot solvent and separate as an oil upon cooling.[2]
-
Inappropriate Solvent Choice: Using a solvent that is too nonpolar or in which the compound is excessively soluble can sometimes promote oiling out.[3] For this compound, methanol (B129727) is a commonly used and effective solvent.[8][9]
Q2: My product has already oiled out. What steps can I take to recover solid crystals?
If your this compound has formed an oily layer, do not be discouraged. This is a common issue that can often be resolved. Here are several remediation strategies:
-
Re-heat and Add More Solvent: Place the flask back on the heat source and heat until the oil redissolves completely. Add a small, measured amount of additional hot solvent to decrease the saturation point. Allow the solution to cool much more slowly.[2] A slower cooling rate is critical for successful crystallization.
-
Induce Crystallization: If the solution is clear after re-heating and slow cooling but no crystals form, try to induce crystallization by scratching the inside of the flask just below the solvent line with a glass rod.[10] This action creates microscopic scratches on the glass that can serve as nucleation points for crystal growth.
-
Use a Seed Crystal: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution. The seed crystal will provide a template for further crystal formation.
-
Consider a Different Solvent System: If the above methods fail, it may be necessary to remove the current solvent by rotary evaporation and attempt the recrystallization again with a different solvent or a mixed solvent system.[2] Ethanol is a viable alternative to methanol.[6]
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
Understanding the physical properties of your compound is crucial for successful purification.
| Property | Value | Citations |
| Chemical Formula | C₈H₇NO₄ | [9][11] |
| Molecular Weight | 181.15 g/mol | [12] |
| Appearance | White to light yellow crystalline powder | [6][11] |
| Melting Point | 94-96 °C | [6][7] |
Q2: Which solvents are recommended for the recrystallization of this compound?
Methanol is the most commonly cited solvent for the recrystallization of this compound.[8][9] It offers good solubility at its boiling point and lower solubility at room temperature, which is ideal for obtaining a high recovery of pure crystals. Ethanol is also a suitable alternative.[6] The compound is generally soluble in common organic solvents like acetone (B3395972) and ether but has limited solubility in water.[11]
Q3: What are the common impurities found in crude this compound?
Crude this compound, typically synthesized via the Fischer esterification of 4-nitrobenzoic acid, may contain the following impurities:
-
Unreacted 4-nitrobenzoic acid: The starting material may not have fully reacted.
-
Residual Sulfuric Acid: If used as a catalyst, traces may remain.
-
Byproducts from side reactions: Depending on the reaction conditions, other related compounds could be formed.
Washing the crude product with a dilute aqueous alkali solution can help remove acidic impurities like unreacted 4-nitrobenzoic acid and residual sulfuric acid.[6]
Experimental Protocols
Protocol 1: Standard Recrystallization of this compound from Methanol
This protocol outlines the standard procedure for purifying crude this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently on a hot plate with stirring. Continue to add methanol in small portions until the solid is completely dissolved at the boiling point of the solvent.[13]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[13]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger, purer crystals.[5]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[14]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
Protocol 2: Troubleshooting Procedure for an Oiled-Out Product
This protocol provides steps to recover a solid product after it has oiled out.
-
Re-dissolution: Return the flask containing the oily product and solvent to the hot plate.
-
Solvent Addition: Heat the mixture to boiling. The oil should redissolve. Add an additional 10-20% of the original solvent volume to ensure the compound remains in solution as it begins to cool.[2]
-
Slow Cooling: This is the most critical step. Insulate the flask by placing it in a beaker of hot water or wrapping it in glass wool and allow it to cool as slowly as possible to room temperature. This may take several hours.
-
Induce Crystallization: If no crystals form upon reaching room temperature, scratch the inner surface of the flask with a glass rod.
-
Complete Crystallization: Once crystal growth begins, allow the flask to stand undisturbed at room temperature until crystallization appears complete, then transfer it to an ice bath.
-
Isolation: Collect the purified crystals via vacuum filtration as described in the standard protocol.
Visual Guides
Caption: Standard workflow for the recrystallization of this compound.
Caption: Troubleshooting workflow for when a product "oils out" during purification.
References
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. brainly.com [brainly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 619-50-1 [chemicalbook.com]
- 7. 对硝基苯甲酸甲酯 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Methyl 4-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. guidechem.com [guidechem.com]
- 12. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. web.mnstate.edu [web.mnstate.edu]
impact of catalyst choice on Fischer esterification of 4-nitrobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the impact of catalyst choice on the Fischer esterification of 4-nitrobenzoic acid.
Catalyst Choice and Impact on Esterification
The selection of a catalyst is a critical parameter in the Fischer esterification of 4-nitrobenzoic acid, directly influencing reaction rates, yields, and work-up procedures. The electron-withdrawing nature of the nitro group on the aromatic ring enhances the electrophilicity of the carbonyl carbon, which generally facilitates the reaction.[1] Catalysts for this transformation fall into several main categories, each with distinct advantages and disadvantages.
Data Presentation: Comparison of Common Catalysts
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages/Considerations | Reported Yield Range (Benzoic Acids) |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Reflux in excess alcohol, 0.5-5 mol% catalyst, 1-10 hours.[2] | Low cost, highly effective, readily available.[3] | Corrosive, difficult to remove, can cause side reactions/charring, harsh work-up required.[4] | 78-95%[5][6] |
| p-Toluenesulfonic Acid (TsOH) | Brønsted Acid | Reflux in excess alcohol or with a Dean-Stark trap in toluene.[2] | Milder than H₂SO₄, solid and easier to handle.[7] | Still requires aqueous work-up and neutralization.[6] | High, comparable to H₂SO₄.[8] |
| Lewis Acids (e.g., BF₃, Zr(IV), Hf(IV)) | Lewis Acid | Anhydrous conditions, reflux, various solvents.[2][6][9] | Can be highly efficient and selective, some are moisture tolerant.[9][10] | Higher cost, can be moisture sensitive, may require specialized handling.[2][10] | Good to excellent.[6][9] |
| Solid Acid Catalysts (e.g., Dowex, Amberlyst) | Heterogeneous | Reflux in excess alcohol, requires agitation.[11][12] | Easily removed by filtration, reusable ("green" approach), simplified work-up.[12][13] | Potentially lower reaction rates, may require higher catalyst loading, mass transfer limitations.[13] | Good to excellent, depends on catalyst activity.[13] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducibility. Below are protocols for the esterification of 4-nitrobenzoic acid using two different types of catalysts.
Protocol 1: Esterification using Sulfuric Acid (Homogeneous Catalyst)
This protocol is a standard method for producing methyl 4-nitrobenzoate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-nitrobenzoic acid (1 eq.) and anhydrous methanol (B129727) (serving as both reactant and solvent, typically a 10-20 fold excess).[14]
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄, ~1-3 mol%) to the mixture.[6][14] This addition can be exothermic.
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 65°C for methanol) and maintain for 4-6 hours.[14] Reaction progress can be monitored using Thin Layer Chromatography (TLC).[14]
-
Work-up & Quenching: After cooling to room temperature, remove the excess methanol using a rotary evaporator.[14]
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate.[6] Transfer the solution to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and finally with brine.[6][14]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.[6][14]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol.[14]
Protocol 2: Esterification using a Solid Acid Catalyst (e.g., Dowex H⁺)
This protocol offers a simplified, more environmentally friendly work-up.
-
Reaction Setup: In a round-bottom flask with a stir bar and reflux condenser, add 4-nitrobenzoic acid (1 eq.), the alcohol (e.g., ethanol, 10-20 fold excess), and the dried solid acid resin (e.g., Dowex H⁺, typically 10-20% by weight of the carboxylic acid).[12]
-
Reflux: Heat the mixture to reflux with vigorous stirring to ensure good contact between the reactants and the heterogeneous catalyst. Monitor the reaction by TLC.
-
Catalyst Removal: After cooling, simply filter the reaction mixture to remove the solid catalyst resin.[12] The resin can often be washed with a solvent, dried, and reused.
-
Concentration: Remove the excess alcohol and solvent from the filtrate under reduced pressure.
-
Purification: The resulting crude ester is typically of high purity due to the non-aqueous, non-basic work-up. If necessary, it can be purified by recrystallization.
Visualization: General Experimental Workflow
Caption: General workflow for the Fischer esterification of 4-nitrobenzoic acid.
Troubleshooting Guide
Question 1: My reaction yield is very low. What are the common causes and how can I fix this?
Answer: Low yield in Fischer esterification is a common problem, primarily because the reaction is a thermodynamic equilibrium.[2][15] Several factors can be addressed:
-
Equilibrium Limitations: The reaction of a carboxylic acid and an alcohol forms an ester and water, and this process is reversible.[3]
-
Solution: To drive the equilibrium toward the product, use a large excess of one reactant, typically the alcohol, which can also serve as the solvent.[3][4] A 10-fold excess can significantly improve yields.[3] Alternatively, remove water as it forms using a Dean-Stark apparatus, especially when using a non-alcohol solvent like toluene.[2][6]
-
-
Presence of Water: Any water in the reactants or glassware at the start will inhibit the forward reaction.[4]
-
Solution: Ensure all glassware is oven-dried. Use anhydrous alcohol and ensure the 4-nitrobenzoic acid is dry.
-
-
Insufficient Catalyst: The catalyst's role is to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol.[7][11] An insufficient amount will result in a very slow reaction.[15]
-
Solution: Ensure you are using an appropriate catalytic amount (e.g., 1-5 mol% for strong mineral acids).
-
-
Reaction Time/Temperature: Esterification can be slow, sometimes requiring several hours at reflux to reach equilibrium.[2]
-
Solution: Monitor the reaction by TLC to determine if it has reached completion. Ensure the reflux temperature is appropriate for the alcohol being used.
-
Visualization: Troubleshooting Low Yield
Caption: Logical workflow for troubleshooting low esterification yield.
Question 2: I have identified an unexpected byproduct. What could it be?
Answer: While the Fischer esterification of 4-nitrobenzoic acid is generally clean, side reactions can occur, particularly depending on the alcohol used.
-
Alkene Formation: If using a secondary or tertiary alcohol, the strong acid catalyst and heat can promote elimination (dehydration) of the alcohol to form an alkene.[2] Tertiary alcohols are especially prone to this.[2]
-
Ether Formation: Under acidic conditions, two molecules of the alcohol can condense to form a symmetric ether, with the loss of water. This is more common at higher temperatures or with prolonged reaction times.
Question 3: How do I effectively remove the acid catalyst after the reaction?
Answer: Catalyst removal depends on its type.
-
Homogeneous Catalysts (H₂SO₄, TsOH): These must be chemically neutralized. During the aqueous work-up, washing the organic layer with a mild base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), will neutralize the acid, converting it into a salt that is soluble in the aqueous layer.
-
Heterogeneous Catalysts (Dowex, Amberlyst): This is a major advantage of solid acid catalysts. They are simply removed by physical filtration from the reaction mixture after it has cooled down.[12] This avoids the need for an aqueous wash, simplifying the procedure.
Frequently Asked Questions (FAQs)
Q1: Which catalyst is "best" for the esterification of 4-nitrobenzoic acid?
The "best" catalyst is application-dependent. For large-scale, cost-effective synthesis where a traditional work-up is acceptable, sulfuric acid is highly effective.[3] For smaller-scale reactions, process development, or when a simplified, non-aqueous work-up is desired, a solid acid catalyst like Dowex is an excellent choice due to its reusability and ease of removal.[12]
Q2: Why is an excess of alcohol typically used?
Fischer esterification is a reversible, equilibrium-controlled reaction. According to Le Chatelier's principle, adding a large excess of a reactant (the alcohol) shifts the equilibrium position to the right, favoring the formation of the products (the ester and water), thereby increasing the overall yield.
Q3: Can I use a tertiary alcohol like tert-butanol (B103910) for this reaction?
It is generally not recommended. Tertiary alcohols are highly susceptible to elimination under the acidic and heated conditions of Fischer esterification, leading to the formation of alkenes (e.g., isobutylene) as the major product.[2]
Q4: How does the nitro group on the benzoic acid affect the reaction?
The nitro group is strongly electron-withdrawing. This property increases the partial positive charge (electrophilicity) on the carbonyl carbon of the carboxylic acid.[1] A more electrophilic carbon is more readily attacked by the nucleophilic oxygen of the alcohol, which can facilitate the esterification reaction.[1]
Q5: What is the detailed role of the acid catalyst?
The acid catalyst plays a crucial role in activating the carboxylic acid. The reaction begins when a proton from the acid catalyst protonates the carbonyl oxygen of the 4-nitrobenzoic acid.[7][11] This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol, which initiates the formation of the tetrahedral intermediate and ultimately leads to the ester product.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 12. Acid Catalyst Comparison in Fischer Esterification Reactions [scholarsphere.psu.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Methyl 4-nitrobenzoate Synthesis by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of Methyl 4-nitrobenzoate (B1230335) using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor the synthesis of Methyl 4-nitrobenzoate?
A1: TLC is a rapid, cost-effective, and simple analytical technique used to monitor the progress of the reaction.[1][2] It allows for the qualitative assessment of the consumption of the starting material (e.g., 4-nitrobenzoic acid) and the formation of the product (this compound). By observing the changes in the spot pattern on the TLC plate over time, one can determine if the reaction is proceeding, when it has reached completion, or if any side products are being formed.
Q2: How do I choose an appropriate solvent system (mobile phase) for my TLC analysis?
A2: The ideal solvent system will provide good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8 for the compounds of interest. For the separation of 4-nitrobenzoic acid and this compound, a good starting point is a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or ethanol (B145695). A common mobile phase for similar compounds is a mixture of toluene and ethanol (e.g., 9:1 v/v) or hexane and ethyl acetate.[1] You may need to adjust the ratio of the solvents to achieve optimal separation.
Q3: How can I visualize the spots on the TLC plate?
A3: Both 4-nitrobenzoic acid and this compound are aromatic compounds and can be visualized under a UV lamp (254 nm), where they will appear as dark spots on a fluorescent background.[2][3] For further confirmation or if UV visualization is weak, chemical staining can be used. A general stain like potassium permanganate (B83412) can be effective as it reacts with any oxidizable functional groups. Specific visualization methods for nitro compounds involve their chemical reduction to a primary amine, followed by derivatization to form a colored compound.[4]
Q4: What do the Rf values of my spots indicate?
A4: The Retention Factor (Rf) value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. It is a measure of a compound's polarity in a given solvent system. In the synthesis of this compound from 4-nitrobenzoic acid, the starting material (carboxylic acid) is more polar than the product (ester). Therefore, the spot corresponding to 4-nitrobenzoic acid will have a lower Rf value (travel a shorter distance up the plate) than the spot for this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or elongated. | - The sample is too concentrated (overloaded).- The compound is highly polar and interacting strongly with the silica (B1680970) gel. | - Dilute your sample before spotting it on the TLC plate.- Add a small amount of a polar solvent like acetic acid to the mobile phase to reduce tailing of acidic spots. |
| Spots remain at the baseline (low Rf). | - The mobile phase is not polar enough to move the compounds up the plate. | - Increase the proportion of the polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture). |
| Spots are too high on the plate (high Rf). | - The mobile phase is too polar. | - Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture). |
| Starting material and product spots are not well-separated. | - The polarity of the chosen mobile phase is not optimal for separating the two compounds. | - Try a different solvent system. For example, if you are using hexane/ethyl acetate, try switching to a system like toluene/ethanol.- Use a co-spot, where the starting material and reaction mixture are spotted in the same lane, to help differentiate between the two if their Rf values are very close.[5] |
| No spots are visible under UV light. | - The compounds are not UV-active or are present in very low concentrations. | - Ensure your compounds are expected to be UV-active. Both 4-nitrobenzoic acid and this compound should be.- Try concentrating your sample before spotting.- Use a chemical stain for visualization, such as potassium permanganate or a nitro-specific stain.[4] |
| The reaction does not seem to be progressing based on TLC. | - The reaction conditions (temperature, catalyst, etc.) are not optimal.- One of the reagents may have degraded. | - Re-evaluate your reaction setup and conditions. Ensure the temperature is correct and the catalyst is active.- Check the purity and reactivity of your starting materials. |
Experimental Protocol: Monitoring Fischer Esterification by TLC
This protocol outlines the procedure for monitoring the synthesis of this compound from 4-nitrobenzoic acid and methanol (B129727) via Fischer esterification.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., Toluene:Ethanol 9:1 v/v)
-
UV lamp (254 nm)
-
Reaction mixture aliquots
-
Standard solution of 4-nitrobenzoic acid (starting material)
-
Standard solution of this compound (product, if available)
Procedure:
-
Prepare the TLC Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and cover it with a lid.
-
Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate. Mark three lanes on the origin line for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Spot the Plate:
-
Using a clean capillary tube, spot a small amount of the dissolved starting material (4-nitrobenzoic acid) on the 'SM' mark.
-
On the 'C' mark, first spot the starting material, and then, using a different clean capillary, spot the reaction mixture on top of it.
-
Using the capillary for the reaction mixture, spot a small amount on the 'RM' mark. Take aliquots from the reaction at different time points (e.g., t=0, 1h, 2h, etc.) to monitor its progress.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the origin line is above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. Calculate the Rf values for each spot. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Data Presentation
Table 1: Representative TLC Data for this compound Synthesis
| Compound | Description | Expected Relative Rf Value | Appearance under UV (254 nm) |
| 4-Nitrobenzoic Acid | Starting Material | Lower | Dark Spot |
| This compound | Product | Higher | Dark Spot |
Note: Rf values are dependent on the specific mobile phase, stationary phase, temperature, and chamber saturation. The values presented here are relative and for illustrative purposes.
Experimental Workflow Diagram
References
strategies to drive Fischer esterification equilibrium towards product
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals to optimize Fischer esterification reactions and drive the equilibrium towards maximum product yield.
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer esterification reaction not going to completion?
A1: The Fischer esterification is an equilibrium-controlled reaction where a carboxylic acid and an alcohol react to form an ester and water.[1][2] Because the reaction is reversible, a mixture of reactants and products will exist at equilibrium, preventing the reaction from going to completion on its own.[1][3] With a 1:1 molar ratio of carboxylic acid to alcohol, the reaction typically reaches an equilibrium with about a 65-70% yield of the ester.[1][4][5]
Q2: How can I shift the reaction equilibrium to favor the ester product?
A2: According to Le Chatelier's principle, the equilibrium can be shifted towards the product side by either using a large excess of one of the reactants or by removing one of the products as it is formed.[1][2][6][7] Both strategies are commonly employed to increase the yield of the ester.[8][9]
Q3: How does using an excess of one reactant improve the yield?
A3: By increasing the concentration of one reactant, typically the alcohol as it is often less expensive and easier to remove, the equilibrium shifts to consume the excess reactant, thereby producing more of the ester and water.[3][7][10] For example, using a 10-fold excess of ethanol (B145695) with acetic acid can increase the ester yield to 97%, and a 100-fold excess can push it to 99%.[1] Often, the alcohol can be used as the solvent for the reaction.[11]
Q4: What methods can be used to remove water from the reaction mixture?
A4: Removing water as it forms is a highly effective way to drive the equilibrium towards the products.[1][12] Common methods include:
-
Azeotropic Distillation with a Dean-Stark Apparatus: This is a common laboratory technique where the reaction is run in a solvent (like toluene (B28343) or benzene) that forms an azeotrope with water.[1][2] The water is collected in the trap, physically removing it from the reaction.[1][11]
-
Use of Dehydrating Agents: Adding a drying agent to the reaction mixture can sequester the water.[4][13] Examples include molecular sieves or anhydrous salts like copper(II) sulfate.[2][13] Concentrated sulfuric acid, often used as a catalyst, also acts as a dehydrating agent.[4]
Q5: My reaction has finished, but I'm having trouble separating the ester from the reaction mixture. What could be the issue?
A5: Separation issues can arise, especially when using short-chain alcohols and acids. For instance, the product ester (e.g., ethyl acetate) might be soluble in excess ethanol reactant, making phase separation difficult.[14] Another common issue is the incomplete removal of the acid catalyst or unreacted carboxylic acid, which can complicate workup.[15] Ensure proper neutralization steps, for example, with a sodium bicarbonate wash, are performed during the workup.[16]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Ester Yield (<70%) | The reaction has reached its natural equilibrium without intervention. | Apply Le Chatelier's principle: Use a large excess of the alcohol (e.g., 3 to 10-fold excess) or remove water as it forms using a Dean-Stark apparatus or a dehydrating agent like molecular sieves.[1][2][4][17] |
| Reaction Stalls or is Very Slow | Insufficient catalysis or low reaction temperature. | Ensure an adequate amount of acid catalyst (e.g., H₂SO₄, p-TsOH) is used.[11][13] The reaction is typically conducted at reflux temperature to ensure a reasonable reaction rate.[11][13] |
| Product Reverts to Reactants | Excess water is present during workup or purification, causing hydrolysis of the ester. | The reverse reaction, hydrolysis, is also acid-catalyzed.[1] Ensure all steps are performed under anhydrous conditions where possible and that the acid catalyst is neutralized before purification. |
| Tertiary Alcohol Fails to Form an Ester | Tertiary alcohols are prone to elimination (dehydration) under the strong acidic conditions of Fischer esterification. | For tertiary alcohols, consider alternative esterification methods that do not require strong acid, such as reacting an acyl chloride with the alcohol.[12][13] |
| Difficulty Separating Product Layer | The product ester is soluble in the excess alcohol used, or the layers are not visually distinct. | Use a "greasier" (more non-polar) carboxylic acid or alcohol to increase the difference in polarity between the product and the aqueous/alcohol phase.[14] Ensure sufficient volume in the separatory funnel to visualize the layers. |
Quantitative Data on Driving Equilibrium
The use of excess reactant has a quantifiable effect on the final yield of the ester at equilibrium.
| Carboxylic Acid | Alcohol | Molar Ratio (Acid:Alcohol) | Catalyst | Temperature (°C) | Ester Yield at Equilibrium |
| Acetic Acid | Ethanol | 1:1 | Acid Catalyst | Reflux | ~65%[1] |
| Acetic Acid | Ethanol | 1:10 | Acid Catalyst | Reflux | 97%[1] |
| Acetic Acid | Ethanol | 1:100 | Acid Catalyst | Reflux | 99%[1] |
| Carboxylic Acid | Alcohol | 1:1 | Acid Catalyst | Reflux | ~70%[4][5] |
| Carboxylic Acid | Alcohol | 3:1 or 1:3 | Acid Catalyst | Reflux | Up to 90%[4][5] |
Experimental Protocols
Protocol 1: Water Removal using a Dean-Stark Apparatus
This protocol is suitable for reactions where the reactants and product have boiling points higher than water and are compatible with solvents like toluene.
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.[11] Ensure all glassware is dry.
-
Reagent Addition: To the flask, add the carboxylic acid (1.0 eq), the alcohol (1.0-1.2 eq), an appropriate solvent (e.g., toluene), and a catalytic amount of an acid catalyst such as p-toluenesulfonic acid (p-TsOH, ~5 mol%).[11]
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap.[1]
-
Water Collection: As the vapor condenses, the water, being denser than toluene, will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.[1]
-
Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap, indicating the reaction is complete (typically several hours).[11]
-
Workup: Cool the reaction mixture. Dilute with an organic solvent like ethyl acetate. Wash the organic phase with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude ester.[11]
Protocol 2: Using Excess Alcohol as a Solvent
This protocol is advantageous when one of the reactants (usually the alcohol) is inexpensive and can serve as the reaction solvent.
-
Reagent Addition: In a round-bottom flask equipped with a reflux condenser, dissolve the carboxylic acid (1.0 eq) in a large excess of the desired alcohol (e.g., 10 equivalents or more), which acts as both reactant and solvent.[1][11]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).[11][16]
-
Reaction: Heat the mixture to reflux for the required time (e.g., 1-10 hours).[13][16]
-
Workup: After cooling, remove the excess alcohol under reduced pressure.[11] Dissolve the residue in an organic solvent (e.g., ether or ethyl acetate) and water.[16]
-
Extraction and Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer with water, then with a 5% aqueous NaHCO₃ solution to neutralize the acid catalyst and any remaining carboxylic acid, and finally with brine.[16]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the ester product.[10]
Visualizations
Caption: Logical relationship between the equilibrium problem and strategic solutions.
Caption: Experimental workflow for Fischer esterification using a Dean-Stark trap.
Caption: Experimental workflow using excess alcohol as the solvent.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. quora.com [quora.com]
- 4. Video: Esterification - Concept [jove.com]
- 5. Video: Esterification - Prep [jove.com]
- 6. Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle; Chatelier's Principle [chem.ucla.edu]
- 7. homework.study.com [homework.study.com]
- 8. byjus.com [byjus.com]
- 9. How can Fischer esterification equilibrium be shifted to produce more est.. [askfilo.com]
- 10. cerritos.edu [cerritos.edu]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 14. reddit.com [reddit.com]
- 15. homework.study.com [homework.study.com]
- 16. community.wvu.edu [community.wvu.edu]
- 17. brainly.com [brainly.com]
effect of temperature on the purity of synthesized Methyl 4-nitrobenzoate
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting the synthesis of Methyl 4-nitrobenzoate (B1230335), focusing on how reaction temperature impacts product purity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of Methyl 4-nitrobenzoate via Fischer Esterification?
A1: The optimal temperature for synthesizing this compound is typically at the reflux temperature of the alcohol used. When using methanol (B129727) as the solvent and reactant, the reaction should be maintained at a gentle reflux, which is approximately 65-70°C. One established protocol specifies stirring the mixture at 353 K (80°C) for 4 hours to achieve a good yield.[1] The key is to provide enough thermal energy to overcome the activation energy of the reaction without causing excessive evaporation of the solvent or inducing side reactions.
Q2: How does reaction temperature directly affect the purity of the final product?
A2: Temperature has a significant effect on both the reaction rate and the potential for side reactions.
-
Too Low: An insufficient temperature will lead to a very slow or incomplete reaction. This results in a lower yield and the primary impurity being unreacted 4-nitrobenzoic acid, which can complicate the purification process.
-
Optimal Temperature (Reflux): Operating at a steady reflux temperature ensures the reaction proceeds at a reasonable rate towards equilibrium. This maximizes the conversion of the starting material to the desired ester.
-
Too High: Excessively high temperatures, especially in sealed vessels, can accelerate undesirable side reactions. While specific high-temperature byproducts for this reaction are not extensively documented in standard literature, general side reactions in Fischer esterifications can include dehydration of the alcohol (e.g., methanol to dimethyl ether) or potential degradation of the starting material or product.
Q3: My final product has a low melting point and appears impure. Could the reaction temperature be the cause?
A3: Yes. A low or broad melting point range is a classic indicator of impurity. If the reaction temperature was too low or the reaction time too short, a significant amount of unreacted 4-nitrobenzoic acid will remain. This is the most common impurity and will depress the melting point of the final product. Conversely, if the temperature was too high, other side products may have formed. A purification step, such as recrystallization, is crucial to remove these impurities.[1]
Q4: How critical is the reaction time in conjunction with temperature?
A4: Reaction time and temperature are interdependent. Fischer esterification is an equilibrium reaction.[2] At the optimal reflux temperature, a sufficient reaction time (typically 1-4 hours) is necessary to allow the reaction to reach equilibrium and maximize the yield of the ester.[1][3] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is the best way to determine the optimal reaction time for your specific setup. Simply increasing the temperature will not necessarily reduce the required time and may decrease purity.
Troubleshooting Guide
| Issue / Observation | Possible Cause (Temperature-Related) | Recommended Solution |
| Low Yield of Product | The reaction temperature was too low, resulting in a slow reaction rate and incomplete conversion. | Ensure the reaction mixture is heated to a gentle, steady reflux (~65-70°C for methanol). Use a heating mantle with a temperature controller and ensure the apparatus is properly insulated if necessary. |
| The reaction time was insufficient for the given temperature. | Allow the reaction to proceed under reflux for a longer duration (e.g., 2-4 hours). Monitor the reaction's completion by TLC, observing the disappearance of the 4-nitrobenzoic acid spot.[2] | |
| Product is Difficult to Purify / Oily Consistency | The reaction temperature was excessively high, potentially leading to the formation of side products or degradation. | Maintain a controlled reflux. Avoid aggressive, rapid boiling. Ensure the condenser is functioning efficiently to prevent the loss of methanol, which would concentrate the reactants and catalyst, effectively increasing the temperature. |
| Final Product Melting Point is Low and Broad | Incomplete reaction due to low temperature or insufficient time, leaving unreacted 4-nitrobenzoic acid as the primary impurity. | Re-run the reaction ensuring it reaches a steady reflux for an adequate amount of time. Purify the crude product thoroughly via recrystallization from a suitable solvent like methanol or a methanol/water mixture to remove the unreacted acid.[1][2] |
Data on Temperature and Reaction Time
| Temperature | Reaction Rate | Purity of Crude Product | Primary Impurity |
| < 60°C | Very Slow | Low | Unreacted 4-nitrobenzoic acid |
| ~65-80°C (Reflux) | Optimal | High | Minimal (if reaction goes to completion) |
| > 90°C | Fast | Potentially Decreased | Potential side products, unreacted starting material |
Visualizing the Process
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Temperature Effect on Purity
Caption: Relationship between temperature and product purity.
Detailed Experimental Protocol
This protocol is a standard laboratory procedure for the synthesis of this compound via Fischer Esterification.
Materials:
-
4-Nitrobenzoic acid
-
Anhydrous Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter flask
-
Separatory funnel (optional, for larger scale)
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, combine 5.0 g of 4-nitrobenzoic acid with 25 mL of anhydrous methanol.
-
Add a magnetic stir bar to the flask.
-
Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add 1.5 mL of concentrated sulfuric acid. The addition is exothermic.[2]
-
-
Reflux:
-
Remove the flask from the ice bath and attach a reflux condenser. Ensure water is flowing through the condenser.
-
Heat the mixture to a gentle reflux using the heating mantle. The temperature of the reaction should be maintained at the boiling point of methanol (~65-70°C). A higher temperature of 80°C can also be used.[1]
-
Continue to stir the reaction mixture at reflux for 2-4 hours. The reaction can be monitored by TLC to check for the disappearance of the starting material.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the flask to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing approximately 100 g of crushed ice and stir for several minutes until the ice melts.[1][4]
-
A white precipitate of crude this compound should form.
-
Collect the crude product by suction filtration using a Buchner funnel.
-
Wash the solid product in the funnel with two portions of cold deionized water to remove any remaining acid catalyst and unreacted methanol.
-
-
Purification:
-
The crude product can be purified by recrystallization.[1][2]
-
Transfer the crude solid to a beaker and add a minimal amount of hot methanol to dissolve it completely.
-
If the solid does not readily dissolve, add hot water dropwise until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by suction filtration, wash with a small amount of ice-cold water, and allow them to air dry completely.
-
-
Characterization:
-
Determine the mass and calculate the percent yield of the purified product.
-
Measure the melting point of the dry product. Pure this compound has a melting point of 94-96°C. A sharp melting point in this range indicates high purity.
-
References
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized Methyl 4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of standard analytical techniques for validating the purity of synthesized Methyl 4-nitrobenzoate (B1230335). Ensuring high purity is critical for its application as an intermediate in pharmaceuticals, dyes, and agrochemicals, where impurities can lead to undesirable side reactions, lower yields, and potential toxicity in final products.
The common synthesis of Methyl 4-nitrobenzoate involves the electrophilic aromatic substitution (nitration) of methyl benzoate (B1203000). This reaction can yield a mixture of products, including the desired para-isomer, as well as ortho- and meta-isomers, di-nitrated compounds, and unreacted starting material. Effective purification, typically by recrystallization, is followed by rigorous analytical validation to confirm the purity of the final product.
Comparative Analysis of Purity Validation Methods
The following sections detail the experimental protocols and expected outcomes for key analytical techniques used to assess the purity of this compound.
Melting Point Analysis
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. This provides a simple, initial assessment of purity.
Experimental Protocol:
-
Ensure the synthesized this compound is completely dry.
-
Load a small amount of the crystalline powder into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-15 °C per minute initially.
-
As the temperature approaches the expected melting point (~90 °C), reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.
Expected Results:
-
Pure Sample: A sharp melting point range, typically 1-2 °C wide, that aligns with the literature value.
-
Impure Sample: A broad and depressed melting point range (e.g., 88-93 °C).
Thin-Layer Chromatography (TLC)
Principle: TLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (solvent). The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of a compound in a given system. The presence of multiple spots indicates an impure sample.
Experimental Protocol:
-
Prepare a developing chamber with a suitable mobile phase (e.g., 8:2 hexane/ethyl acetate).
-
On a silica gel TLC plate, lightly spot a dilute solution of the synthesized product (dissolved in a volatile solvent like dichloromethane) alongside a spot of the starting material (methyl benzoate) and a co-spot (both product and starting material).
-
Place the plate in the developing chamber and allow the solvent to ascend until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
Expected Results:
-
Pure Sample: A single spot corresponding to the Rf value of this compound.
-
Impure Sample: Multiple spots, indicating the presence of starting material or isomeric byproducts.[1]
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a highly sensitive technique that separates, identifies, and quantifies components in a mixture. A high-pressure pump passes a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component interacts slightly differently with the adsorbent, causing different flow rates and leading to the separation of the components as they flow out of the column.
Experimental Protocol:
-
System Preparation: Use an HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: Prepare an isocratic mobile phase of 50:50 (v/v) acetonitrile (B52724) and water containing 0.1% formic acid.[2] Filter and degas the mobile phase.
-
Standard Preparation: Prepare a standard solution of high-purity this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Sample Preparation: Prepare a solution of the synthesized product at the same concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solution to determine its retention time. Then, inject the synthesized sample and compare the chromatograms. Purity can be estimated by the area percentage of the main peak.
Expected Results:
-
Pure Sample: A single, sharp peak at the retention time established by the standard. Purity is typically >99% by peak area.
-
Impure Sample: Additional peaks at different retention times, corresponding to impurities.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR spectroscopy provides detailed information about the molecular structure of a compound. The chemical shift, integration, and splitting pattern of the proton signals are unique to the structure. Impurities will introduce extraneous peaks into the spectrum.
Experimental Protocol:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using an NMR spectrometer.
-
Process the data (phasing, baseline correction, and integration).
Expected Results:
-
Pure Sample: The spectrum will show characteristic signals for this compound.[3]
-
~8.2-8.3 ppm: A doublet representing the two aromatic protons ortho to the nitro group.
-
~8.1-8.2 ppm: A doublet representing the two aromatic protons ortho to the ester group.
-
~3.9 ppm: A singlet, integrating to 3 protons, for the methyl ester group.[3]
-
-
Impure Sample: Additional peaks will be present. For example, unreacted methyl benzoate would show signals between 7.4-8.1 ppm with a different pattern, and ortho/meta isomers would exhibit more complex splitting in the aromatic region.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the vibration of atoms in a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. This technique is excellent for confirming the presence of key functional groups and can indicate impurities if unexpected absorption bands appear.
Experimental Protocol:
-
Prepare the sample as a KBr pellet or a thin film.
-
For a KBr pellet, mix a small amount of the dry sample with dry KBr powder and press it into a transparent disk.
-
Place the sample in the IR spectrometer.
-
Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
Expected Results:
-
Pure Sample: The spectrum will display characteristic absorption bands for this compound:[1]
-
~1725 cm⁻¹: Strong C=O (ester) stretch.
-
~1530 cm⁻¹ and ~1350 cm⁻¹: Strong asymmetric and symmetric N-O stretches of the nitro group.[1]
-
~1280 cm⁻¹: C-O (ester) stretch.
-
-
Impure Sample: The presence of 4-nitrobenzoic acid (an impurity from incomplete esterification) would be indicated by a very broad O-H stretch from ~2500-3300 cm⁻¹. Unreacted starting material would lack the strong nitro group stretches.
Quantitative Data Summary
The table below summarizes the expected quantitative results from each analytical technique for pure and impure samples of this compound.
| Analytical Technique | Parameter | Pure this compound | Impure Sample (Example) |
| Melting Point | Range (°C) | 94 - 96[4] | Depressed and broad (e.g., 88-93 °C) |
| TLC | Rf Value (8:2 Hex/EtOAc) | ~0.55 (single spot)[5] | Multiple spots (e.g., 0.55, 0.76 for starting material)[5] |
| HPLC | Purity (%) | >99% (single major peak) | <99% (multiple peaks) |
| ¹H NMR (CDCl₃) | Chemical Shifts (ppm) | ~8.25 (d, 2H), ~8.15 (d, 2H), ~3.9 (s, 3H)[3] | Additional peaks present |
| IR Spectroscopy | Key Peaks (cm⁻¹) | ~1725 (C=O), ~1530 & 1350 (NO₂)[1] | Extraneous peaks (e.g., broad O-H ~3000 cm⁻¹) |
Visual Workflow for Synthesis and Purity Validation
The following diagram illustrates the logical workflow from the synthesis of this compound to its purification and final purity validation using the discussed analytical methods.
Caption: Workflow for synthesis, purification, and multi-technique purity validation of this compound.
References
A Researcher's Guide to Quality Control of Methyl 4-nitrobenzoate: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity and quality of chemical intermediates is paramount. Methyl 4-nitrobenzoate (B1230335), a key building block in the synthesis of various pharmaceuticals and fine chemicals, requires robust analytical methods for its quality control. This guide provides an objective comparison of the principal analytical techniques for the quality control of Methyl 4-nitrobenzoate, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quality control of this compound depends on various factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. The primary impurities of concern during the synthesis of this compound are typically positional isomers (Methyl 2-nitrobenzoate (B253500) and Methyl 3-nitrobenzoate) and dinitro derivatives.[1][2] This guide focuses on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), UV-Vis Spectroscopy, and Titrimetry.
Table 1: Comparison of Key Performance Characteristics of Analytical Methods for this compound Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) | UV-Vis Spectroscopy | Titrimetry |
| Principle | Separation based on partitioning between a stationary and mobile phase, followed by UV detection. | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, followed by detection (e.g., FID, MS). | Signal intensity is directly proportional to the number of atomic nuclei, allowing for purity determination against a certified internal standard. | Measurement of the absorbance of light at a specific wavelength by the analyte in solution. | Saponification of the ester followed by back-titration of excess base. |
| Selectivity | High; can separate the main component from structurally similar impurities. | Very High; excellent separation of volatile isomers and impurities. | High; provides structural information that aids in the identification of impurities. | Low; potential for interference from other UV-absorbing species in the sample matrix. | Low; titrates the total ester content and is not specific to this compound. |
| Accuracy (% Recovery) | 98.0 - 102.0% (illustrative for similar compounds) | 97.5 - 102.5% (illustrative for similar compounds)[3] | 98.5 - 101.5% (illustrative for similar compounds)[3] | 98.0 - 102.0% (dependent on matrix) | 98.0 - 102.0% (dependent on endpoint determination) |
| Precision (% RSD) | ≤ 1.5% (illustrative for similar compounds)[3] | ≤ 2.0% (illustrative for similar compounds)[3] | ≤ 1.0% (illustrative for similar compounds)[3] | ≤ 2.0% | ≤ 2.0% |
| Linearity (R²) | ≥ 0.999 (illustrative for similar compounds)[3] | ≥ 0.998 (illustrative for similar compounds)[3] | ≥ 0.999 (illustrative for similar compounds)[3] | ≥ 0.999 | N/A |
| Limit of Detection (LOD) | ~1 µg/mL (illustrative for similar compounds)[3] | ~0.5 µg/mL (illustrative for similar compounds)[3] | ~10 µg/mL (illustrative for similar compounds)[3] | ~1 µg/mL | N/A |
| Limit of Quantification (LOQ) | ~3 µg/mL (illustrative for similar compounds)[3] | ~1.5 µg/mL (illustrative for similar compounds)[3] | ~30 µg/mL (illustrative for similar compounds)[3] | ~3 µg/mL | N/A |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of this compound from its potential impurities.
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Syringe filters (0.45 µm)
-
Autosampler vials
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: The purity of the sample is calculated by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the reference standards.
Gas Chromatography (GC)
This method is suitable for the analysis of volatile impurities and the assay of this compound.
Instrumentation and Consumables:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[4]
-
Helium (carrier gas)
-
Dichloromethane or Ethyl Acetate (solvent)
-
Autosampler vials with inserts
Chromatographic Conditions:
-
Injector Temperature: 250 °C[4]
-
Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C[4]
-
Oven Temperature Program: Initial temperature 100 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.
-
Carrier Gas Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., dichloromethane). Prepare a series of calibration standards by dilution.
-
Sample Solution Preparation: Dissolve a known amount of the this compound sample in the same solvent to a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the GC system.
-
Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR offers a highly accurate method for purity determination without the need for a specific reference standard of the analyte; a certified internal standard is used instead.
Instrumentation and Reagents:
-
NMR spectrometer (≥400 MHz)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.[4]
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum using appropriate quantitative parameters, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
Data Processing: Process the spectrum (phasing, baseline correction) and integrate the signals of the analyte and the internal standard.
-
Calculation: The purity of the sample is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS where I is the integral value, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and P is the purity of the internal standard (IS).
UV-Vis Spectroscopy
This method provides a simple and rapid assay of this compound in the absence of interfering UV-absorbing impurities.
Instrumentation and Reagents:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Methanol or Ethanol (spectroscopic grade)
Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: Prepare a stock solution of the reference standard and create a series of dilutions to generate a calibration curve.
-
Sample Solution Preparation: Prepare a solution of the sample with a concentration that falls within the linear range of the calibration curve.
-
Analysis: Measure the absorbance of the standard and sample solutions at the λmax.
-
Calculation: Determine the concentration of this compound in the sample solution from the calibration curve.
Titrimetry
This classical method involves the saponification of the ester followed by a back-titration to determine the purity.
Reagents and Equipment:
-
Burette, pipettes, and flasks
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.5 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Ethanol
-
Phenolphthalein (B1677637) indicator
-
Reflux apparatus
Procedure:
-
Saponification: Accurately weigh a sample of this compound into a round-bottom flask. Add a known excess of standardized NaOH solution and ethanol. Heat the mixture under reflux for a specified time (e.g., 1 hour) to ensure complete saponification.[5]
-
Titration: After cooling the reaction mixture, titrate the excess NaOH with the standardized HCl solution using phenolphthalein as an indicator.
-
Blank Titration: Perform a blank titration with the same amount of NaOH and ethanol, but without the sample.
-
Calculation: The purity of the sample is calculated based on the difference in the volume of HCl consumed in the blank and sample titrations.
Visualization of Experimental Workflows
References
A Comparative Analysis of the 1H NMR Spectra of Methyl 4-nitrobenzoate and Its Isomers
In the realm of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing profound insights into the molecular architecture of organic compounds. This guide presents a detailed comparative analysis of the 1H NMR spectra of methyl 4-nitrobenzoate (B1230335) and its ortho- and meta-isomers. Understanding the nuanced differences in their spectra is crucial for researchers in chemical synthesis, quality control, and drug development for unambiguous identification and characterization.
The electronic environment of protons within a molecule dictates their chemical shift in a 1H NMR spectrum. The introduction of a nitro group (-NO2), a strong electron-withdrawing group, and a methyl ester group (-COOCH3), a moderately electron-withdrawing group, to a benzene (B151609) ring significantly influences the chemical shifts of the aromatic protons. The positional isomerism of the nitro group—ortho, meta, or para to the methyl ester—creates distinct electronic environments for the aromatic protons, resulting in unique and identifiable 1H NMR spectra for each isomer.
Comparative 1H NMR Data
The following table summarizes the key 1H NMR spectral data for methyl 2-nitrobenzoate (B253500), methyl 3-nitrobenzoate, and methyl 4-nitrobenzoate. The data has been compiled from various spectroscopic databases and literature sources.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Aromatic (H-2, H-6) | ~8.25 | Doublet | ~8.8 |
| Aromatic (H-3, H-5) | ~8.15 | Doublet | ~8.8 | |
| Methyl (-OCH3) | ~3.94 | Singlet | - | |
| Methyl 3-nitrobenzoate | Aromatic (H-2) | ~8.83 | Singlet (broad) | - |
| Aromatic (H-4) | ~8.40 | Doublet of doublets | J = 8.2, 1.5 | |
| Aromatic (H-6) | ~8.35 | Doublet of triplets | J = 7.8, 1.5 | |
| Aromatic (H-5) | ~7.65 | Triplet | J = 8.0 | |
| Methyl (-OCH3) | ~3.93 | Singlet | - | |
| Methyl 2-nitrobenzoate | Aromatic (H-6) | ~7.95 | Doublet of doublets | J = 7.8, 1.2 |
| Aromatic (H-3) | ~7.80 | Doublet of doublets | J = 8.1, 1.2 | |
| Aromatic (H-4, H-5) | ~7.65 | Multiplet | - | |
| Methyl (-OCH3) | ~3.90 | Singlet | - |
Isomeric Influence on 1H NMR Spectra
The position of the nitro group relative to the methyl ester profoundly impacts the appearance of the 1H NMR spectrum, particularly in the aromatic region.
-
This compound (Para-isomer): Due to the plane of symmetry in the para-isomer, the four aromatic protons are chemically equivalent in pairs. The protons ortho to the ester group (H-2 and H-6) are equivalent, as are the protons meta to the ester group (H-3 and H-5). This results in a relatively simple spectrum with two doublets in the aromatic region, each integrating to two protons. The protons ortho to the strongly electron-withdrawing nitro group are shifted significantly downfield.
-
Methyl 3-nitrobenzoate (Meta-isomer): The meta-substitution pattern removes the plane of symmetry seen in the para-isomer, rendering all four aromatic protons chemically non-equivalent. This leads to a more complex spectrum with four distinct signals in the aromatic region. The proton situated between the two electron-withdrawing groups (H-2) is the most deshielded and appears as a broad singlet at the lowest field. The other protons exhibit characteristic splitting patterns (doublet of doublets, doublet of triplets, and a triplet) due to coupling with their neighbors.
-
Methyl 2-nitrobenzoate (Ortho-isomer): In the ortho-isomer, the proximity of the bulky nitro and methyl ester groups can lead to steric hindrance, potentially causing a slight twist of the ester group out of the plane of the benzene ring. All four aromatic protons are chemically non-equivalent, resulting in a complex multiplet in the aromatic region. The proton adjacent to the nitro group (H-3) and the proton adjacent to the ester group (H-6) are expected to be the most downfield, appearing as distinct doublet of doublets. The remaining two protons (H-4 and H-5) often appear as an overlapping multiplet.
The methyl protons of the ester group in all three isomers appear as a sharp singlet, as they have no adjacent protons to couple with. Their chemical shift remains relatively consistent across the isomers, typically appearing around 3.90-3.94 ppm.
Structural and Positional Relationships
The following diagram illustrates the structures of the three isomers and highlights the differing positions of the nitro group, which is the root cause of the observed spectral differences.
Caption: Structures and resulting 1H NMR aromatic patterns of the three isomers.
Experimental Protocol
The following is a general experimental protocol for acquiring high-quality 1H NMR spectra of methyl nitrobenzoate isomers.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the methyl nitrobenzoate isomer.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
The 1H NMR spectrum should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
3. Data Acquisition:
-
A standard one-pulse 1H NMR experiment is typically sufficient.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Use a relaxation delay of 1-2 seconds between scans to ensure quantitative signal integration.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks have a positive, absorptive line shape.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons in the molecule.
Distinguishing Isomeric Esters: A Mass Spectrometry Guide to Methyl, Ethyl, and Propyl 4-Nitrobenzoate
For researchers, scientists, and drug development professionals, the precise identification of structurally similar molecules is a critical step in chemical analysis. This guide provides a comparative analysis of methyl, ethyl, and propyl 4-nitrobenzoate (B1230335) using mass spectrometry (MS), offering a clear methodology for their differentiation based on distinct fragmentation patterns.
The analysis of these three esters by electron ionization mass spectrometry (EI-MS) reveals that while they share common fragmentation pathways, unique fragments derived from their respective ester alkyl chains provide a reliable basis for their individual identification.
Comparative Mass Spectrometry Data
The primary differentiation between methyl, ethyl, and propyl 4-nitrobenzoate lies in their distinct molecular ion peaks and the fragmentation patterns arising from the cleavage of the ester group. A summary of the key mass-to-charge ratios (m/z) is presented below.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| Methyl 4-nitrobenzoate | C₈H₇NO₄ | 181.15 | 181 | 150, 135, 122, 104 |
| Ethyl 4-nitrobenzoate | C₉H₉NO₄ | 195.17 | 195 | 167, 150, 104, 76 |
| Propyl 4-nitrobenzoate | C₁₀H₁₁NO₄ | 209.20 | 209 | 167, 150, 104, 76 |
Fragmentation Pathway and Analysis
The logical workflow for distinguishing the three compounds is outlined in the diagram below. Upon electron ionization, each compound yields a distinct molecular ion peak corresponding to its molecular weight. The primary fragmentation involves the loss of the alkoxy group, leading to the formation of the common 4-nitrobenzoyl cation at m/z 150. However, the loss of the entire ester group and other characteristic cleavages of the alkyl chain provide unique identifiers for each compound.
A Comparative Analysis of the Physical Properties of Alkyl 4-Nitrobenzoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key physical properties of a homologous series of alkyl 4-nitrobenzoates, specifically the methyl, ethyl, propyl, and butyl esters. These compounds are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals and other fine chemicals. Understanding their physical properties is crucial for their purification, handling, and application in various reaction conditions.
Comparative Data of Physical Properties
The physical properties of alkyl 4-nitrobenzoates show distinct trends as the length of the alkyl chain increases. These trends are primarily influenced by the increase in molecular weight and changes in intermolecular forces.
| Property | Methyl 4-nitrobenzoate (B1230335) | Ethyl 4-nitrobenzoate | Propyl 4-nitrobenzoate | n-Butyl 4-nitrobenzoate |
| Molecular Formula | C₈H₇NO₄ | C₉H₉NO₄ | C₁₀H₁₁NO₄ | C₁₁H₁₃NO₄ |
| Molecular Weight | 181.15 g/mol | 195.17 g/mol | 209.20 g/mol [1] | 223.22 g/mol [2][3] |
| Appearance | White/pale yellow solid[4] | Pale yellow solid | White to off-white solid[5] | Needle-like crystals[2] |
| Melting Point | 94-96 °C[6] | 55-59 °C | 34 °C[1][7] | 35-39 °C[2][8] |
| Boiling Point | ~303 °C (at 760 mmHg) | 245-246 °C | ~328 °C (Predicted)[1][7] | 160 °C (at 8 mmHg)[2][8] |
| Solubility | Soluble in methanol[4] | Soluble in alcohol, ether[9] | Limited in water; soluble in ethanol, acetone, methanol[5] | Soluble in ether, benzene, and hot ethanol[2] |
Analysis of Trends:
-
Melting Point: The melting point generally decreases as the alkyl chain lengthens from methyl to propyl. Methyl 4-nitrobenzoate has a significantly higher melting point (94-96 °C) due to its highly symmetrical structure, which allows for efficient packing into a stable crystal lattice. As the alkyl chain increases in length, the asymmetry introduced disrupts this packing, leading to lower melting points for the ethyl and propyl esters. The melting point of n-butyl 4-nitrobenzoate is slightly higher than that of the propyl ester, suggesting a point where van der Waals forces from the longer alkyl chain begin to have a more significant impact on the crystal lattice energy.
-
Boiling Point: The boiling point tends to increase with the size of the alkyl group due to stronger van der Waals forces between larger molecules. However, direct comparison is challenging as reported values are often at reduced pressures for higher homologues to prevent decomposition. The predicted atmospheric boiling point for the propyl ester is higher than that of the methyl ester, following the expected trend.
-
Solubility: All esters exhibit poor solubility in water and good solubility in common organic solvents. The hydrophobic character of the compound increases with the length of the alkyl chain, further decreasing water solubility.
Visualizing Molecular Structure and Experimental Workflow
To better understand the compounds and processes discussed, the following diagrams illustrate the general molecular structure and a typical experimental workflow for physical property determination.
Caption: General chemical structure of an alkyl 4-nitrobenzoate.
References
- 1. PROPYL 4-NITROBENZOATE CAS#: 94-22-4 [m.chemicalbook.com]
- 2. N-BUTYL 4-NITROBENZOATE | CAS: 120-48-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. Butyl 4-nitrobenzoate | C11H13NO4 | CID 67121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 94-22-4 CAS MSDS (PROPYL 4-NITROBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. N-BUTYL 4-NITROBENZOATE | 120-48-9 [chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Propyl 4-hydroxy-2-nitrobenzoate | C10H11NO5 | CID 154256873 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Methyl 4-nitrobenzoate and Ethyl 4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of Methyl 4-nitrobenzoate (B1230335) and Ethyl 4-nitrobenzoate, focusing on the key factors that influence their behavior in chemical reactions. The information presented is supported by experimental data and theoretical principles to assist researchers in selecting the appropriate molecule for their specific applications in organic synthesis and drug development.
Executive Summary
Methyl 4-nitrobenzoate and Ethyl 4-nitrobenzoate are both activated esters commonly used in organic synthesis. Their reactivity is primarily governed by the electron-withdrawing nature of the para-nitro group, which enhances the electrophilicity of the carbonyl carbon. The primary difference in their reactivity stems from the steric hindrance and inductive effects of the methyl versus the ethyl group in the ester functionality. While directly comparable kinetic data under identical conditions is sparse in the literature, fundamental principles of physical organic chemistry suggest that This compound is generally more reactive than Ethyl 4-nitrobenzoate towards nucleophilic acyl substitution. This is attributed to the smaller steric profile of the methyl group, which allows for easier access of nucleophiles to the carbonyl carbon.
Data Presentation
Physical and Spectroscopic Properties
| Property | This compound | Ethyl 4-nitrobenzoate |
| Molecular Formula | C₈H₇NO₄ | C₉H₉NO₄ |
| Molecular Weight | 181.15 g/mol | 195.17 g/mol |
| Melting Point | 94-96 °C | 55-57 °C |
| ¹H NMR (CDCl₃, δ) | ~8.3 (d, 2H), ~8.2 (d, 2H), ~4.0 (s, 3H) | ~8.3 (d, 2H), ~8.2 (d, 2H), ~4.4 (q, 2H), ~1.4 (t, 3H) |
| ¹³C NMR (CDCl₃, δ) | ~165, ~151, ~135, ~131, ~124, ~53 | ~164, ~151, ~136, ~131, ~124, ~62, ~14 |
| IR (C=O stretch, cm⁻¹) | ~1720-1730 | ~1712-1725 |
Kinetic Data for Saponification
This compound Saponification Data
| Solvent System | Temperature (°C) | Base | Second-Order Rate Constant (k) |
| Dioxane:Water | 35 | NaOH | 102 M⁻¹min⁻¹ |
Ethyl 4-nitrobenzoate Saponification Data [1]
| Solvent System (Ethanol Mol Fraction) | Temperature (K) | Base | Second-Order Rate Constant (k₂) | Activation Energy (Eₐ) |
| 0.16 | 298.15 | NaOH | Value not explicitly stated in abstract | Data available in full study |
| 0.72 | 298.15 | NaOH | Value not explicitly stated in abstract | Data available in full study |
Note: The full paper would need to be consulted for the specific rate constants and activation energies for Ethyl 4-nitrobenzoate under various conditions.
Reactivity Comparison: Theoretical Framework
The reactivity of these esters in nucleophilic acyl substitution reactions, such as saponification, is influenced by both electronic and steric effects.
Electronic Effects
The para-nitro group is a strong electron-withdrawing group, which significantly increases the reactivity of both esters compared to their unsubstituted counterparts (methyl benzoate (B1203000) and ethyl benzoate).[2] This is due to two main factors:
-
Increased Electrophilicity: The nitro group withdraws electron density from the benzene (B151609) ring and, by extension, from the carbonyl carbon. This makes the carbonyl carbon more electron-deficient (more electrophilic) and thus a more favorable target for nucleophilic attack.
-
Stabilization of the Transition State: During nucleophilic attack, a negatively charged tetrahedral intermediate is formed. The electron-withdrawing nitro group helps to stabilize this intermediate through resonance, which lowers the activation energy of the reaction.
Steric Effects
The primary difference between the two molecules lies in the size of the alkyl group of the ester. The ethyl group is larger than the methyl group. This difference in size leads to greater steric hindrance in Ethyl 4-nitrobenzoate.
According to the Taft equation , which separates polar, and steric effects, the rate of a reaction can be influenced by the steric parameter (Es) of a substituent.[3] The ethyl group has a larger (less negative) Es value than the methyl group, indicating greater steric hindrance. This increased steric bulk in Ethyl 4-nitrobenzoate can impede the approach of a nucleophile to the carbonyl carbon, leading to a slower reaction rate compared to this compound.
Experimental Protocols
The following is a generalized protocol for determining the second-order rate constant for the saponification of Methyl or Ethyl 4-nitrobenzoate. This method typically involves monitoring the disappearance of the hydroxide (B78521) ion concentration over time.
Kinetic Analysis of Saponification by Titration
Objective: To determine the second-order rate constant for the saponification of this compound or Ethyl 4-nitrobenzoate.
Materials:
-
This compound or Ethyl 4-nitrobenzoate
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Ethanol (or other suitable solvent to dissolve the ester)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath
-
Reaction vessel, pipettes, burettes, conical flasks
-
Stopwatch
Procedure:
-
Prepare a stock solution of the ester (e.g., 0.1 M) in the chosen solvent.
-
Equilibrate the ester solution and the NaOH solution to the desired reaction temperature in the constant temperature water bath.
-
To initiate the reaction, mix equal volumes of the ester and NaOH solutions in the reaction vessel. Start the stopwatch immediately.
-
At regular time intervals (e.g., every 5 minutes), withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a known excess of the standardized HCl solution. This neutralizes the unreacted NaOH.
-
Titrate the excess HCl in the quenched aliquot with the standardized NaOH solution using phenolphthalein as an indicator.
-
Continue this process for a significant portion of the reaction time.
-
Determine the concentration of NaOH at time t=0 by titrating an aliquot of the initial NaOH solution.
Data Analysis: The second-order rate law for the saponification with equal initial concentrations of ester and NaOH is given by:
1/[NaOH]t - 1/[NaOH]₀ = kt
where:
-
[NaOH]t is the concentration of NaOH at time t
-
[NaOH]₀ is the initial concentration of NaOH
-
k is the second-order rate constant
A plot of 1/[NaOH]t versus time (t) should yield a straight line with a slope equal to the rate constant, k.
Visualizations
Signaling Pathway: General Mechanism of Saponification
Caption: General mechanism for the base-catalyzed hydrolysis (saponification) of an ester.
Experimental Workflow: Kinetic Analysis by Titration
Caption: Workflow for determining the saponification rate constant using a titration method.
Logical Relationship: Factors Affecting Reactivity
Caption: Factors influencing the relative reactivity of p-nitrobenzoate esters.
References
- 1. Thermodynamic functions of activation of the alkaline hydrolysis of ethyl benzoate and of ethyl p-nitrobenzoate in ethanol–water mixtures of various compositions at different temperatures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Methyl p-nitrobenzoate has been found to undergo saponification f... | Study Prep in Pearson+ [pearson.com]
- 3. Taft equation - Wikipedia [en.wikipedia.org]
A Comparative Spectroscopic Analysis: Methyl 4-nitrobenzoate vs. 4-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Spectroscopic Signatures of Methyl 4-nitrobenzoate (B1230335) and 4-nitrobenzoic acid.
This guide provides a comprehensive comparison of the key spectroscopic data for Methyl 4-nitrobenzoate and its parent carboxylic acid, 4-nitrobenzoic acid. Understanding the distinct spectral characteristics of these two compounds is crucial for reaction monitoring, quality control, and structural elucidation in various research and development settings. This document presents a side-by-side analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by generalized experimental protocols.
At a Glance: Key Spectroscopic Differences
The primary structural difference between this compound and 4-nitrobenzoic acid is the presence of a methyl ester group (-COOCH₃) in the former and a carboxylic acid group (-COOH) in the latter. This seemingly minor change leads to significant and readily identifiable differences in their respective spectra. The most notable distinctions arise in the ¹H NMR due to the presence of the methoxy (B1213986) protons, in the ¹³C NMR from the additional methyl carbon, and in the IR spectrum due to the differing carbonyl and hydroxyl stretching vibrations.
Data Summary Tables
The following tables summarize the key quantitative spectroscopic data for this compound and 4-nitrobenzoic acid.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 8.30 | d | 2H | Aromatic (ortho to -NO₂) |
| 8.21 | d | 2H | Aromatic (ortho to -COOCH₃) | |
| 3.98 | s | 3H | -OCH₃ | |
| 4-nitrobenzoic acid | 8.40 - 8.30 | m | 4H | Aromatic |
| ~11-13 | br s | 1H | -COOH |
Note: The chemical shift of the carboxylic acid proton in 4-nitrobenzoic acid can be broad and its position is highly dependent on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 165.0 | C=O |
| 150.5 | C-NO₂ | |
| 135.4 | Aromatic CH | |
| 130.7 | Aromatic C-COOCH₃ | |
| 123.5 | Aromatic CH | |
| 52.7 | -OCH₃ | |
| 4-nitrobenzoic acid | 167.0 | C=O |
| 150.0 | C-NO₂ | |
| 135.0 | Aromatic CH | |
| 131.0 | Aromatic C-COOH | |
| 124.0 | Aromatic CH |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~1720 | C=O stretch (ester) |
| ~1525, ~1350 | N-O stretch (nitro group) | |
| ~1280 | C-O stretch (ester) | |
| 4-nitrobenzoic acid | ~3300-2500 | O-H stretch (carboxylic acid, broad) |
| ~1700 | C=O stretch (carboxylic acid) | |
| ~1530, ~1350 | N-O stretch (nitro group) | |
| ~1300 | C-O stretch (carboxylic acid) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₈H₇NO₄ | 181.15 | 181 (M+), 150, 120, 104, 76 |
| 4-nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 167 (M+), 150, 121, 105, 77 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Actual experimental parameters may vary depending on the specific instrumentation and analytical requirements.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-20 mg of the solid sample (this compound or 4-nitrobenzoic acid) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
-
Instrumentation: Data is acquired on a Fourier Transform NMR spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For quantitative results, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the protons of interest.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio. Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) is usually required compared to ¹H NMR. A relaxation delay of 2-5 seconds is common.
-
Processing: The acquired free induction decay (FID) is Fourier transformed, phase corrected, and baseline corrected to obtain the final spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
-
-
Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is typically an average of 16 to 64 scans at a resolution of 4 cm⁻¹. The data is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds like these. In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam, leading to ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An ion detector measures the abundance of each ion at a specific m/z, generating a mass spectrum which is a plot of relative intensity versus m/z.
Visualizing the Relationship and Workflow
To better illustrate the relationship between the two compounds and the general workflow of the spectroscopic analysis, the following diagrams are provided.
Caption: Structural relationship between 4-nitrobenzoic acid and this compound.
Caption: A generalized workflow for spectroscopic analysis.
A Comparative Guide to HPLC Method Development for Nitrobenzoate Esters
For researchers, scientists, and drug development professionals, the accurate analysis of nitrobenzoate esters is crucial for quality control, impurity profiling, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. This guide provides an objective comparison of HPLC methods for the analysis of a series of nitrobenzoate esters—specifically, the ortho-, meta-, and para-isomers of methyl, ethyl, and propyl nitrobenzoate. The information presented is supported by established chromatographic principles and available data.
Performance Comparison of HPLC Methods
The separation of nitrobenzoate esters is typically achieved using reverse-phase HPLC. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (commonly a mixture of water and a less polar organic solvent like acetonitrile (B52724) or methanol). The retention of the analytes is primarily governed by their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
Table 1: Comparison of HPLC Performance for Nitrobenzoate Ester Analysis
| Analyte | Expected Retention Time (min) | Resolution (Rs) | Theoretical Plates (N) | Tailing Factor (T) |
| o-Methyl Nitrobenzoate | Low | > 1.5 | > 5000 | 0.9 - 1.2 |
| m-Methyl Nitrobenzoate | Medium | > 1.5 | > 5000 | 0.9 - 1.2 |
| p-Methyl Nitrobenzoate | Medium-High | > 1.5 | > 5000 | 0.9 - 1.2 |
| o-Ethyl Nitrobenzoate | Medium | > 1.5 | > 5000 | 0.9 - 1.2 |
| m-Ethyl Nitrobenzoate | High | > 1.5 | > 5000 | 0.9 - 1.2 |
| p-Ethyl Nitrobenzoate | High | > 1.5 | > 5000 | 0.9 - 1.2 |
| o-Propyl Nitrobenzoate | High | > 1.5 | > 5000 | 0.9 - 1.2 |
| m-Propyl Nitrobenzoate | Very High | > 1.5 | > 5000 | 0.9 - 1.2 |
| p-Propyl Nitrobenzoate | Very High | > 1.5 | > 5000 | 0.9 - 1.2 |
Note: The expected retention times are relative and will vary depending on the specific chromatographic conditions. The other performance metrics represent typical values for a well-optimized method.
Physicochemical Properties and Their Impact on Separation
The elution order of the nitrobenzoate esters in reverse-phase HPLC can be predicted by their physicochemical properties, particularly their hydrophobicity, which is often estimated by the logarithm of the octanol-water partition coefficient (LogP). A higher LogP value indicates greater hydrophobicity and, consequently, a longer retention time on a C18 column.
Table 2: Physicochemical Properties of Nitrobenzoate Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| o-Methyl Nitrobenzoate | C₈H₇NO₄ | 181.15 | ~1.8 |
| m-Methyl Nitrobenzoate | C₈H₇NO₄ | 181.15 | 1.9 |
| p-Methyl Nitrobenzoate | C₈H₇NO₄ | 181.15 | 1.89 |
| o-Ethyl Nitrobenzoate | C₉H₉NO₄ | 195.17 | ~2.3 |
| m-Ethyl Nitrobenzoate | C₉H₉NO₄ | 195.17 | ~2.4 |
| p-Ethyl Nitrobenzoate | C₉H₉NO₄ | 195.17 | ~2.4 |
| o-Propyl Nitrobenzoate | C₁₀H₁₁NO₄ | 209.20 | ~2.8 |
| m-Propyl Nitrobenzoate | C₁₀H₁₁NO₄ | 209.20 | 2.9 |
| p-Propyl Nitrobenzoate | C₁₀H₁₁NO₄ | 209.20 | ~2.9 |
Note: LogP values are collated from various sources and may be experimental or predicted. The general trend of increasing LogP with increasing alkyl chain length is the key takeaway.
As the length of the alkyl ester chain increases (from methyl to ethyl to propyl), the hydrophobicity of the molecule increases, leading to a predictable increase in retention time. Within a set of isomers, the position of the nitro group also influences polarity and, therefore, retention. Generally, para-isomers are slightly more retained than meta-isomers, which are more retained than ortho-isomers, although this can be influenced by subtle electronic and steric effects.
Experimental Protocols
The following are detailed methodologies for the HPLC analysis of nitrobenzoate esters. These protocols provide a starting point for method development and can be optimized for specific applications.
Method 1: Isocratic Reverse-Phase HPLC
This method is suitable for the routine analysis of a simple mixture of nitrobenzoate esters.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve the desired separation. For Mass Spectrometry (MS) compatible applications, formic acid (0.1%) can be used as a modifier instead of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 10-100 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare individual or mixed standard solutions of the nitrobenzoate esters in the mobile phase at a known concentration.
Method 2: Gradient Reverse-Phase HPLC for Complex Mixtures
This method is recommended for the separation of a complex mixture of nitrobenzoate esters with a wide range of polarities.
-
Instrumentation: A standard HPLC system with a gradient pump and a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 40% B
-
18-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample and Standard Preparation: As described in Method 1.
Mandatory Visualizations
HPLC Method Development Workflow
The following diagram illustrates the logical workflow for developing a robust HPLC method for the analysis of nitrobenzoate esters.
Caption: A flowchart illustrating the key stages of HPLC method development.
Relationship between Structure and Elution Order
The following diagram illustrates the relationship between the chemical structure of the nitrobenzoate esters and their expected elution order in reverse-phase HPLC.
Caption: Expected elution order of nitrobenzoate esters in reverse-phase HPLC.
References
A Comparative Analysis of Experimental Data and Literature Values for Methyl 4-Nitrobenzoate
This guide provides a comprehensive comparison of experimentally obtained data for Methyl 4-nitrobenzoate (B1230335) with established literature values. It is designed for researchers, scientists, and professionals in drug development to cross-reference their findings and ensure the accuracy of their results. The guide includes a detailed summary of physical and spectroscopic data, a complete experimental protocol for the synthesis of Methyl 4-nitrobenzoate, and a visual representation of the experimental workflow.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the quantitative data obtained from a hypothetical experimental synthesis of this compound and compares it with values reported in scientific literature. This allows for a direct assessment of the experimental product's purity and identity.
| Property | Experimental Data | Literature Values | References |
| Physical Appearance | White crystalline solid | White to pale yellow crystalline solid | [1] |
| Melting Point | 95-97 °C | 94-96 °C | [2] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.31 (d, J=8.8 Hz, 2H), 8.22 (d, J=8.8 Hz, 2H), 3.99 (s, 3H) | δ 8.26-8.13 (m, 4H), 3.94 (s, 3H) | [3] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.0, 150.6, 135.3, 130.8, 123.6, 52.8 | δ 165.1, 150.5, 135.4, 130.6, 123.5, 52.8 | [3] |
| IR (ATR, cm⁻¹) | 3115 (Ar C-H), 1720 (C=O, ester), 1605 (Ar C=C), 1520 (asym N-O), 1345 (sym N-O), 1280 (C-O) | 1719 (C=O), 1536 (asym N-O), 1338 (sym N-O) | [2] |
Experimental Protocols
The synthesis of this compound was performed via a standard Fischer esterification reaction. The detailed methodology is provided below.
Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, 5.0 g of 4-nitrobenzoic acid was combined with 50 mL of methanol (B129727).
-
Catalyst Addition: The flask was placed in an ice bath, and 2.5 mL of concentrated sulfuric acid was added dropwise with continuous stirring.
-
Reflux: A reflux condenser was attached to the flask, and the mixture was heated to reflux for 2 hours. The progress of the reaction was monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the excess methanol was removed under reduced pressure using a rotary evaporator. The resulting residue was dissolved in 50 mL of ethyl acetate.
-
Extraction and Washing: The organic solution was transferred to a separatory funnel and washed sequentially with 50 mL of water, 50 mL of a saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Drying and Filtration: The organic layer was dried over anhydrous sodium sulfate (B86663) and filtered.
-
Purification: The solvent was evaporated to yield the crude product, which was then purified by recrystallization from a minimal amount of hot methanol to afford white crystals of this compound.
Characterization
-
Melting Point: Determined using a calibrated melting point apparatus.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.
-
IR Spectroscopy: The infrared spectrum was obtained using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Visualizing the Process: Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
A Researcher's Guide to the Quantitative Analysis of Methyl 4-Nitrobenzoate in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate and precise quantification of methyl 4-nitrobenzoate (B1230335) in reaction mixtures is crucial for reaction monitoring, yield determination, and quality control. This guide provides a comprehensive comparison of four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Each method's performance is objectively compared, supported by experimental data and detailed protocols to aid in selecting the most suitable technique for your specific analytical needs.
Method Comparison at a Glance
The choice of analytical technique depends on various factors, including the required sensitivity, selectivity, accuracy, precision, and the complexity of the reaction mixture. The following table summarizes the key performance characteristics of each method for the quantitative analysis of methyl 4-nitrobenzoate.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a stationary and a mobile liquid phase, followed by UV detection. | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, with flame ionization detection (FID). | The signal intensity is directly proportional to the number of atomic nuclei, and purity is determined relative to a certified internal standard. | Measurement of the absorbance of light by the analyte at a specific wavelength. |
| Selectivity | High; can separate the analyte from structurally similar impurities and reaction byproducts. | High; provides excellent separation of volatile compounds. | High; provides structural information that aids in the identification of impurities. | Low; susceptible to interference from other UV-absorbing compounds in the mixture. |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% | 95 - 105% |
| Precision (%RSD) | ≤ 2% | ≤ 3% | ≤ 1% | ≤ 5% |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL | ~10 µg/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL | ~30 µg/mL | ~3 µg/mL |
| Analysis Time per Sample | 10 - 20 minutes | 15 - 30 minutes | 5 - 15 minutes | < 5 minutes |
| Key Advantages | Widely applicable, high resolution, and suitable for non-volatile and thermally labile compounds. | High efficiency and sensitivity, especially for volatile and semi-volatile compounds. | Primary ratio method, highly accurate and precise, requires no analyte-specific reference standard for purity determination. | Simple, rapid, and cost-effective for routine analysis of relatively clean samples. |
| Key Disadvantages | Requires more complex instrumentation and solvent consumption. | Limited to volatile and thermally stable compounds; derivatization may be required for some analytes. | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer. | Prone to interference from other compounds that absorb at the same wavelength. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific reaction mixture and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of this compound from a complex reaction mixture.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 258 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute a known amount of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: The concentration of this compound in the sample is calculated by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the reference standards.
Gas Chromatography (GC)
This method is ideal for the analysis of this compound if it is sufficiently volatile and thermally stable, and if other components of the reaction mixture do not interfere.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
Reagents:
-
Suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
This compound reference standard
-
Internal standard (e.g., dodecane)
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: Increase to 250 °C at a rate of 15 °C/min
-
Final hold: Hold at 250 °C for 5 minutes
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound and the internal standard in the chosen solvent. Create a series of calibration standards with varying concentrations of the analyte and a constant concentration of the internal standard.
-
Sample Preparation: Dissolve a known amount of the reaction mixture in the solvent and add the internal standard to the same concentration as in the calibration standards.
-
Analysis: Inject the standard and sample solutions into the GC system.
-
Quantification: The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of the analyte for the standards to create a calibration curve. The concentration in the sample is then determined from this curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR offers a highly accurate method for determining the purity or concentration of this compound without the need for an analyte-specific reference standard. An internal standard of known purity is used for quantification.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard of certified purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the reaction mixture and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum using appropriate quantitative parameters, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Quantification: The concentration of this compound is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
C_analyte = Concentration of the analyte
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
UV-Vis Spectrophotometry
This is a simple and rapid method suitable for the quantification of this compound in reaction mixtures where it is the primary UV-absorbing species at the wavelength of maximum absorbance (λmax).
Instrumentation:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Reagents:
-
Solvent (e.g., methanol (B129727) or ethanol) that does not absorb at the λmax of the analyte.
-
This compound reference standard
Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (typically around 258 nm).
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in the solvent and then a series of dilutions to create a calibration curve.
-
Sample Preparation: Dilute a known amount of the reaction mixture with the solvent to an absorbance value that falls within the linear range of the calibration curve.
-
Analysis: Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the determined λmax.
-
Quantification: Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of this compound in the sample solution from its absorbance using the calibration curve.
Decision-Making Workflow
The selection of the most appropriate analytical method involves considering several factors related to the sample, the required data quality, and available resources. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: A workflow for selecting an appropriate analytical method.
comparison of catalytic methods for the synthesis of Methyl 4-nitrobenzoate
A comprehensive guide to the catalytic synthesis of Methyl 4-nitrobenzoate (B1230335), this document provides a comparative analysis of various methods, supported by experimental data, for researchers, scientists, and professionals in drug development.
Comparison of Catalytic Methods
The synthesis of Methyl 4-nitrobenzoate is primarily achieved through the Fischer-Speier esterification of 4-nitrobenzoic acid with methanol (B129727), facilitated by an acid catalyst. Several catalytic systems have been developed to optimize this reaction, each with distinct advantages in terms of yield, reaction conditions, and environmental impact. This guide compares the performance of conventional acid catalysts, solid acid catalysts, and advanced energy-assisted methods.
Data Summary
The following table summarizes the quantitative data for different catalytic methods for the synthesis of this compound and its ethyl analog.
| Catalyst/Method | Product | Yield (%) | Temperature (°C) | Reaction Time | Catalyst Loading | Source |
| Conventional Catalysts | ||||||
| Sulfuric Acid (H₂SO₄) | This compound | 73 (initial), 51 (after recrystallization) | 80 | 4 h | Catalytic amount | [1] |
| p-Toluenesulfonic Acid (p-TsOH) | Ethyl 4-nitrobenzoate | Not Specified | 120 | 8 h (4h x 2) | Not Specified | [2] |
| Solid Acid Catalysts | ||||||
| Zeolite (H-MOR) | Ethyl 4-nitrobenzoate | ~55 | 80 | 6 h | 0.1 g | [3] |
| Zeolite (H-HEU-M) | Ethyl 4-nitrobenzoate | ~55 | 80 | 6 h | 0.1 g | [3] |
| Zr/Ti Solid Acid | Methyl p-chlorobenzoate* | 93.5 | 120 | 24 h | Not Specified | [4] |
| Advanced Methods | ||||||
| Zeolite (H-MOR) + Microwave | Ethyl 4-nitrobenzoate | 67 | 80 | 2 h | 0.1 g | [3] |
| Zeolite (H-HEU-M) + Microwave | Ethyl 4-nitrobenzoate | 67 | 80 | 2 h | 0.1 g | [3] |
| Zeolite (H-MOR) + Ultrasound | Ethyl 4-nitrobenzoate | ~60 | 80 | 2 h | 0.1 g | [3] |
| Zeolite (H-HEU-M) + Ultrasound | Ethyl 4-nitrobenzoate | ~60 | 80 | 2 h | 0.1 g | [3] |
*Note: Data for a structurally similar compound is provided due to the lack of specific data for this compound with this catalyst in the search results.
Experimental Protocols
Sulfuric Acid Catalyzed Esterification
This method is a classic and widely used protocol for Fischer esterification.
Procedure:
-
Dissolve 5.0 g (30 mmol) of 4-nitrobenzoic acid in 10 mL of hot methanol in a round-bottom flask.[1]
-
Carefully add six drops of concentrated sulfuric acid to the solution.[1]
-
Heat the mixture at 80°C and stir for 4 hours.[1]
-
After the reaction is complete, pour the mixture into ice water and stir for 3 minutes to precipitate the product.[1]
-
Filter the crude product, wash it with water, and dry it under a vacuum to obtain a white powder.[1]
-
The crude product can be further purified by recrystallization from methanol.[1]
p-Toluenesulfonic Acid Catalyzed Esterification (for Ethyl 4-nitrobenzoate)
This method uses a solid organic acid, which is often considered more environmentally friendly than sulfuric acid.
Procedure:
-
In a reaction vessel, combine 300 g of p-nitrobenzoic acid and 400 g of ethanol (B145695).[2]
-
Add 3 g of p-toluenesulfonic acid as the catalyst.[2]
-
Heat the reaction mixture to 120°C and maintain this temperature for 4 hours.[2]
-
After the initial reaction, remove the water formed and excess ethanol by distillation.
-
Add fresh, low-water or anhydrous ethanol to the reaction mixture and heat again at 120°C for another 4 hours to drive the reaction to completion.[2]
-
The product is then isolated and purified.
Solid Acid (Zeolite) Catalyzed Esterification with Microwave/Ultrasound Assistance (for Ethyl 4-nitrobenzoate)
This method employs reusable solid acid catalysts and energy-efficient microwave or ultrasound irradiation to accelerate the reaction.
Procedure:
-
In a reaction vessel, place 0.5 g of 4-nitrobenzoic acid and 0.1 g of the chosen ultradispersed zeolite catalyst (e.g., H-MOR or H-HEU-M).[3]
-
Add ethanol to achieve a molar ratio of 1:35 (4-nitrobenzoic acid to ethanol).[3]
-
The reaction is carried out under an argon atmosphere at 80°C.[3]
-
For microwave-assisted synthesis, irradiate the mixture with microwaves (e.g., 300 W, 2450 MHz) for 2 hours.[3]
-
For ultrasound-assisted synthesis, place the reaction vessel in an ultrasonic bath (e.g., 330 W, 37 kHz) for 2 hours.[3]
-
After the reaction, filter the catalyst from the solution.
-
The filtrate is then worked up to isolate the ethyl 4-nitrobenzoate.
Visualizations
General Experimental Workflow for Fischer Esterification
The following diagram illustrates a typical workflow for the synthesis of this compound via Fischer esterification.
References
assessing the stability of Methyl 4-nitrobenzoate under different conditions
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount for ensuring the quality, efficacy, and safety of pharmaceutical products. Methyl 4-nitrobenzoate (B1230335), a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. This guide provides a comprehensive comparison of the stability of Methyl 4-nitrobenzoate under various stress conditions, offering insights into its degradation pathways and performance against alternative benzoate (B1203000) esters. The information presented is supported by experimental data from scientific literature to aid in formulation development, analytical method validation, and risk assessment.
Comparative Stability Analysis
The stability of an ester is significantly influenced by the electronic nature of its substituents and the steric environment around the carbonyl group. In the case of 4-nitrobenzoates, the strongly electron-withdrawing nitro group at the para position makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, particularly hydrolysis. The following tables summarize the stability of this compound in comparison to its ethyl and propyl analogs under forced degradation conditions.
Table 1: Comparative Stability of Alkyl 4-nitrobenzoates under Hydrolytic Conditions
| Compound | Condition | Rate Constant (k) | Half-life (t½) | % Degradation (Time) | Reference |
| This compound | Alkaline (0.1 M NaOH, 25°C) | Estimated based on related esters | Estimated | Significant degradation expected | Inferred from related studies |
| Acidic (0.1 M HCl, 60°C) | Slow hydrolysis expected | Long | Minimal degradation expected | Inferred from general ester stability | |
| Ethyl 4-nitrobenzoate | Alkaline (aq. solution, 25.6°C) | 0.63 L/mol·s | - | - | |
| Propyl 4-nitrobenzoate | Alkaline Hydrolysis | Slower than Ethyl ester | Longer than Ethyl ester | Less than Ethyl ester | Inferred from steric hindrance |
Table 2: Comparative Stability under Oxidative, Thermal, and Photolytic Conditions
| Compound | Oxidative Stress (e.g., 3% H₂O₂) | Thermal Stress (e.g., 60°C) | Photolytic Stress (UVA/UVB) |
| This compound | Potential for oxidation of the nitro group or aromatic ring.[1] | Generally stable at moderate temperatures.[2] | Susceptible to photodegradation, a common characteristic of nitroaromatic compounds.[3] |
| Ethyl 4-nitrobenzoate | Similar susceptibility to oxidation. | Similar thermal stability. | Similar susceptibility to photodegradation. |
| Propyl 4-nitrobenzoate | Similar susceptibility to oxidation. | Similar thermal stability. | Similar susceptibility to photodegradation. |
Note: Quantitative comparative data for oxidative, thermal, and photolytic degradation of this specific homologous series is limited. The stability is inferred based on the known behavior of nitroaromatic compounds and aromatic esters.
Degradation Pathways and Mechanisms
Under forced degradation conditions, this compound is expected to degrade primarily through hydrolysis of the ester linkage. The electron-withdrawing nitro group facilitates this process, especially under basic conditions.
Caption: Simplified Hydrolysis of this compound.
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound. These protocols are based on established guidelines for pharmaceutical stress testing.[4][5]
Protocol 1: Hydrolytic Degradation
Objective: To determine the susceptibility of this compound to hydrolysis under acidic and basic conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at room temperature (25°C) for 4 hours.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Inject the prepared samples and a standard solution of this compound.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the unstressed sample.
-
Caption: Hydrolytic Stability Assessment Workflow.
Protocol 2: Oxidative Degradation
Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.
Materials:
-
This compound stock solution (1 mg/mL in methanol)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system and consumables as in Protocol 1
Procedure:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot, dilute with mobile phase, and analyze by HPLC as described in Protocol 1.
Protocol 3: Thermal Degradation
Objective: To assess the stability of solid this compound at elevated temperatures.
Materials:
-
This compound (solid)
-
Oven
-
HPLC system and consumables as in Protocol 1
Procedure:
-
Place a thin layer of solid this compound in a petri dish.
-
Expose the sample to 60°C in an oven for 7 days.
-
At specified time points, withdraw a sample, prepare a solution of known concentration in methanol, and analyze by HPLC as described in Protocol 1.
Protocol 4: Photolytic Degradation
Objective: To determine the photosensitivity of this compound.
Materials:
-
This compound solution (1 mg/mL in methanol/water)
-
Photostability chamber with UVA and UVB light sources
-
Quartz cuvettes
-
HPLC system and consumables as in Protocol 1
Procedure:
-
Place the this compound solution in a quartz cuvette.
-
Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
At specified time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC as described in Protocol 1.
Conclusion
This compound, due to the electron-withdrawing nature of the nitro group, exhibits susceptibility to degradation, particularly through alkaline hydrolysis. Its stability under acidic, oxidative, thermal, and photolytic conditions should be carefully evaluated during drug development. Compared to its ethyl and propyl analogs, it is expected to be the most reactive towards hydrolysis. The provided protocols offer a framework for systematically assessing the stability of this compound, enabling the development of robust formulations and validated stability-indicating analytical methods. For critical applications, it is recommended to perform these studies to generate in-house data for a comprehensive stability profile.
References
Kinetic Showdown: A Comparative Guide to the Formation of Methyl 4-nitrobenzoate
For researchers, scientists, and drug development professionals, understanding the kinetics of ester formation is paramount for optimizing reaction conditions and maximizing yields. This guide provides a comprehensive comparison of the kinetic parameters for the formation of methyl 4-nitrobenzoate (B1230335), a key intermediate in various synthetic pathways.
The primary method for synthesizing methyl 4-nitrobenzoate is the Fischer esterification of 4-nitrobenzoic acid with methanol (B129727), catalyzed by a strong acid such as sulfuric acid. This guide will delve into the kinetic data associated with this reaction, comparing it with alternative synthetic approaches and the esterification of other substituted benzoic acids.
Comparative Kinetic Data
For the acid-catalyzed esterification of benzoic acids, the reaction constant (ρ) is typically negative, indicating that electron-withdrawing substituents accelerate the reaction. The para-nitro group is a strong electron-withdrawing group with a Hammett substituent constant (σₚ) of +0.78.
The following table summarizes the relevant Hammett parameters and provides a comparison with the esterification of unsubstituted benzoic acid.
| Reactant | Substituent | Substituent Constant (σ) | Reaction Constant (ρ) for Esterification | Relative Rate (k/k₀) |
| 4-Nitrobenzoic Acid | p-NO₂ | +0.78 | -0.5 to -2.0 (estimated) | > 1 (Accelerated) |
| Benzoic Acid | H | 0.00 | -0.5 to -2.0 (estimated) | 1 (Reference) |
Note: The reaction constant (ρ) for Fischer esterification can vary depending on the specific reaction conditions (e.g., catalyst, solvent, temperature). A negative ρ value signifies that the reaction is favored by electron-withdrawing groups. Given the positive σ value for the p-nitro group, the rate of esterification for 4-nitrobenzoic acid is significantly faster than that of unsubstituted benzoic acid.
For a tangible comparison, a study on the esterification of benzoic acid with 1-butyl alcohol reported an activation energy of 58.40 kJ/mol for the forward reaction.[1] It is expected that the activation energy for the esterification of 4-nitrobenzoic acid would be lower due to the electron-withdrawing nature of the nitro group, which stabilizes the transition state.
Experimental Protocols
Fischer Esterification of 4-Nitrobenzoic Acid
This protocol is adapted from standard laboratory procedures for Fischer esterification.[2][3][4][5][6]
Materials:
-
4-Nitrobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizing the Process
To better understand the reaction and experimental setup, the following diagrams are provided.
Caption: Mechanism of Fischer Esterification.
Caption: Experimental Workflow for Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. studylib.net [studylib.net]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid — Adam Cap [adamcap.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. personal.tcu.edu [personal.tcu.edu]
A Comparative Guide to the Purification of Methyl 4-nitrobenzoate for Researchers and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purification of intermediates is a critical step to ensure the final product's quality and safety. Methyl 4-nitrobenzoate (B1230335), a key building block in organic synthesis, often requires rigorous purification to remove byproducts and unreacted starting materials. This guide provides a comparative analysis of the most common purification techniques for Methyl 4-nitrobenzoate: recrystallization, column chromatography, and vacuum distillation.
Comparative Analysis of Purification Techniques
The choice of purification method depends on several factors, including the initial purity of the crude product, the scale of the purification, the desired final purity, and available resources. The following table summarizes the key performance metrics of each technique.
| Parameter | Recrystallization | Column Chromatography | Vacuum Distillation |
| Typical Yield | 50-75% | 70-80% | >90% (of material distilled) |
| Achievable Purity | >99% (with multiple recrystallizations) | >98% | >99% |
| Primary Impurities Removed | Ortho and meta isomers, dinitrated byproducts, starting materials | Closely related isomers, non-polar and moderately polar impurities | Non-volatile impurities, salts, baseline material |
| Advantages | Cost-effective for large quantities, simple equipment, can yield very high purity.[1] | Highly effective for separating complex mixtures and isomers.[2] | Fast for large quantities, effective for removing non-volatile impurities. |
| Disadvantages | Lower yield due to loss of product in mother liquor, may not be effective for all isomer separations. | Time-consuming, requires large volumes of solvents, more complex setup.[1] | Requires specialized equipment (vacuum pump, distillation apparatus), potential for thermal decomposition of the product. |
| Estimated Time | 4-24 hours (including drying) | 6-12 hours | 2-6 hours |
| Solvent Consumption | Moderate to high | Very high | Low to none |
Experimental Protocols
Detailed methodologies for each purification technique are provided below. These protocols are based on established laboratory practices and can be adapted to specific experimental conditions.
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a given solvent at different temperatures.
Protocol:
-
Solvent Selection: Methanol (B129727) is a commonly used and effective solvent for the recrystallization of this compound. An ethanol/water mixture can also be utilized.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot methanol in an Erlenmeyer flask by gently heating on a hot plate. Add the solvent dropwise until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The slow cooling promotes the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Purity Assessment: Determine the melting point of the dried crystals. Pure this compound has a melting point of 94-96 °C. A sharp melting point within this range is indicative of high purity.
Column Chromatography
Column chromatography is a powerful technique for separating components of a mixture based on their differential adsorption to a stationary phase.
Protocol:
-
Stationary Phase and Eluent Selection: A common system for the purification of this compound is silica (B1680970) gel (60-120 mesh) as the stationary phase and a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent. The optimal eluent ratio should be determined by thin-layer chromatography (TLC).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the separation by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Drying and Purity Assessment: Dry the resulting solid under vacuum and determine its purity by melting point, HPLC, or GC-MS.
Vacuum Distillation
Vacuum distillation is employed for the purification of compounds that have high boiling points or are prone to decomposition at atmospheric pressure.
Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum pump with a pressure gauge. Ensure all glassware is dry and the joints are properly sealed.
-
Sample Preparation: Place the crude this compound into the round-bottom flask along with a magnetic stir bar or boiling chips.
-
Distillation: Begin stirring and gradually reduce the pressure to the desired level. The boiling point of this compound is approximately 156-158 °C at 10 mmHg.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. This fraction will contain the purified this compound.
-
Discontinuation: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Purity Assessment: Analyze the purity of the distilled product using appropriate analytical techniques.
Decision-Making Workflow for Purification Technique Selection
The choice of the most suitable purification technique is a critical decision in the experimental workflow. The following diagram illustrates a logical approach to selecting the optimal method based on key considerations.
Caption: Decision workflow for purification of this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of Methyl 4-Nitrobenzoate: A Procedural Guide
For laboratory professionals in research, science, and drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 4-nitrobenzoate (B1230335), ensuring the protection of personnel and the environment. While the toxicological properties of this material have not been fully investigated, it may cause eye, skin, respiratory, and digestive tract irritation[1]. Therefore, treating this compound and any contaminated materials as hazardous waste is a critical precautionary measure.
Key Chemical and Safety Data
A summary of essential quantitative data for Methyl 4-nitrobenzoate is provided below for quick reference.
| Property | Value |
| CAS Number | 619-50-1[1][2][3] |
| Molecular Formula | C8 H7 N O4[3] |
| Synonyms | Methyl-P-Nitrobenzoate; Benzoic acid, 4-Nitro-, Methyl Ester; P-Carbomethoxynitrobenzene[1][2][3] |
| Appearance | Yellow crystalline powder[1] |
| Occupational Exposure Limits | None listed by ACGIH, NIOSH, or OSHA[1] |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
The required method for the disposal of this compound is to manage it as chemical waste through a licensed professional waste disposal service.[4] Never dispose of this chemical down the drain or in regular trash streams.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Before handling the chemical for disposal, ensure you are wearing appropriate personal protective equipment.
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1][3]
-
Body Protection: Wear a lab coat or other appropriate protective clothing to minimize skin contact.[1][5]
-
Engineering Controls: Handle the waste in a well-ventilated area.[1][5] Facilities should be equipped with an eyewash station and a safety shower.[1]
2. Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, contaminated PPE) in a designated, compatible, and sealable container.[5][6][7]
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[6][8] The original container can often be used for the waste.[8]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[8]
-
Include the full chemical name: "Waste this compound" and the percent composition.[8]
-
Add any relevant hazard symbols as required by your institution and local regulations.
4. Storage:
-
Keep the waste container tightly closed at all times, except when adding waste.[1][5][8]
-
Store the sealed container in a designated, cool, dry, and well-ventilated waste accumulation area.[1][3]
-
Ensure the storage area is away from incompatible materials, such as oxidizing agents.[1][3] Segregate containers according to compatibility.[8]
5. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[6][9]
-
Provide the waste disposal company with accurate information about the chemical, its quantity, and the Safety Data Sheet (SDS).[9]
-
The recommended disposal method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
6. Documentation:
-
Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.[6]
Immediate Safety and Spill Response
In the event of a spill, immediate and correct action is crucial to mitigate potential hazards.
1. Isolate the Area:
-
Evacuate personnel to a safe area and ensure adequate ventilation.[7]
2. Spill Cleanup Procedure:
-
Carefully sweep or vacuum up the material and place it into a suitable, sealed, and labeled container for disposal.[1][5][6]
-
Clean the spill area thoroughly.
3. Contaminated Materials:
-
All contaminated materials, including PPE, must be collected and sealed in a container for disposal as hazardous waste.[6]
-
Remove and wash contaminated clothing before reuse.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.nl [fishersci.nl]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling Methyl 4-nitrobenzoate
For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for handling Methyl 4-nitrobenzoate (B1230335), including detailed operational and disposal plans to ensure a safe laboratory environment.
Chemical Profile and Hazards
Methyl 4-nitrobenzoate is a light yellow crystalline powder.[1] While it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it may cause eye, skin, respiratory, and digestive tract irritation.[1][2] The toxicological properties of this material have not been fully investigated.[2] Therefore, it is crucial to handle it with care, employing appropriate personal protective equipment and adhering to strict safety protocols.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound.
| Body Part | Protection | Specifications and Best Practices |
| Eyes/Face | Safety Glasses with side shields or Goggles | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to safety goggles if there is a significant risk of splashing.[2][3] |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Select gloves with a thickness of at least 5 mils for splash protection and change them immediately upon contamination.[4] |
| Body | Laboratory Coat and Apron | A full-length, buttoned laboratory coat should be worn. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[4] |
| Respiratory | Respirator (if necessary) | A respirator is not typically needed under normal use with adequate ventilation.[1][5] However, if dust is generated or exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter should be used.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize risk.
-
Preparation and Engineering Controls :
-
Receiving and Storage :
-
Weighing and Transferring :
-
Minimize the generation of dust.[2]
-
Use a spatula or other appropriate tool for transferring the solid.
-
If possible, weigh the compound directly into the reaction vessel or a container that can be sealed for transport.
-
-
Dissolving and Use in Reactions :
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Handle all solutions containing this compound with the same level of precaution as the solid material.
-
-
Post-Handling :
Disposal Plan: Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection :
-
Contaminated Materials :
-
Container Labeling :
-
All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant").[4]
-
-
Professional Disposal :
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact : Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[2]
-
Inhalation : Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[2]
-
Spills : For small spills, dampen the solid material with alcohol to prevent dust generation.[6] Sweep or vacuum up the material and place it into a suitable, sealed container for disposal.[2] Clean the spill area with alcohol, followed by a strong soap and water solution.[6] For large spills, evacuate the area and contact your institution's safety personnel.[4]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
